C.I. Reactive red 2
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDJOJCYUSIEY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N6Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6522-86-7 (Parent) | |
| Record name | C.I. Reactive Red 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10889666, DTXSID70924123 | |
| Record name | C.I. Reactive Red 2 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17804-49-8, 106740-69-6, 12226-03-8 | |
| Record name | C.I. Reactive Red 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Reactive Red 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Reactive Red 2: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Chemical Architecture, Physicochemical Properties, and Reactive Mechanism of a Key Azo Dye
As a cornerstone in the palette of reactive dyes, C.I. Reactive Red 2 holds a significant position in the textile industry and various scientific applications. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of its molecular identity, core properties, mechanism of action, and the broader implications of its use, particularly concerning environmental remediation.
Molecular Identification and Chemical Structure
This compound, a monoazo dye, is chemically identified as disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate.[1][2] Its structure is characterized by a central azo group (-N=N-) linking a phenyl ring to a substituted naphthalene disulfonate system. A key functional component is the dichlorotriazine ring, which imparts its reactive nature.[1][2]
The presence of sulfonate groups (-SO₃⁻) renders the dye highly soluble in water, a critical property for its application in aqueous dyeing processes.[3][4] The complex aromatic structure is responsible for its vibrant red hue.
Chemical Structure of this compound:
Caption: Molecular components of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and for developing remediation strategies.
| Property | Value | Source(s) |
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | [1][2] |
| CAS Number | 17804-49-8 | [1][2][5] |
| C.I. Number | 18200 | [6][7] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1][2][6] |
| Molecular Weight | 615.33 g/mol | [1][2][8] |
| Appearance | Purplish-red powder | [3][6] |
| Solubility in Water (20°C) | 60 g/L | [3][6] |
| Solubility in Water (50°C) | 160 g/L | [6] |
| λmax | 538 nm | [8] |
| Synonyms | Procion Red MX-5B, Reactive Brilliant Red 5BS, Chemictive Brilliant Red 5B | [1] |
Mechanism of Action: Covalent Bond Formation
This compound belongs to the class of reactive dyes, which are distinguished by their ability to form strong, covalent bonds with the substrate.[2][5][9] This characteristic imparts excellent wash and light fastness to the dyed materials.[2][5] The primary target for these dyes are cellulosic fibers such as cotton, which possess abundant hydroxyl (-OH) groups.[10][11]
The dyeing process is a two-stage mechanism:
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Adsorption and Exhaustion: Initially, the dye is adsorbed onto the fiber surface from the aqueous solution. The addition of an electrolyte, typically sodium chloride or sodium sulfate, reduces the solubility of the dye and promotes its migration from the solution to the fiber.[9][10]
-
Fixation (Covalent Bonding): In the presence of an alkali, such as sodium carbonate, the hydroxyl groups on the cellulose fibers are deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻).[9][12] These ions then attack the electrophilic carbon atoms of the dichlorotriazine ring in the dye molecule, leading to a nucleophilic substitution reaction where a chlorine atom is displaced.[2][13] This results in the formation of a stable ether linkage between the dye and the fiber.[14]
Sources
- 1. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 17804-49-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Reactive red 243 | 158571-46-1 [smolecule.com]
- 5. CAS 17804-49-8: this compound | CymitQuimica [cymitquimica.com]
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A Technical Guide to the Covalent Fixation Mechanism of C.I. Reactive Red 2 on Cellulosic Fibers
Abstract: This technical guide provides an in-depth examination of the mechanism of action for C.I. Reactive Red 2, a dichlorotriazine-based reactive dye, in the context of cellulosic fiber dyeing. Reactive dyes represent a cornerstone of textile coloration due to the formation of permanent covalent bonds with the fiber, ensuring high wash fastness.[1] This document elucidates the multi-phase dyeing process, detailing the critical roles of electrolytes and alkali in the exhaustion and fixation stages, respectively. We will dissect the primary nucleophilic substitution reaction that leads to dye-fiber bonding and the competing hydrolysis reaction that impacts process efficiency. The guide further explains the causality behind the selection of key experimental parameters such as temperature, pH, and salt concentration. Detailed, self-validating experimental protocols for laboratory-scale dyeing and the spectrophotometric quantification of process efficiency are provided to bridge theory with practical application for researchers and development professionals.
Part 1: Chemical Profile and Principle of Reactivity
Chemical Identity of this compound
This compound is a monoazo dye distinguished by its highly reactive leaving group.[2][3] It is known commercially by various names, including Procion Red MX-5B.[4] Its chemical structure features a chromophore (the color-providing azo group) linked to a 2,4-dichloro-1,3,5-triazine ring.[3][5] This triazine ring is the functional core responsible for the dye's reactivity.
-
IUPAC Name: Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate[3]
-
CAS Number: 17804-49-8[3]
The Dichlorotriazine (DCT) Reactive System
The reactivity of Reactive Red 2 is governed by the two chlorine atoms on its triazine ring. The triazine ring is an electron-deficient aromatic system, which makes the carbon atoms attached to the chlorine atoms highly electrophilic. This renders the chlorine atoms susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution mechanism.[7][8] The high reactivity of the DCT system allows for covalent bond formation with cellulose under relatively mild conditions, such as lower temperatures (e.g., 40°C), compared to less reactive systems like monochlorotriazine (MCT).[6][9]
Part 2: The Core Mechanism of Covalent Fixation on Cellulosic Fibers
The dyeing of cellulosic fibers (e.g., cotton) with Reactive Red 2 is a biphasic process: an initial exhaustion phase where the dye adsorbs onto the fiber, followed by a chemical fixation phase where the covalent bond is formed.[1][10]
Phase I - Exhaustion: Overcoming Electrostatic Repulsion
In an aqueous medium, both cellulosic fibers and anionic reactive dyes exhibit a negative surface charge (zeta potential), leading to electrostatic repulsion.[11][12] This repulsion hinders the dye's ability to approach the fiber surface.
The Role of the Electrolyte: To overcome this barrier, a neutral electrolyte, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath.[13][14] The salt dissolves and the high concentration of Na⁺ cations forms an ionic atmosphere around the negatively charged fiber, effectively neutralizing its surface charge.[1][13] This reduction in electrostatic repulsion lowers the activation energy required for the dye to migrate from the bulk solution to the fiber surface, thereby promoting dye adsorption or "exhaustion."[1][14]
Phase II - Fixation: The Nucleophilic Substitution Reaction
Once the dye is exhausted onto the fiber surface, the chemical reaction is initiated by the addition of an alkali, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1][11]
Alkali-Induced Activation of Cellulose: The primary role of the alkali is to raise the pH of the dyebath to an optimal range of 10.5-11.5.[11][15] In this alkaline environment, a portion of the primary hydroxyl groups (-CH₂OH) on the glucose units of the cellulose polymer are deprotonated, forming potent nucleophilic cellulosate anions (Cell-O⁻).[7][12][15]
The Reaction Pathway: The generated cellulosate anion attacks one of the electrophilic carbon atoms on the dichlorotriazine ring of Reactive Red 2. This results in the displacement of a chloride ion (Cl⁻) and the formation of a highly stable ether covalent bond between the dye molecule and the cellulose fiber.[8][9][16] This reaction permanently affixes the dye to the fiber, making it an integral part of the macromolecular structure.[1]
The Competing Reaction: Inevitable Hydrolysis
A critical challenge in reactive dyeing is the parallel reaction of the dye with water, known as hydrolysis.[17] The hydroxide ions (OH⁻) present in the alkaline dyebath are also strong nucleophiles and compete with the cellulosate anions to react with the dye's triazine ring.[12]
When the dye reacts with a hydroxide ion, one of the chlorine atoms is replaced by a hydroxyl group.[18] This hydrolyzed dye molecule is no longer capable of reacting with the cellulose fiber.[17] It remains unfixed on the fiber surface and must be thoroughly washed off after dyeing to prevent poor rubbing fastness and color bleeding.[11][19] This side reaction represents a significant loss of dye, reducing the overall efficiency of the process.[17]
Caption: Fixation vs. Hydrolysis pathways for Reactive Red 2.
Part 3: Causality of Key Process Parameters
Optimizing the dyeing process hinges on carefully controlling parameters to favor the fixation reaction over hydrolysis.
-
Alkaline pH: While essential for activating cellulose, an excessively high pH increases the concentration of OH⁻ ions, which accelerates the rate of dye hydrolysis.[15][20] Therefore, the choice of alkali and its concentration is a compromise to achieve sufficient cellulose activation without promoting excessive hydrolysis.[20]
-
Temperature: Temperature affects the rates of dye diffusion into the fiber, fixation, and hydrolysis.[21] Increasing the temperature generally increases the rates of all three processes. However, the rate of hydrolysis often increases more dramatically with temperature than the rate of fixation.[18][22] For a highly reactive dye like Reactive Red 2, lower fixation temperatures (e.g., 40-60°C) are advantageous to minimize hydrolysis while still achieving an adequate reaction rate.[6][9]
-
Electrolyte Concentration: The amount of salt required is proportional to the depth of the shade being dyed; deeper shades require more salt to promote the exhaustion of a higher concentration of dye.[1] However, excessive salt can promote dye aggregation, leading to unlevel dyeing and spots.[23]
-
Liquor Ratio: The liquor ratio (the ratio of the volume of water to the weight of fabric) affects the concentration of all components. A lower liquor ratio means higher concentrations of dye, salt, and alkali, which can increase the rate of exhaustion and fixation but also requires careful control to ensure levelness.[1]
Data Presentation: Typical Dyeing Parameter Effects
| Parameter | Low Value | Optimal Range | High Value | Rationale for Optimal Range |
| Temperature | Slow fixation rate | 40 - 60 °C | High rate of hydrolysis[18] | Balances sufficient reaction kinetics with minimized dye deactivation. |
| pH | Insufficient cellulose activation | 10.5 - 11.5 | High rate of hydrolysis[20] | Ensures formation of Cell-O⁻ without excessively favoring the competing OH⁻ reaction. |
| Salt (g/L) | Poor dye exhaustion | 20 - 80 g/L | Risk of dye aggregation[23] | Overcomes electrostatic repulsion effectively for various shade depths.[1] |
| Time (Fixation) | Incomplete reaction | 45 - 90 min | Increased hydrolysis[17] | Allows sufficient time for dye-fiber reaction to approach completion. |
Part 4: Experimental Validation and Quantification
To translate mechanistic understanding into practice, robust experimental protocols are required. The following workflows provide a self-validating system for dyeing and analysis.
Protocol 1: Standard Laboratory Procedure for Dyeing Cotton with Reactive Red 2
This protocol describes a typical exhaust dyeing process for a 1% "on weight of fiber" (o.w.f.) dyeing.
-
Fabric Preparation: Begin with a 10-gram sample of scoured and bleached woven cotton fabric.
-
Dyebath Preparation:
-
Set a liquor ratio of 1:20 (200 mL total volume).
-
Add 160 mL of deionized water to a laboratory dyeing beaker.
-
Add 8 g of NaCl (40 g/L) and stir until fully dissolved.
-
Separately, dissolve 0.1 g of Reactive Red 2 powder in 20 mL of warm water and add it to the dyebath.
-
-
Exhaustion Phase:
-
Introduce the cotton fabric into the dyebath at room temperature (~25°C).
-
Agitate for 10 minutes to ensure even wetting and dye distribution.
-
Increase the temperature to 40°C over 15 minutes.
-
Hold at 40°C for 30 minutes, continuing agitation to promote dye exhaustion.
-
-
Fixation Phase:
-
Separately, dissolve 2 g of soda ash (Na₂CO₃) in 20 mL of water.
-
Add the alkali solution to the dyebath. This marks the start of the fixation process.
-
Maintain the temperature at 40°C and continue agitation for 60 minutes.
-
-
Wash-Off:
-
Remove the fabric from the dyebath.
-
Rinse thoroughly under cold running water until the water runs clear.
-
Conduct a soaping wash: Place the fabric in a fresh bath at 95°C with 2 g/L of a non-ionic soap for 10 minutes to remove all unfixed and hydrolyzed dye.
-
Rinse again with hot and then cold water.
-
Air dry the fabric.
-
Protocol 2: Spectrophotometric Determination of Exhaustion and Fixation Efficiency
This method quantifies the amount of dye absorbed and covalently fixed to the fiber.
-
Calibration Curve: Prepare a series of standard solutions of Reactive Red 2 of known concentrations. Measure the absorbance of each at the dye's maximum absorption wavelength (λmax, approx. 538 nm) using a UV-Vis spectrophotometer.[4] Plot absorbance vs. concentration to create a Beer's Law calibration curve.
-
Dye Bath Sampling: During the dyeing protocol (4.1), carefully extract a small, precise volume (e.g., 1 mL) of the dyebath at three key time points:
-
T₀: Immediately after adding the dye, before adding the fabric (Initial Concentration, C₀).
-
T₁: After the 30-minute exhaustion phase, just before adding the alkali (Post-Exhaustion Concentration, C₁).
-
T₂: At the end of the 60-minute fixation phase (Final Concentration, C₂).
-
-
Analysis: Dilute each sample to a concentration that falls within the linear range of your calibration curve. Measure the absorbance of the diluted samples and use the calibration curve to determine their concentrations (C₀, C₁, C₂).
-
Calculations:
-
Percent Exhaustion (%E): This measures the dye that has moved from the bath to the fiber. %E = [(C₀ - C₁) / C₀] * 100
-
Percent Fixation (%F): This measures the percentage of the exhausted dye that has covalently bonded. The dye remaining in the bath at T₂ (C₂) plus the hydrolyzed dye that was washed off represents the total unfixed dye. The total amount of dye that came out of the bath is (C₀ - C₂). The amount of dye that was fixed is the difference between the total dye that came out of the bath and the dye that was washed off. A simpler way is to calculate the total fixation based on the initial concentration. Total Unfixed Dye = Dye left in bath (C₂) + Hydrolyzed dye on fiber (which is C₁ - C₂) %F (relative to initial dye) = [(C₀ - C₂) / C₀] * 100
-
Caption: Experimental workflow for dyeing and efficiency analysis.
Part 5: Conclusion
The effective application of this compound onto cellulosic fibers is a well-defined chemical process governed by the principles of reaction kinetics and thermodynamics. The covalent ether bond formed via a nucleophilic substitution reaction between the dye's dichlorotriazine group and the fiber's hydroxyl groups ensures superior color fastness.[1][9] However, process efficiency is fundamentally limited by the competing hydrolysis reaction. For the research scientist, mastery of this process lies in the precise manipulation of pH, temperature, and electrolyte concentration to maximize the rate of fixation while minimizing the rate of hydrolysis. The protocols outlined herein provide a framework for the systematic study and optimization of this ubiquitous dyeing system.
Part 6: References
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Klancnik, M. (n.d.). Influence of Temperature on Kinetics of Hydrolysis of Monochlorotriazine Reactive Dye. University of Ljubljana, Faculty of Natural Sciences and Engineering. Available at: [Link]
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Taylor, J. A. (2014). Study on the hydrolysis and ammonolysis kinetics of a monochlorotriazinyl reactive dye. Coloration Technology, 130(4), 259-264. Available at: [Link]
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Asad, M. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Textile Learner. Available at: [Link]
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Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Available at: [Link]
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Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32. Available at: [Link]
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Uddin, M. J. (2017). Effect and Role of Salt in Cellulosic Fabric Dyeing. Austin Textile Eng, 2(1). Available at: [Link]
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El-Khatib, E. M., & El-Sayed, H. (2001). Effect of Electrolyte Concentration on Dyeing Process of Cotton. Pakistan Journal of Scientific & Industrial Research, 44(4), 213-216. Available at: [Link]
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World dye variety. (2012, May 11). Reactive Red 2. Available at: [Link]
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Hangzhou Tiankun Chem Co.,Ltd. (2021, August 25). What factors affect the fixation rate of reactive dyes?. Dyeing-pedia. Available at: [Link]
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Tiankun Chemical. (2022, July 29). What is the effect of reactive dyeing salts on the dyeing process?. Available at: [Link]
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Prezi. (2025, May 14). Impact of Dyeing Temperature on the Efficiency of Reactive Dyes. Available at: [Link]
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Society of Dyers and Colourists. (n.d.). Estimation of Dyes in Solution by Transmission Measurements. SDC ColourClick. Available at: [Link]
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Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing. Available at: [Link]
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Hanna Instruments. (n.d.). pH in Textile Dye Baths. Available at: [Link]
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Anbalagan, G., & Maheswaran, P. (2017). Dyeing of Cotton Material with Reactive Dyeing by Using Alkaline Buffer Solution. International Journal of Engineering Research & Technology, 6(4). Available at: [Link]
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Al-Degs, Y. S., et al. (2009). Simple Spectrophotometric Determination of Reactive Dyes after Preconcentration using Activated Carbon. Jordan Journal of Chemistry, 4(1), 89-101. Available at: [Link]
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Gahlout, M., & Vankar, P. S. (2013). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Textile Industries. Worldwide Journals. Available at: [Link]
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Al-Degs, Y. S., et al. (2009). Simple Spectrophotometric Determination of Reactive Dyes after Preconcentration using Activated Carbon. Jordan Journal of Chemistry. Available at: [Link]
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Uddin, M. G., et al. (2014). Study on the Performance of Eco-Alkali in Dyeing of Cotton Fabric with Reactive Dyes. International Journal of Textile Science, 3(3), 51-58. Available at: [Link]
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Baffoun, A., et al. (2021). Comparative study between two types of electrolyte used in the reactive dyeing of cotton. Journal of the Textile Institute. Available at: [Link]
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Guesmi, A., et al. (2022). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. Polymers, 14(13), 2712. Available at: [Link]
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Al-Gharaibeh, M., & Gardner, K. (2024). Study The Reduction Mechanism of Salts and Alkalis in Reactive Dyeing of Cotton Fabric: Review. Austin Publishing Group. Available at: [Link]
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Fibre2Fashion. (n.d.). Salt & Alkali Free Reactive Dyeing On Cotton. Available at: [Link]
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Wang, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega, 8(24), 21599–21609. Available at: [Link]
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ResearchGate. (n.d.). Reaction of monochlorotiazine reactive dye with cellulose. Available at: [Link]
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ResearchGate. (n.d.). Spectroscopic analysis of Reactive dyeing. Available at: [Link]
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Google Patents. (n.d.). US5420257A - Reactive triazine dyes, their preparation and use. Available at:
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SPGPrints. (2020, June 18). Black color reactive dyes for digital textile printing: the difference between MCT and VS dyes. Available at: [Link]
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Uddin, M. J., et al. (2024). Cellulose Functionalization Using N-Heterocyclic-Based Leaving Group Chemistry. International Journal of Molecular Sciences, 25(1), 594. Available at: [Link]
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Sultana, R., & Uddin, M. Z. (2007). Compatibility Testing of Reactive Dyes. Journal of Mechanical Engineering, ME38, 61-64. Available at: [Link]
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VieTextile. (n.d.). Reactive Dyes | 3 Decisive Color Factors. Available at: [Link]
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Fibre2Fashion. (n.d.). Important Characteristics of Reactive Dyeing. Available at: [Link]
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Google Patents. (n.d.). CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method. Available at:
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Zadora, G., et al. (2021). The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes. Materials, 14(16), 4488. Available at: [Link]
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Wang, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega. Available at: [Link]
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Research Square. (2022, October 27). Decolorization properties and mechanism of reactive-dyed cotton fabrics with different structures utilized to prepare cotton pulp. Available at: [Link]
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ResearchGate. (n.d.). Cross section of C.I. Reactive Red 141 dyed cotton fibre. Available at: [Link]
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An In-depth Technical Guide to the Covalent Bonding Mechanism of Procion Red MX-5B
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the core principles governing the covalent attachment of Procion Red MX-5B to biological and textile substrates. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the chemical mechanisms, reaction kinetics, and practical protocols that underpin the utility of this versatile reactive dye.
Introduction: Procion Red MX-5B - A Archetype of Reactive Dye Chemistry
Procion Red MX-5B, also known by its Colour Index name C.I. Reactive Red 2, is a highly soluble, monoazo-based reactive dye.[1][2] It belongs to the Procion MX family of dyes, which were among the first reactive dyes commercialized for their ability to form stable, covalent bonds with cellulosic fibers at ambient temperatures.[3][4] This property distinguishes them from dyes that rely on weaker intermolecular forces, affording exceptional wash fastness.[5][6]
The key to its reactivity lies in its dichlorotriazine heterocyclic reactive group.[7][8] This electrophilic moiety is primed for reaction with nucleophiles present in substrates like cellulose (hydroxyl groups) and proteins (amine groups). Understanding the principles of this covalent interaction is paramount for its effective application, from creating vibrant textiles to labeling proteins for advanced diagnostics and therapeutic research.
The Reactive Moiety: The Dichlorotriazine Ring
The heart of Procion Red MX-5B's functionality is its 2,4-dichloro-1,3,5-triazine group. The electron-withdrawing nature of the nitrogen atoms in the triazine ring, combined with the electronegativity of the two chlorine atoms, renders the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack. This chemical architecture is the foundation for the dye's ability to form robust covalent linkages.
Below is the chemical structure of Procion Red MX-5B, illustrating the chromophore attached to the dichlorotriazine reactive system.
Caption: Chemical structure of Procion Red MX-5B (this compound).
The Two-Stage Mechanism of Covalent Bonding
The covalent fixation of Procion Red MX-5B onto a substrate is not instantaneous. It follows a logical, two-stage process, particularly evident in dyeing applications. Understanding this sequence is crucial for optimizing reaction efficiency and achieving desired outcomes.
Caption: The two-stage workflow of reactive dye application.
-
Exhaustion (or Adsorption): Initially, the dye molecules, which are highly soluble in water due to their sulfonate groups, must migrate from the solution to the surface of the substrate (e.g., cellulose fiber or protein).[5] This process is driven by concentration gradients and can be enhanced by adding an electrolyte like sodium chloride. The salt reduces the solubility of the dye and diminishes the electrostatic repulsion between the anionic dye and the negatively charged surface of wetted cellulose, thereby promoting adsorption.[9]
-
Fixation (Covalent Reaction): Once the dye is in close proximity to the substrate, the chemical reaction can occur. This stage requires specific conditions, primarily an alkaline pH, to activate the nucleophilic groups on the substrate, leading to the formation of a permanent covalent bond.[10]
Covalent Bonding with Cellulosic Substrates
The primary application of Procion Red MX-5B is the dyeing of cellulosic fibers like cotton. The covalent bond is formed via a nucleophilic substitution reaction with the hydroxyl groups of the cellulose polymer.
The Nucleophilic Substitution Mechanism
The reaction proceeds as follows:
-
Activation of Cellulose: An alkali, typically sodium carbonate (soda ash), is added to the system. This raises the pH to approximately 10.5-11.5, which is sufficient to deprotonate some of the primary hydroxyl groups on the glucose units of cellulose, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10][11]
-
Nucleophilic Attack: The cellulosate anion attacks one of the electrophilic carbon atoms on the dichlorotriazine ring of the dye molecule.
-
Bond Formation: This attack displaces a chloride ion (a good leaving group), resulting in the formation of a stable ether linkage between the dye and the cellulose fiber.[2][12]
Caption: Nucleophilic substitution for cellulose dyeing.
The Competing Hydrolysis Reaction
The most significant factor reducing the efficiency of reactive dyeing is the competing hydrolysis reaction. The hydroxide ions (OH⁻) present in the alkaline solution are also strong nucleophiles and can react with the dye in the same manner as the cellulosate anion.[13]
When the dye reacts with a hydroxide ion instead of the fiber, it forms a hydroxyl-triazine derivative. This hydrolyzed dye is no longer reactive towards cellulose but can still adhere weakly to the fiber surface, leading to poor wash fastness if not thoroughly removed.[13] The rate of this undesirable reaction increases significantly with temperature.[14]
Caption: Competing hydrolysis of the reactive dye.
Covalent Bonding with Proteins (Bioconjugation)
The same electrophilic nature of the dichlorotriazine ring that makes Procion Red MX-5B effective for cellulose dyeing also enables its use as a bioconjugation agent for labeling proteins and other biomolecules.[15] This is a cornerstone of many diagnostic assays, fluorescence microscopy techniques, and affinity chromatography applications.
The primary targets for covalent modification on proteins are nucleophilic amino acid side chains. The most common reaction is with the ε-amino group of lysine residues.[16]
Mechanism of Amine Modification
-
Deprotonation: The reaction is performed at a slightly alkaline pH (typically 8.0-9.0). This ensures that a significant fraction of the primary amine groups (-NH₂) on lysine residues are deprotonated and thus nucleophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group attacks a carbon atom on the dichlorotriazine ring.
-
Bond Formation: A chloride ion is displaced, forming a stable, covalent N-substituted aminotriazine linkage, which is chemically similar to an amide bond.[17]
Other nucleophilic residues such as the imidazole group of histidine can also react, though typically to a lesser extent than primary amines.[17]
Caption: Covalent labeling of a protein via amine modification.
Critical Parameters for Covalent Bonding
The success and efficiency of the covalent bonding reaction depend on the careful control of several key parameters. The causality behind these choices is rooted in balancing the desired fixation reaction against the competing hydrolysis.
| Parameter | Substrate: Cellulose | Substrate: Protein | Rationale & Field Insights |
| pH | 10.5 - 11.5 (Soda Ash) | 8.0 - 9.0 (Bicarbonate/Borate Buffer) | Causality: An alkaline pH is essential to deprotonate the nucleophile (Cellulose-OH or Protein-NH₂), making it reactive. Insight: For cellulose, a higher pH is needed to generate sufficient cellulosate anions. For proteins, a milder pH prevents denaturation while ensuring amine groups are deprotonated.[10][16] |
| Temperature | 24 - 35°C (75 - 95°F) | 4 - 25°C (Refrigerated to Room Temp) | Causality: Higher temperatures increase reaction rates. Insight: Procion MX dyes are highly reactive ("cold water"), so high heat is unnecessary and dramatically increases the rate of undesirable hydrolysis.[14][18] Protein labeling is often done at lower temperatures to maintain protein stability. |
| Electrolyte (Salt) | 1.5 - 3 cups/lb fabric (NaCl) | Not typically required | Causality: Salt increases the exhaustion of the dye onto the fiber. Insight: Essential for overcoming electrostatic repulsion in cellulose dyeing. Not needed for protein conjugation, which is typically done at higher protein concentrations where proximity is not the limiting factor.[19] |
| Reaction Time | 12 - 24 hours (Batching) | 1 - 2 hours | Causality: Sufficient time is needed for the reaction to proceed to completion. Insight: The lower temperature used for cellulose dyeing necessitates a longer reaction time. Protein labeling reactions are typically faster due to higher effective concentrations and controlled conditions.[16][19] |
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize these based on their specific substrate and desired degree of labeling.
Protocol 1: Covalent Dyeing of Cotton Fabric
This protocol describes a standard batch method for achieving vibrant, permanent color on cellulosic material.
-
Preparation: Pre-wash one pound (453 g) of cotton fabric to remove any sizing or impurities. Leave the fabric damp.
-
Fixative Solution: In a separate container, dissolve 1 cup of sodium carbonate (soda ash) in 1 gallon of warm water.
-
Pre-treatment: Immerse the damp cotton in the soda ash solution for at least 15 minutes. Wring out the excess liquid so the fabric is damp but not dripping.
-
Dye Solution Preparation: For a medium shade (approx. 2% weight of fabric), dissolve 2 tablespoons (approx. 9g) of Procion Red MX-5B powder in 2 cups of warm (80-95°F / 27-35°C) water. Stir thoroughly until no solid particles are visible.
-
Application: Apply the dye solution to the soda ash-treated fabric using the desired method (e.g., immersion dyeing, tie-dye application).
-
Batching (Reaction): Place the dyed fabric in a sealed plastic bag to prevent it from drying out. Let it react for 12-24 hours at a temperature above 70°F (21°C).[14]
-
Washout: After the reaction period, rinse the fabric under cold running water to remove loose dye. Then, wash in hot water with a textile detergent (e.g., Synthrapol) to remove all unreacted and hydrolyzed dye. Rinse until the water runs clear.[19]
Protocol 2: Covalent Labeling of an Antibody (Bioconjugation)
This protocol outlines the procedure for conjugating Procion Red MX-5B to an IgG antibody.
-
Buffer Exchange: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Buffers containing primary amines (like Tris) must be avoided as they will compete in the reaction.
-
Dye Stock Solution: Immediately before use, dissolve 10 mg of Procion Red MX-5B in 1 mL of anhydrous dimethylsulfoxide (DMSO).[16]
-
Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A starting point of 10-20 moles of dye per mole of antibody is common.
-
Conjugation Reaction: While gently stirring the antibody solution, add the calculated volume of the dye stock solution dropwise.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~540 nm (for Procion Red MX-5B).
Conclusion
The covalent bonding principle of Procion Red MX-5B, centered on the electrophilicity of its dichlorotriazine ring, provides a robust and versatile method for the permanent modification of cellulosic and proteinaceous substrates. The reaction's success hinges on a well-understood nucleophilic substitution mechanism, where the careful control of pH and temperature is critical to favor fixation over the competing hydrolysis reaction. By leveraging the field-proven insights and protocols detailed in this guide, researchers and scientists can effectively harness the power of this reactive dye for applications ranging from high-performance textiles to advanced bioconjugation in drug development and diagnostics.
References
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Jacquard Products. (2022, September 15). PROCION MX Technical Info. Chart. Retrieved from [Link]
- Shore, J. (1969). Mechanism of Reaction of Proteins with Reactive Dyes:II—Reactivity of Simple Model Compounds with Chlorotriazine Dyes. Journal of the Society of Dyers and Colourists.
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Burch, P. (2000, January 9). What is the chemical structure of Procion MX dye?. Retrieved from [Link]
- Patel, M. J., et al. (2023). Trends in the synthesis and application of some reactive dyes: A review. Brazilian Journal of Science, 2(7).
- Giełdowska, M., et al. (2022). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. Molecules, 27(13), 4261.
- Reaction of monochlorotiazine reactive dye with cellulose. (n.d.).
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Jacquard Products. (2015, June 8). Procion® MX Instructions. Retrieved from [Link]
- Burkinshaw, S. M. (2009). The chemistry of reactive dyes and their application processes. In The Chemistry of Colour Application.
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Jacquard Products. (n.d.). Procion MX. Retrieved from [Link]
- Kushwaha, R., et al. (2025). A COMPREHENSIVE REVIEW ON REACTIVE DYE AND ITS CHEMICAL COMPONENTS. Industrial Engineering Journal, 54(1).
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Dyeman. (n.d.). Procion MX. Retrieved from [Link]
- Patel, M. J., et al. (2023). Trends in the synthesis and application of some reactive dyes: A review. CORE.
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George Weil. (2015, June 10). Procion MX Fibre Reactive Dyes & how to use them. Retrieved from [Link]
-
Beth's Blog. (2008, May 27). Common Problems with Procion MX Fiber Reactive Dyes. Retrieved from [Link]
- The chemical structure and spectra of Procion Red MX-5B. (n.d.).
- Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.
-
Burch, P. (n.d.). What is the effect of temperature on fiber reactive dyes?. Retrieved from [Link]
- Tutak, M., et al. (2012). Monochlorotetrazinyl Reactive Dyes: Synthesis and Characterization. Asian Journal of Chemistry, 24(12), 6515-6518.
-
Jacquard Products. (2021, February 9). PROCION MX COLOR FORMULA GUIDE. Retrieved from [Link]
-
Fashion Sustainability Directory. (2025, April 27). Dye-Fiber Covalent Bonding. Retrieved from [Link]
- Degradation of Procion Red MX-5B reactive dye coupling a photo Fenton system. (n.d.).
- Martínez-Huitle, C. A., et al. (2021). Kinetic Insights and Process Selection for Electrochemical Remediation of Industrial Dye Effluents Using Mixed Electrode Systems.
- Sarayu, K., & Swaminathan, K. (2009). Ozonation of reactive dye, Procion red MX-5B catalyzed by metal ions.
- Compton, R. G., et al. (1997). Kinetics and Mechanism of Dyeing Processes: The Dyeing of Cotton Fabrics with a Procion Blue Dichlorotriazinyl Reactive Dye. Journal of Colloid and Interface Science, 186(2), 387-398.
- Patel, K. C., et al. (2015). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. International Research Journal of Engineering and Technology, 2(8).
-
Dharma Trading Co. (n.d.). Fiber Reactive Dye Chemistry. Retrieved from [Link]
- Czajkowski, W., et al. (2006). Monochlorotriazine Reactive Dyes Increasing UV-Protection Properties of Cotton Fabrics. Fibres & Textiles in Eastern Europe, 14(4), 84-87.
- Giełdowska, M., et al. (2022). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)
- Characterization of the Procion Red MX-5B solution using.... (n.d.).
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C.I. 18200 reactive group chemistry and function
An In-Depth Technical Guide to Ponceau S (C.I. 27195): Reactive Group Chemistry and Function in Protein Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of Ponceau S (C.I. 27195), a vital tool in the researcher's arsenal for protein analysis. We will delve into the core of its chemical functionality, moving beyond a simple staining protocol to understand the "why" behind its application. This document is structured to provide actionable insights for researchers, scientists, and drug development professionals who rely on accurate and rapid protein detection.
Unveiling Ponceau S: Structure and the Power of Sulphonate Groups
Ponceau S, also known as Acid Red 112, is a sodium salt of a diazo dye. Its chemical structure is characterized by the presence of multiple sulphonate (-SO₃⁻) groups. These groups are the cornerstone of its functionality in protein staining.
At an acidic pH, the sulphonate groups are negatively charged, while the amine groups (specifically, the ε-amino groups of lysine and the N-terminal α-amino group) and guanidinium groups of arginine residues in proteins are protonated and thus positively charged. This electrostatic interaction forms the basis of the reversible binding of Ponceau S to proteins. The binding is non-covalent and relies on the ionic interaction between the negatively charged sulphonate groups of the dye and the positively charged amino acid residues on the protein.
The reaction is a straightforward acid-base and ionic interaction. The acidic environment of the staining solution ensures that the protein's basic residues are protonated, making them available for binding with the anionic dye.
The Critical Function: Reversible Protein Staining on Membranes
The primary application of Ponceau S is the rapid and reversible staining of proteins on membranes (nitrocellulose or PVDF) following electrophoretic transfer, most commonly in Western blotting. This allows for a quick visualization of the transferred proteins, serving as a crucial quality control step before proceeding with the more time-consuming and expensive immunodetection steps.
Key Functions and Advantages:
-
Verification of Protein Transfer: Ponceau S staining confirms whether the proteins have successfully transferred from the electrophoresis gel to the membrane.
-
Assessment of Transfer Efficiency: The intensity of the stained bands can provide a qualitative assessment of the transfer efficiency across the molecular weight range.
-
Lane Loading Normalization: While not strictly quantitative, it can help in assessing if lanes were loaded equally.
-
Reversibility: The non-covalent nature of the binding allows the stain to be easily removed with a brief wash in a basic solution (like Tris-buffered saline with Tween 20 - TBST) or even water, without significantly affecting the subsequent immunodetection steps.
Experimental Protocol: Ponceau S Staining for Western Blot Membranes
This protocol outlines the standard procedure for using Ponceau S to stain proteins on a membrane after transfer.
Materials:
-
Ponceau S Staining Solution (0.1% (w/v) Ponceau S in 5% (v/v) acetic acid)
-
Deionized water
-
Destaining solution (e.g., TBST, pH 7.4)
-
Membrane with transferred proteins
Procedure:
-
Post-Transfer Wash: After completing the protein transfer, briefly wash the membrane in deionized water to remove any residual transfer buffer components.
-
Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 2-5 minutes at room temperature with gentle agitation.
-
Visualization: Protein bands should become visible as red-pink bands on a lighter background.
-
Imaging: The membrane can be imaged at this stage to document the transfer efficiency. A standard flatbed scanner or a gel documentation system can be used.
-
Destaining: To remove the Ponceau S stain, wash the membrane with several changes of deionized water or TBST until the red color is no longer visible. The membrane is now ready for blocking and subsequent immunodetection.
Visualizing the Workflow and Chemistry
Diagram 1: Ponceau S Staining and Destaining Workflow
Caption: Workflow for reversible protein staining on membranes using Ponceau S.
Diagram 2: Chemical Interaction of Ponceau S with a Protein
Caption: Electrostatic interaction between Ponceau S and a protein at acidic pH.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Ponceau S Concentration | 0.1% (w/v) in 5% Acetic Acid | Higher concentrations may lead to background staining. |
| Staining Time | 2-5 minutes | Over-incubation is generally not an issue due to the reversible nature. |
| Detection Limit | ~250 ng of protein | Varies depending on the protein and membrane type. |
| pH of Staining Solution | 2-3 | Crucial for protonating protein amine groups. |
Trustworthiness and Self-Validating Systems
The Ponceau S staining protocol is inherently self-validating. The appearance of sharp, well-defined protein bands across the expected molecular weight range provides immediate visual confirmation of a successful protein transfer. Conversely, the absence of bands, faint bands, or smeared bands indicates potential issues with the electrophoresis or transfer steps, prompting troubleshooting before committing to expensive antibodies and reagents for immunodetection. This immediate feedback loop is what makes Ponceau S an indispensable tool for ensuring the reliability of Western blotting data.
References
A Spectroscopic Guide to C.I. Reactive Red 2: Unveiling its Molecular Fingerprint
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of C.I. Reactive Red 2 (C.I. 18200), a widely utilized monoazo reactive dye. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental principles and practical applications of spectroscopic techniques in characterizing this important dye molecule. By understanding its unique spectral signature, researchers can effectively monitor dyeing processes, assess environmental impact, and explore novel applications.
Introduction to this compound: A Workhorse in the World of Color
This compound is a synthetic anionic dye belonging to the single azo class of reactive dyes.[1] Its widespread use in the textile industry for dyeing cellulosic fibers like cotton and viscose stems from its ability to form strong, covalent bonds with the substrate, resulting in excellent wash fastness. The molecule's core structure consists of a chromophoric azo group (-N=N-) that connects two aromatic moieties, and a reactive dichlorotriazine group that enables its fixation to fibers.
A key chemical feature of this compound is its propensity to exist in two tautomeric forms: the azo form and the hydrazone form.[2] This azo-hydrazone tautomerism, an equilibrium between two constitutional isomers, significantly influences the dye's color, reactivity, and overall spectroscopic behavior. Understanding this equilibrium is crucial for interpreting its spectral data accurately.
Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | [2][3][4] |
| Synonyms | C.I. 18200, Procion Brilliant Red 5BS, Procion Brilliant Red M-5B, Reactive Brilliant Red X-3B | [1][3] |
| CAS Number | 17804-49-8 | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1][2][3] |
| Molecular Weight | 615.34 g/mol | [1][2] |
| Appearance | Purplish-red powder | [1][4] |
| Solubility in Water | 60 g/L at 20°C, 160 g/L at 50°C | [1][4] |
Unveiling the Electronic Transitions: UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a cornerstone technique for characterizing reactive dyes, providing valuable information about their electronic structure and concentration in solution. The absorption of UV and visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are directly related to the energy difference between these states, which is in turn dictated by the molecule's conjugated π-electron system.
The Absorption Spectrum of this compound
The UV-Vis spectrum of this compound in an aqueous solution typically exhibits a strong absorption band in the visible region, which is responsible for its characteristic red color. The maximum absorption wavelength (λmax) for this compound has been reported to be around 538 nm and 543 nm .[5][6] Additional absorbance peaks have been noted in the visible and UV regions at approximately 524 nm, 315 nm, and 250 nm .[7] The primary visible absorption band is attributed to the π → π* electronic transition within the conjugated azo-naphthalene system.
The exact position and intensity of the λmax can be influenced by several factors:
-
pH: The pH of the solution can significantly alter the absorption spectrum of reactive dyes.[4][8][9] This is due to the protonation or deprotonation of functional groups, such as the hydroxyl and amino groups, which can affect the electronic distribution within the chromophore and the azo-hydrazone tautomeric equilibrium.
-
Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states of the dye molecule to different extents, leading to a shift in the λmax. This phenomenon, known as solvatochromism, can provide insights into the dye's interaction with its environment.
-
Concentration: At higher concentrations, dye molecules may aggregate, leading to changes in the absorption spectrum, such as the appearance of new bands or a shift in the λmax.
Experimental Protocol for UV-Visible Spectroscopic Analysis
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound and determining its concentration in a solution.
Materials:
-
This compound
-
Distilled or deionized water
-
Volumetric flasks (e.g., 100 mL, 10 mL)
-
Pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a cuvette with the solvent (distilled water) and place it in the spectrophotometer. Record a baseline spectrum to correct for the absorbance of the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with a small amount of the standard solution before filling it. Measure the absorbance of each standard solution, starting from the least concentrated.
-
Data Analysis:
-
Identify the λmax from the absorption spectrum of one of the standard solutions.
-
Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
The concentration of an unknown sample can be determined by measuring its absorbance at λmax and using the calibration curve.
-
Caption: Experimental workflow for UV-Visible spectroscopic analysis of this compound.
Probing Vibrational Modes: Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic frequencies provides a "fingerprint" of the molecule's structure.
Characteristic IR Bands of this compound
The IR spectrum of this compound will exhibit a series of absorption bands corresponding to the various functional groups within its structure. Based on the general characteristics of azo reactive dyes, the following key vibrational bands can be expected:[10]
-
-N=N- (Azo group): The stretching vibration of the azo group typically appears in the region of 1400-1450 cm⁻¹.
-
-OH and -NH (Hydroxyl and Amino groups): A broad band in the region of 3200-3600 cm⁻¹ is characteristic of O-H and N-H stretching vibrations.
-
C=O (Amide group - from tautomerism): The presence of the hydrazone tautomer may give rise to a C=O stretching band around 1640-1680 cm⁻¹.
-
S=O (Sulfonate group): The sulfonate groups (-SO₃⁻) will show strong, characteristic stretching vibrations in the regions of 1150-1250 cm⁻¹ (asymmetric) and 1030-1070 cm⁻¹ (symmetric).
-
C-Cl (Chloro-triazine ring): The stretching vibrations of the carbon-chlorine bonds in the reactive triazine ring are expected to appear in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C and C-H: Stretching vibrations of the aromatic rings will be observed in the regions of 1450-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H).
FT-IR analysis of Reactive Red 2 has been used to study its degradation products, confirming the utility of this technique in monitoring chemical changes in the dye molecule.[3]
Experimental Protocol for FT-IR Analysis
This protocol describes a general method for obtaining the FT-IR spectrum of solid this compound using the KBr pellet technique.
Materials:
-
This compound (dry powder)
-
Potassium bromide (KBr), spectroscopy grade (oven-dried)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.
-
The mixture should be ground to a fine, uniform powder to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The resulting spectrum will show transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
Caption: Experimental workflow for FT-IR analysis of this compound.
Exploring the Excited State: Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. After absorbing light and reaching an excited state, a fluorescent molecule can relax back to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light.
Fluorescence Characteristics of this compound
Specific fluorescence excitation and emission data for this compound are not extensively reported in the readily available scientific literature. However, based on the behavior of other red-absorbing fluorescent dyes, some general characteristics can be anticipated.[11] Azo dyes, in general, are not always strongly fluorescent, as non-radiative decay pathways can compete with fluorescence emission.
The fluorescence properties of a reactive dye like this compound would be highly dependent on its molecular structure, the rigidity of its environment, and the presence of quenching species. The azo-hydrazone tautomerism would also be expected to play a significant role in its fluorescence behavior.
General Experimental Protocol for Fluorescence Spectroscopy
This protocol provides a general framework for investigating the potential fluorescence of this compound.
Materials:
-
This compound solution of known concentration
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission wavelength (a good starting point is ~20-50 nm longer than the λmax from the UV-Vis spectrum).
-
Scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength (λex), which corresponds to the peak of the excitation spectrum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
The resulting spectra will show fluorescence intensity as a function of wavelength.
-
The Stokes shift, which is the difference in wavelength between the excitation and emission maxima (λem - λex), can be calculated.
-
Conclusion and Future Perspectives
The spectroscopic characteristics of this compound provide a powerful toolkit for its identification, quantification, and the study of its interactions with its environment. UV-Visible spectroscopy remains the primary method for routine analysis, while IR spectroscopy offers detailed structural information. While the fluorescence properties of this specific dye require further investigation, the potential for using fluorescence-based techniques for sensitive detection and monitoring should not be overlooked.
Future research could focus on a more in-depth characterization of the fluorescence quantum yield and lifetime of this compound, as well as a detailed investigation into how factors like pH, solvent, and binding to substrates influence its complete spectroscopic profile. Such studies will not only enhance our fundamental understanding of this important dye but also pave the way for its application in advanced materials and sensing technologies.
References
-
World Dye Variety. (2012, May 11). Reactive Red 2. Retrieved from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. Chemical structure of reactive red 2. Retrieved from [Link]
-
Li, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega, 8(24), 21657–21666. [Link]
-
ACS Publications. (2020). Rapid UV/Vis Spectroscopic Dye Authentication Assay for the Determination and Classification of Reactive Dyes, Monascus Pigments, and Natural Dyes in Coloring Foodstuff. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. FT-IR analysis of reactive red 2 dye and degraded dye products of oxide NPs (R1, R2, R3). Retrieved from [Link]
-
ResearchGate. Infra-red spectrum of Reactive Dye II. Retrieved from [Link]
-
The Science Publications. (2007). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Biotechnology and Biochemistry, 3(1), 33-41. [Link]
-
Chemistry LibreTexts. Lab 7: Absorption Spectra of Conjugated Dyes. Retrieved from [Link]
-
ResearchGate. Visible spectrum to determine λ-maximum as a function of absorbance. Reactive Red (RR) dye on the left panel and Direct Green (DG) dye on the right panel. Retrieved from [Link]
-
MDPI. (2023). Solubilization of Reactive Red 2 in the Mixed Micelles of Cetylpyridinium Chloride and TX-114. Molecules, 28(9), 3894. [Link]
-
ResearchGate. The UV-Vis absorption spectra of C.I. Reactive Red 24 simulated dye.... Retrieved from [Link]
-
ResearchGate. Absorption spectra of dyes recorded at pH 2 and 12 over the spectral.... Retrieved from [Link]
-
ResearchGate. UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l). Retrieved from [Link]
-
ResearchGate. Effect of pH and H2O2 Dosage on the Photooxidative Degradation of Reactive Red 120 (RR120) by UV-H2O2. Retrieved from [Link]
-
Science World Journal. (2016). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 11(1). [Link]
-
Royal Society of Chemistry. (2018). Fluorescence spectroscopy studies of crossed aldol reactions: a reactive Nile red dye reveals catalyst-dependent product formation. Catalysis Science & Technology. [Link]
-
PubMed. (2006). Spectroscopic study and evaluation of red-absorbing fluorescent dyes. Journal of Fluorescence, 16(1), 11-20. [Link]
-
ResearchGate. UV/vis spectrum of: (a) reactive red 5B; (b) acid red G; (c) actual dye.... Retrieved from [Link]
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An In-depth Technical Guide to the Chromophore of C.I. Reactive Red 2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactive Dyes and the Significance of the Chromophore
Reactive dyes represent a cornerstone of the textile industry, prized for their ability to form strong, covalent bonds with fibers like cellulose, resulting in excellent wash fastness.[1][2][3] At the heart of every reactive dye is the chromophore , the specific arrangement of atoms and electrons responsible for absorbing light and thus imparting color.[4] Understanding the structure and reactivity of the chromophore is paramount for optimizing dyeing processes, developing new dyes with enhanced properties, and assessing their environmental impact. This guide provides a detailed technical exploration of the chromophore of C.I. Reactive Red 2, a widely used monoazo dye.
The Molecular Architecture of Reactive Red 2
This compound, also known by trade names such as Procion Red MX-5B, is a synthetic dye belonging to the single azo class.[5][6] Its chemical identity is defined by the following key parameters:
| Parameter | Value |
| C.I. Name | This compound |
| C.I. Number | 18200 |
| CAS Registry Number | 17804-49-8 (or 12226-03-8)[5][7][8][9] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂[5][6][7] |
| Molecular Weight | 615.34 g/mol [5][7][8] |
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate[6][7] |
The core structure of the Reactive Red 2 chromophore is an intricate assembly of aromatic systems linked by an azo bridge, functionalized with groups that modulate its color, solubility, and reactivity.
Key Structural Components of the Chromophore:
-
Azo Group (-N=N-): This is the primary chromophoric group responsible for the dye's vibrant red color. The extended π-electron system across the azo bridge and the aromatic rings allows for the absorption of light in the visible spectrum.
-
Naphthalene and Phenyl Rings: These aromatic structures form the backbone of the dye molecule, contributing to the delocalized electron system of the chromophore.
-
Auxochromes: The hydroxyl (-OH) and amino (-NH-) groups attached to the naphthalene ring act as auxochromes. These electron-donating groups intensify the color of the dye by modifying the energy of the electronic transitions within the chromophore.
-
Sulfonic Acid Groups (-SO₃H): Present as sodium sulfonate salts (-SO₃Na), these groups are crucial for imparting water solubility to the dye molecule, a prerequisite for the dyeing process.[10]
-
Dichlorotriazine Reactive Group: This heterocyclic ring with two chlorine atoms is the reactive moiety of the dye. It is not part of the chromophore itself but is the key to the dye's ability to form covalent bonds with the substrate.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis of the Reactive Red 2 Chromophore
The industrial synthesis of Reactive Red 2 is a multi-step process that builds the complex chromophore and attaches the reactive group. The general manufacturing method involves three key stages:[5]
-
Diazotization: Aniline is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt. This highly reactive intermediate is the foundation for the azo bridge.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (also known as H-acid), under alkaline conditions. This electrophilic substitution reaction forms the stable azo bond, creating the core chromophoric structure.
-
Condensation: The resulting amino-functionalized azo dye is then condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This step attaches the dichlorotriazine reactive group to the chromophore via a nucleophilic substitution reaction, where the amino group of the dye displaces one of the chlorine atoms on the triazine ring.[7]
The synthesis pathway is depicted in the diagram below.
Caption: Synthesis pathway of this compound.
Spectroscopic Characterization of the Chromophore
The electronic and structural properties of the Reactive Red 2 chromophore can be elucidated using various spectroscopic techniques.
-
UV-Visible Spectroscopy: This technique is fundamental for characterizing the color of the dye. The chromophore of Reactive Red 2 exhibits strong absorption in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is a key parameter, and for a similar reactive red dye, it has been reported to be around 538 nm.[10] The position and intensity of the absorption bands are influenced by the extended conjugation of the azo group with the aromatic rings and the presence of auxochromes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the dye molecule. Characteristic absorption bands would be expected for the -OH, -NH, -N=N-, -SO₃Na, and C-Cl groups, confirming the structural integrity of the synthesized dye. For instance, after dyeing, an increase in the signal corresponding to the s-triazine ring and the C-O-C stretching vibration can indicate the formation of a covalent bond with cellulose.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the precise mapping of the molecular structure and can be used to confirm the successful synthesis of the dye.
Mechanism of Covalent Bond Formation with Cellulose
The defining characteristic of a reactive dye is its ability to form a covalent bond with the substrate.[1][2][3] In the case of Reactive Red 2 and cellulosic fibers like cotton, this reaction occurs between the dichlorotriazine group of the dye and the hydroxyl groups of the cellulose polymer under alkaline conditions.[1][4]
The dyeing process typically involves three stages:
-
Exhaustion: The dye is first adsorbed onto the fiber surface from the dye bath, a process facilitated by the addition of an electrolyte like sodium chloride, which reduces the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface.[2]
-
Fixation: In this critical step, an alkali (e.g., sodium carbonate or sodium hydroxide) is added to the dye bath.[11] The alkali raises the pH, which catalyzes the reaction between the reactive group of the dye and the hydroxyl groups of the cellulose. The primary hydroxyl group at the C6 position of the glucose unit in cellulose is generally the most reactive.[1] This results in the formation of a stable ether linkage, covalently bonding the dye to the fiber.
-
Wash-off: After fixation, any unfixed or hydrolyzed dye is removed by washing, ensuring high wet fastness.[2]
The reaction mechanism is a nucleophilic substitution, where the alkoxide ion of the cellulose acts as a nucleophile, attacking the electron-deficient carbon atom of the triazine ring and displacing a chloride ion.
Caption: Covalent bond formation between Reactive Red 2 and cellulose.
The Competing Reaction: Hydrolysis
A significant challenge in reactive dyeing is the competing reaction of hydrolysis, where the reactive group of the dye reacts with water (or hydroxide ions) instead of the fiber.[1][2][12] This reaction deactivates the dye, as the hydrolyzed dye can no longer form a covalent bond with the cellulose.[12][13] The extent of hydrolysis is influenced by factors such as temperature, pH, and dyeing time.[14][15] Minimizing hydrolysis is crucial for achieving high fixation efficiency and reducing dye wastage.
Experimental Protocol: Dyeing of Cotton with Reactive Red 2
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound.
Materials and Reagents:
-
This compound dye powder
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Beakers, graduated cylinders, stirring rods, and a thermostatically controlled water bath
Procedure:
-
Preparation of the Dye Bath:
-
Calculate the required amount of dye based on the weight of the fabric (e.g., 1% on the weight of fabric, owf).
-
Prepare a stock solution of the dye by dissolving it in a small amount of distilled water.
-
In a beaker, prepare the dye bath with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).
-
Add the dye stock solution to the dye bath and stir well.
-
-
Exhaustion Phase:
-
Introduce the cotton fabric into the dye bath at room temperature.
-
Run the dyeing for 15-20 minutes with gentle agitation to ensure even dye uptake.
-
Gradually add the calculated amount of sodium chloride (e.g., 40 g/L) to the dye bath in portions over 15-20 minutes. This promotes the exhaustion of the dye onto the fabric.
-
Continue dyeing for another 20-30 minutes.
-
-
Fixation Phase:
-
Add the calculated amount of sodium carbonate (e.g., 15 g/L) to the dye bath. This will raise the pH and initiate the fixation reaction.
-
Raise the temperature of the dye bath to the recommended fixation temperature (typically 40-60°C for this type of dye) and maintain it for 45-60 minutes.
-
-
Wash-off:
-
After the fixation period, remove the dyed fabric from the bath.
-
Rinse the fabric thoroughly with cold water to remove loose dye.
-
Perform a soaping treatment by washing the fabric in a hot solution (e.g., 90°C) containing a non-ionic detergent for 10-15 minutes to remove any unfixed or hydrolyzed dye.
-
Rinse the fabric again with hot and then cold water until the water runs clear.
-
Dry the fabric.
-
Conclusion
The chromophore of this compound is a well-designed molecular system that combines a vibrant color-imparting azo structure with a highly efficient reactive group for covalent bonding to cellulosic fibers. A thorough understanding of its chemical structure, synthesis, spectroscopic properties, and reaction mechanisms is essential for its effective application in the textile industry and for the development of more sustainable and efficient dyeing technologies. The interplay between the desired fixation reaction and the competing hydrolysis reaction remains a key area of research aimed at improving the economic and environmental performance of reactive dyes.
References
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link]
-
World dye variety. (2012, May 11). Reactive Red 2. Retrieved from [Link]
-
Scientific.Net. (n.d.). Photocatalytic Degradation of this compound by Using TiO2-Coated PET Plastic under Solar Irradiation. Retrieved from [Link]
-
DEGRADATION OF REACTIVE RED 2 BY FENTON AND PHOTO-FENTON OXIDATION PROCESSES. (n.d.). Retrieved from [Link]
-
PubMed. (2006). Decolorization of Reactive Red 2 by advanced oxidation processes: Comparative studies of homogeneous and heterogeneous systems. Retrieved from [Link]
-
World Chem Corporation. (n.d.). Reactive Red 2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
(PDF) Degradation of reactive red 2 by Fenton and photo-Fenton oxidation processes. (2022, May 14). Retrieved from [Link]
-
Textile Engineering Students. (2019, May 9). Reactive dyes and its mechanism. Retrieved from [Link]
-
Dharma Trading Co. (n.d.). Fiber Reactive Dye Chemistry. Retrieved from [Link]
-
PubMed. (2011). Ecofriendly biodegradation and detoxification of Reactive Red 2 textile dye by newly isolated Pseudomonas sp. SUK1. Retrieved from [Link]
-
SlideServe. (2019, July 12). PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. Retrieved from [Link]
-
Wikipedia. (n.d.). Reactive dye. Retrieved from [Link]
-
DTU Research Database. (n.d.). Ecofriendly biodegradation and detoxification of Reactive Red 2 textile dye by newly isolated Pseudomonas sp. SUK1. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Decolorization of Reactive Red 2 by advanced oxidation processes: Comparative studies of homogeneous and heterogeneous systems. Retrieved from [Link]
-
ACS Omega. (2023, June 5). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. Retrieved from [Link]
-
MDPI. (n.d.). Solar-Induced Photocatalytic Degradation of Reactive Red and Turquoise Dyes Using a Titanium Oxide/Xanthan Gum Composite. Retrieved from [Link]
-
ScienceDirect. (n.d.). Role of advance oxidation processes (AOPs) in textile wastewater treatment: A critical review. Retrieved from [Link]
-
Frontiers. (n.d.). Degradation and Toxicity Analysis of a Reactive Textile Diazo Dye-Direct Red 81 by Newly Isolated Bacillus sp. DMS2. Retrieved from [Link]
-
Textile Technology. (2012, May 26). Hydrolysis of Reactive Dye. Retrieved from [Link]
-
IRJET. (n.d.). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. Retrieved from [Link]
-
Cowintprinting.com. (n.d.). Hydrolysis of reactive dyes. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Degradation mechanism of azo dye this compound by iron powder reduction and photooxidation in aqueous solutions. Retrieved from [Link]
-
MDPI. (n.d.). UV and Visible Light Induced Photodegradation of Reactive Red 198 Dye and Textile Factory Wastewater on Fe2O3/Bentonite/TiO2 Nanocomposite. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS. Retrieved from [Link]
-
Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of reactive red 2. Retrieved from [Link]
-
SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. (n.d.). Retrieved from [Link]
-
Science.gov. (n.d.). dye reactive red: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of the azo dyes Reactive Red 2 (A), Congo Red (B),.... Retrieved from [Link]
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Solubility of Things. (n.d.). Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis). Retrieved from [Link]
-
ResearchGate. (n.d.). Visible spectrum to determine -maximum as a function of absorbance. Reactive Red (RR) dye on the left panel and Direct Green (DG) dye on the right panel. Retrieved from [Link]
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The Solubility Profile of C.I. Reactive Red 2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Date: January 7, 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of C.I. Reactive Red 2 (CAS Number: 17804-49-8), a widely utilized monoazo dye. A thorough understanding of its solubility in various solvents is paramount for its effective application in research and development, particularly in fields requiring precise solution-based methodologies. This document delves into the aqueous and organic solvent solubility of this compound, explores the key factors influencing its dissolution, and provides standardized protocols for solubility determination. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the successful formulation and application of this compound.
Introduction to this compound
This compound, also known by trade names such as Procion Red MX-5B, is a synthetically produced monoazo dye.[1][2] Its molecular structure features a dichlorotriazine reactive group, which allows it to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose, nylon, silk, and wool.[2][3][4] This reactive nature imparts excellent colorfastness to the dyed materials.[3] The presence of multiple sulfonate groups within its structure plays a crucial role in its solubility profile, particularly in aqueous media.[5]
The chemical structure of this compound is presented below:
Caption: Chemical Structure of this compound.
Solubility Profile
The solubility of a compound is a critical physical property that dictates its utility in various applications. For this compound, its solubility is significantly influenced by the polarity of the solvent and the presence of functional groups in its molecular structure.
Aqueous Solubility
This compound is characterized by its high solubility in water.[1][2][6] This is primarily attributed to the presence of two sulfonate (-SO₃Na) groups, which are highly polar and readily interact with water molecules through hydrogen bonding.[5] The aqueous solubility of this compound is temperature-dependent, increasing with a rise in temperature.
| Temperature (°C) | Solubility (g/L) | Reference(s) |
| 20 | 60 - 80 | [1][7][8] |
| 50 | 110 - 160 | [1][7][8] |
This positive temperature coefficient of solubility is a common characteristic for many solid solutes in liquid solvents and is a key consideration in the preparation of stock solutions and in dyeing processes.[9]
Solubility in Organic Solvents
In contrast to its high aqueous solubility, this compound is generally considered to be insoluble in most organic solvents.[1] This is due to the significant difference in polarity between the highly polar dye molecule and non-polar or weakly polar organic solvents. The strong intermolecular forces between the dye molecules, including ionic interactions and hydrogen bonding, are not easily overcome by the weaker van der Waals forces that would be established with organic solvent molecules.
While comprehensive quantitative data is scarce, qualitative assessments indicate insolubility in common organic solvents such as:
-
Ethanol
-
Methanol
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
For applications requiring the use of organic or mixed-solvent systems, a thorough solubility pre-assessment is strongly recommended.
Factors Influencing Solubility
The solubility of this compound in aqueous solutions can be significantly affected by several factors. Understanding these factors is crucial for controlling the dissolution process and maintaining the stability of the dye solution.
Temperature
As demonstrated in the aqueous solubility table, temperature has a pronounced effect on the solubility of this compound. Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid dye and to disrupt the hydrogen bonds between water molecules, thereby allowing for greater dissolution of the dye. Hot water is often used to accelerate the dissolution of reactive dyes.[10]
pH
The pH of the aqueous solution can influence the solubility of this compound. While the sulfonate groups remain ionized over a wide pH range, the hydroxyl and amino groups on the naphthalene ring can undergo protonation or deprotonation depending on the pH. These changes in ionization state can affect the overall polarity of the molecule and its interaction with water, thus influencing its solubility. In reactive dyeing, the pH is a critical parameter, with alkaline conditions (around pH 10.5) being necessary for the fixation reaction between the dye and the fiber.[11] However, excessively high pH can increase the rate of dye hydrolysis, where the reactive group reacts with water instead of the fiber, leading to a decrease in dyeing efficiency.[11]
Electrolytes
The addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to an aqueous solution of this compound generally leads to a decrease in its solubility.[10] This phenomenon is known as the "salting-out" effect. The electrolyte ions compete with the dye molecules for hydration by water molecules. At high electrolyte concentrations, there are fewer "free" water molecules available to dissolve the dye, leading to its precipitation. In the context of dyeing, electrolytes are intentionally added to the dyebath to promote the exhaustion of the dye onto the fiber by reducing its solubility in the aqueous phase.[12][13]
Experimental Protocol for Solubility Determination
To ensure accurate and reproducible solubility data, a standardized experimental protocol should be followed. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid in a liquid.
Isothermal Saturation Method
This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., deionized water)
-
Thermostatically controlled water bath or incubator
-
Stirrer (magnetic or overhead)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vial in the thermostatically controlled water bath set to the desired temperature. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step must be performed quickly to prevent temperature changes that could affect the solubility.
-
Quantification: Dilute the filtered saturated solution to a suitable concentration with the solvent. Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry (at λmax ≈ 538 nm) or HPLC.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature using the following formula:
Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)
Workflow Diagram:
Caption: Experimental workflow for the determination of solubility by the isothermal saturation method.
Conclusion
The solubility of this compound is a defining characteristic that governs its application in diverse scientific and industrial domains. Its high solubility in water, which increases with temperature, is a direct consequence of its polar sulfonate groups. Conversely, it exhibits poor solubility in organic solvents. The aqueous solubility can be modulated by factors such as pH and the concentration of electrolytes. A comprehensive understanding and control of these parameters, guided by standardized experimental protocols, are essential for the successful and reproducible use of this compound in research and development. This technical guide serves as a foundational resource for professionals seeking to leverage the properties of this important reactive dye.
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World dye variety. Acid Red 2. [Link]
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World dye variety. Solvent Red 2. [Link]
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Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega. [Link]
-
Solubilization of Reactive Red 2 in the Mixed Micelles of Cetylpyridinium Chloride and TX-114. MDPI. [Link]
- Effect of Electrolyte Concentration on Dyeing Process of Cotton. Pakistan Journal of Scientific and Industrial Research.
- The Study of Electrolytes on the Dye Uptake of Bifunctional Reactive Red Dyes on a Cellulosic Substrate (Cotton K-68). Pakistan Journal of Scientific and Industrial Research.
-
World dye variety. Reactive Red 2. [Link]
-
PubChem. This compound. [Link]
- Buy Reactive red 243 | 158571-46-1 - Smolecule.
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Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Publications. [Link]
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MySkinRecipes. REACTIVE RED 2. [Link]
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Thermal and photolytic stability of Reactive Red 2
An In-Depth Technical Guide to the Thermal and Photolytic Stability of C.I. Reactive Red 2
Abstract
This compound (RR2) is a monoazo dye characterized by a dichlorotriazine reactive group, which facilitates its covalent bonding to textile fibers.[1][2] Its widespread use in the textile industry necessitates a thorough understanding of its stability under various stress conditions, such as heat and light.[3] This technical guide provides a comprehensive analysis of the thermal and photolytic degradation of Reactive Red 2. We delve into the fundamental degradation mechanisms, present detailed, field-proven experimental protocols for stability assessment, and summarize key kinetic and product analysis data. The guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the stability of azo dyes, addressing the critical aspects of application performance, environmental fate, and toxicological safety associated with their degradation products.
Introduction to Reactive Red 2: Structure and Significance
Reactive Red 2 (CAS No: 17804-49-8), chemically known as Procion Red MX-5B, belongs to the single azo class of dyes.[4][5] Its molecular structure (Figure 1) features an azo chromophore (-N=N-) responsible for its color, sulfonic acid groups that confer water solubility, and a highly reactive dichlorotriazine group that forms stable covalent bonds with hydroxyl groups on cellulosic fibers.[1][6]
The stability of this dye is a double-edged sword. While high stability is desired for colorfastness during the textile lifecycle, its persistence in industrial wastewater is a significant environmental concern.[3][7] Furthermore, degradation, whether thermal or photolytic, can cleave the azo bond to produce aromatic amines, a class of compounds with known toxicological risks, including carcinogenicity.[8][9] Therefore, a detailed investigation of its stability is paramount for ensuring product quality, managing environmental impact, and conducting thorough safety assessments.
Figure 1: Chemical Structure of Reactive Red 2 Source: National Center for Biotechnology Information, 2017.[10]
(Image generated for illustrative purposes, based on PubChem structure)
Thermal Stability and Degradation Pathway
The thermal decomposition of azo dyes is primarily dictated by the lability of the azo bond. Understanding this process is crucial for high-temperature dyeing applications and for assessing the hazards associated with accidental fires in facilities where these dyes are stored or used.[8]
Foundational Principles of Thermal Degradation
The core mechanism of thermal degradation for azo dyes is the homolytic cleavage of the C-N and N=N bonds.[8][11] At elevated temperatures, the azo group can decompose, releasing nitrogen gas and forming highly reactive aromatic free radicals. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of smaller aromatic compounds, including potentially hazardous aromatic amines.[8][12] For water-soluble dyes like RR2, intermolecular interactions can also influence the decomposition temperature.[13] Studies on analogous dyes have shown that the presence of the dye can inhibit the deep pyrolysis of materials like polyester, indicating complex interactions during thermal degradation.[12][14]
Analytical Methodologies for Thermal Stability Assessment
A comprehensive analysis of thermal stability involves a two-pronged approach: determining the temperature at which degradation occurs and identifying the resulting products. This is effectively achieved by coupling Thermogravimetric Analysis (TGA) with Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
The logical flow for a robust thermal analysis is depicted below. TGA first identifies the critical temperature points of mass loss, which then inform the precise pyrolysis temperatures to be used in Py-GC/MS for product identification.
Caption: Experimental workflow for thermal degradation analysis.
This protocol is designed to determine the thermal stability and decomposition profile of Reactive Red 2.
-
Causality: An inert atmosphere (nitrogen or argon) is critical to prevent oxidative degradation, thereby isolating the purely thermal decomposition pathways.[11] A controlled heating rate ensures thermal equilibrium and reproducible results.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 3–10 mg of dry Reactive Red 2 powder into an inert TGA sample pan (e.g., alumina or platinum).[11]
-
Instrument Setup: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen or argon gas at a constant flow rate of 20–50 mL/min for at least 30 minutes to ensure an inert environment.[11]
-
Data Acquisition: Begin the analysis. Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a linear heating rate of 10 °C/min. Continuously record the sample mass as a function of temperature.[8]
-
Data Analysis: Plot the resulting data as percent mass loss vs. temperature (TGA curve). Calculate the first derivative of this curve to obtain the rate of mass loss vs. temperature (DTG curve). From these curves, determine the onset temperature of decomposition (T_onset) and the temperature(s) of maximum decomposition rate (T_max).
This protocol identifies the volatile and semi-volatile products formed during the thermal decomposition of RR2 at specific temperatures determined by TGA.
-
Causality: Rapidly heating the sample (pyrolysis) at the T_max identified by TGA ensures that the degradation products generated are representative of the primary decomposition events at that specific energetic state.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of Reactive Red 2 (typically 0.1–1.0 mg) into a pyrolysis sample cup.[11]
-
Instrument Setup: Couple the pyrolyzer to the GC-MS inlet. Set the pyrolysis temperature to the T_max value determined from the TGA analysis. Set the GC oven temperature program to effectively separate the expected degradation products (e.g., hold at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min).
-
Pyrolysis & Injection: Insert the sample into the pyrolyzer. Initiate the rapid heating process. The volatile pyrolysis products are automatically swept by the helium carrier gas onto the GC column.
-
GC Separation: The degradation products are separated based on their boiling points and interactions with the GC column stationary phase.
-
MS Detection and Analysis: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST).
Predicted Thermal Degradation Pathway
Based on the known mechanisms for azo dyes, the thermal degradation of Reactive Red 2 is predicted to proceed via initial cleavage of the azo linkage.
Caption: Generalized thermal degradation pathway of azo dyes.
Summary of Analytical Parameters
The following table summarizes typical experimental parameters for the thermal analysis of azo dyes, providing a validated starting point for methodology development.
| Parameter | TGA | Py-GC/MS | Rationale | Reference |
| Sample Mass | 3 - 10 mg | 0.1 - 1.0 mg | Ensures uniform heating and prevents saturation of the MS detector. | [11] |
| Atmosphere | Nitrogen or Argon | Helium | Prevents oxidative side-reactions, isolating thermal decomposition. | [11] |
| Gas Flow Rate | 20 - 50 mL/min | ~1 mL/min | Maintains inertness and efficiently transfers products to the analytical column. | [11] |
| Heating Rate | 10 - 20 °C/min | "Flash" Pyrolysis | Controlled heating for TGA vs. rapid heating to capture primary products for Py-GC/MS. | [8][11] |
| Temperature Range | Ambient to 800 °C | T_max from TGA | Covers the full decomposition range to identify all mass loss events. | [8] |
Photolytic Stability and Degradation Pathway
The photolytic degradation of Reactive Red 2 is a critical area of study, particularly for wastewater treatment. The process involves the breakdown of the dye molecule upon exposure to light, often enhanced by the presence of a catalyst in what are known as Advanced Oxidation Processes (AOPs).[15][16]
Foundational Principles of Photodegradation
Photodegradation is initiated when the dye's chromophoric system absorbs photons of a suitable wavelength (typically in the UV or visible range).[17] This can lead to degradation through two primary routes:
-
Direct Photolysis: The absorbed energy directly excites the dye molecule to a state where it can undergo bond cleavage.
-
Indirect or Sensitized Photolysis: The excited dye molecule transfers its energy to another species (like molecular oxygen) or interacts with a photocatalyst to generate highly reactive oxygen species (ROS).[18][19] These ROS, especially the hydroxyl radical (•OH), are powerful, non-selective oxidants that are the primary drivers of degradation in most AOPs.[20][21]
For Reactive Red 2, numerous studies have confirmed that its degradation follows pseudo-first-order kinetics and is significantly accelerated by AOPs such as UV/TiO₂ and photo-Fenton (UV/H₂O₂/Fe²⁺).[22][23][24]
Analytical Methodologies for Photolytic Stability Assessment
Evaluating photolytic stability involves irradiating a solution of the dye under controlled conditions and monitoring its degradation over time.
The workflow for a typical photocatalysis experiment is outlined below, from initial setup to final analysis of both decolorization and complete mineralization.
Caption: Generalized photolytic degradation pathway via AOPs.
Conclusion
The stability of this compound is a complex function of its environment. Thermally, its decomposition is governed by the cleavage of the azo bond at elevated temperatures, leading to the formation of various aromatic fragments. Photolytically, it is relatively stable to light alone but degrades rapidly under the influence of Advanced Oxidation Processes. The primary mechanism in these systems is the attack by highly reactive hydroxyl radicals, which leads to efficient decolorization and eventual mineralization.
The experimental protocols and foundational principles detailed in this guide provide a robust framework for researchers to assess the stability of Reactive Red 2 and other analogous azo dyes. Such studies are indispensable for optimizing industrial processes, developing effective wastewater treatment technologies, and ensuring the environmental and toxicological safety of dye chemistry.
References
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Journal of Chemical and Pharmaceutical Research. Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation. [Link]
-
ARPN Journal of Engineering and Applied Sciences. DEGRADATION OF REACTIVE RED 2 BY FENTON AND PHOTO-FENTON OXIDATION PROCESSES. [Link]
-
PubMed. Decolorization of Reactive Red 2 by advanced oxidation processes: Comparative studies of homogeneous and heterogeneous systems. [Link]
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ResearchGate. (PDF) Degradation of reactive red 2 by Fenton and photo-Fenton oxidation processes. [Link]
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World Dye Variety. Reactive Red 2. [Link]
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Taylor & Francis Online. TiO2/UV Photodegradation of Azo Dyes in Aqueous Solutions. [Link]
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ResearchGate. Kinetics of photocatalytic degradation of textile dye reactive red 2. [Link]
-
United Arab Emirates University Scholar. An overview on the photocatalytic degradation of azo dyes in the presence of TiO2 doped with selective transition metals. [Link]
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ResearchGate. Decolorization of Reactive Red 2 by advanced oxidation processes: Comparative studies of homogeneous and heterogeneous systems | Request PDF. [Link]
-
Semantic Scholar. Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. [Link]
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ResearchGate. An Investigation on Thermal Decomposition Behavior of Water-Soluble Azo Dyes | Request PDF. [Link]
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MDPI. Photocatalytic Azo Dye Degradation Using Graphite Carbon Nitride Photocatalyst and UV-A Irradiation. [Link]
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ResearchGate. Photocatalytic Degradation of Commercial Azo Dyes. [Link]
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ScienceDirect. Role of advance oxidation processes (AOPs) in textile wastewater treatment: A critical review. [Link]
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ResearchGate. Chemical structure of Reactive Red 2 Azo Dye. [Link]
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ResearchGate. (PDF) Thermal degradation of azobenzene dyes. [Link]
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Labster. 5 Ways to Make Azo Dye Test Interesting for Students. [Link]
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IOPscience. Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. [Link]
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ResearchGate. Chemical structure of reactive red 2. [Link]
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Semantic Scholar. Biodegradation and decolorization of Reactive Red 2 azo dye by Paramecium jenningsi and Paramecium multimicronucleatum in industrial wastewater. [Link]
-
ResearchGate. (PDF) PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS. [Link]
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PubMed. Photodegration of this compound by platinized titanium dioxide. [Link]
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PubMed. Photodegradation of this compound in UV/TiO2-based systems: effects of ultrasound irradiation. [Link]
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SciELO México. Degradation of reactive red 120 azo dye in aqueous solutions using homogeneous/heterogeneous iron systems. [Link]
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PMC - National Center for Biotechnology Information. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. [Link]
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ACS Publications. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. [Link]
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PMC - National Center for Biotechnology Information. Oxidation of polysorbates – An underestimated degradation pathway?. [Link]
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MDPI. Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. [Link]
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MDPI. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]
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Applied Technical Services. Azo Dyes. [Link]
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ResearchGate. Reactivity and stability of C.I. Reactive Red 120 at high temperature. [Link]
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The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye. [Link]
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C.I. Reactive Red 2: A Comprehensive Technical Guide to its Chemical Identity
An in-depth guide for researchers, scientists, and drug development professionals on the chemical identifiers and synonyms for C.I. Reactive Red 2.
This technical guide provides a detailed overview of the chemical identity of this compound, a widely used monoazo reactive dye. Understanding the various synonyms and the definitive Chemical Abstracts Service (CAS) number is critical for accurate documentation, safety management, and procurement in research and development settings. This document consolidates this information to serve as a reliable reference for professionals in the field.
Primary Chemical Identifiers
The definitive identification of a chemical substance is anchored by its CAS number, a unique numerical identifier assigned by the Chemical Abstracts Service. For this compound, the primary and most widely recognized CAS number is 17804-49-8 [1][2][3][4]. However, it is important to note that the CAS number 12226-03-8 is also frequently associated with this compound in various databases and by suppliers[5][6][7]. This ambiguity necessitates careful cross-referencing when procuring or documenting this chemical.
The Colour Index (C.I.) name and number are also fundamental identifiers. For this dye, they are:
Chemical Nomenclature and Formula
The systematic IUPAC name for this compound is disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate[1][4]. This name precisely describes its molecular structure.
The molecular formula for this compound is C₁₉H₁₀Cl₂N₆Na₂O₇S₂ [1][3][4][5][6]. The corresponding molecular weight is approximately 615.33 g/mol [3][4][6][9].
Synonyms and Trade Names
This compound is known by a multitude of synonyms and trade names, which can often be a source of confusion. The following list categorizes some of the most common alternative names:
Common Synonyms:
-
Procion Brilliant Red 5BS[1]
-
Chemictive Brilliant Red 5B[1]
-
Procion Brilliant Red M 5B[1]
-
Reactive brilliant Red X-3B[5]
Supplier-Specific and Other Names:
-
Active Brilliant Red 5SKh[5]
-
Adiactive Red M5B[5]
-
Akreact Red 5B[5]
-
Brilliant Red M5B[5]
-
Reactive Red MX-5B[5]
Data Summary Table
For ease of reference, the key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| Primary CAS Number | 17804-49-8[1][2][3][4] |
| Secondary CAS Number | 12226-03-8[5][6][7] |
| C.I. Name | Reactive Red 2[1][2][5] |
| C.I. Number | 18200[5][8] |
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate[1][4] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂[1][3][4][5][6] |
| Molecular Weight | ~615.33 g/mol [3][4][6][9] |
| Common Synonyms | Procion Red MX-5B, Reactive brilliant Red X-3B[3][5][10] |
Visualizing the Chemical Identity Network
The following diagram illustrates the relationship between the primary name, CAS numbers, and common synonyms for this compound. This visual representation helps to clarify the connections between the various identifiers.
Caption: Relationship between this compound and its key identifiers.
Conclusion
Accurate identification of chemical reagents is a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive and well-referenced overview of the CAS numbers, Colour Index identifiers, and common synonyms for this compound. By understanding and correctly applying this information, researchers, scientists, and drug development professionals can ensure clarity in their experimental records, publications, and communications, thereby upholding the principles of expertise, authoritativeness, and trustworthiness in their work.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
World Dye Variety. Reactive Red 2. [Link]
-
DC Fine Chemicals. C.I.Reactive Red 2 (C.I.18200). [Link]
-
FastColours LLP. Procion Cerise Red MX-5B Reactive Red 2 CI 18200. [Link]
-
ChemWhat. PROCION RED MX-5B. [Link]
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- 10. chemwhat.com [chemwhat.com]
Methodological & Application
C.I. Reactive Red 2 staining protocol for cellulose fibers
An Application Guide to the Staining of Cellulose Fibers with C.I. Reactive Red 2
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of this compound for the specific and covalent staining of cellulose fibers. The protocols and technical explanations herein are designed to ensure robust, reproducible results, grounded in the fundamental chemistry of reactive dyes.
Introduction: The Principle of Reactive Staining
Reactive dyes, a class of colored organic compounds, are distinguished by their ability to form covalent bonds with the substrate they are applied to. This compound (also known as Procion Brilliant Red M-5B or Reactive brilliant Red X-3B) is a monoazo dye containing a dichlorotriazine reactive group.[1][2] This feature makes it particularly well-suited for staining cellulosic materials, such as cotton, viscose, and novel bio-based fibers.[3]
The primary advantage of using a reactive dye like this compound is the exceptional stability and permanence of the stain. Unlike stains that rely on adsorption or ionic interactions, the covalent bond formed between the dye and the cellulose hydroxyl groups is highly resistant to leaching and washing, ensuring the stain remains an integral part of the fiber.[4][5] This guide will detail the mechanism, safety protocols, and a validated procedure for its application in a laboratory setting.
The Chemistry of Covalent Staining
The staining process is a two-stage chemical reaction: Exhaustion and Fixation .
-
Exhaustion: The cellulose fibers are first immersed in a neutral dye solution containing an electrolyte, typically sodium sulfate. The electrolyte reduces the natural negative surface charge on the cellulose fibers, which would otherwise repel the anionic dye molecules, thereby facilitating the diffusion and adsorption of the dye onto the fiber surface.[6]
-
Fixation: An alkali, such as sodium carbonate, is introduced into the system. This raises the pH and catalyzes the key reaction. The alkaline conditions deprotonate the hydroxyl groups (-OH) on the glucose units of the cellulose polymer, converting them into more potent nucleophilic cellulosate ions (-O⁻).[3][7] These ions then attack the electrophilic carbon atoms on the dichlorotriazine ring of the this compound molecule, displacing a chlorine atom and forming a stable ether linkage (covalent bond).[4]
A competing, undesirable reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide ions (OH⁻) from the water instead of the cellulose.[4][6] Once hydrolyzed, the dye can no longer bind to the fiber. The protocol is optimized to favor the fixation reaction over hydrolysis.
Diagram: Staining Mechanism
The diagram below illustrates the nucleophilic substitution reaction central to the staining process.
Caption: Step-by-step workflow for the this compound staining protocol.
Detailed Step-by-Step Protocol
This protocol uses a 1:25 bath ratio (1 gram of fiber to 25 mL of liquid). Adjust volumes as needed.
-
Prepare the Dye Bath (Exhaustion):
-
For a 1 g cellulose sample, add 20 mL of deionized water to a beaker.
-
Add 1.5 mL of the 20% Sodium Sulfate solution (final concentration ~30 g/L). [3] * Add 0.25 mL of the 1% Dye Stock solution (final concentration ~0.1 g/L or 0.25% on weight of fiber). Adjust dye concentration for desired intensity.
-
Stir until the solution is homogeneous. The temperature should be approximately 25°C. [7]
-
-
Exhaustion Step:
-
Fixation Step:
-
Add 0.25 mL of the 10% Sodium Carbonate solution to the dye bath (final concentration ~10 g/L). [3]The pH should now be approximately 10.5-11.
-
Increase the temperature of the bath to 40°C at a rate of approximately 3°C/min. [7] * Maintain the temperature at 40°C and continue gentle stirring for 60 minutes. [3][7]During this time, the covalent reaction occurs.
-
-
Washing and Soaping:
-
After fixation, decant the dye solution and rinse the stained fibers thoroughly with cold deionized water until the rinsing solution is mostly clear.
-
To remove any unfixed or hydrolyzed dye, perform a "soaping" step. Immerse the fibers in a fresh bath of deionized water and heat to boiling for 5-10 minutes. [7] * Decant the hot water. Repeat the soaping step until the supernatant is completely colorless.
-
Perform a final rinse with cold deionized water.
-
-
Drying:
-
Dry the stained cellulose fibers in an oven at 60-80°C or air-dry as appropriate for the sample type.
-
Considerations for Quantification
While this protocol is designed for qualitative staining, quantitative analysis of dye fixation can be performed. This typically involves measuring the dye concentration in the solution before and after the staining process using a UV-Vis spectrophotometer. [8]
-
Method: Create a calibration curve for this compound. Measure the absorbance of the initial dye bath and the final supernatant (after fixation). The difference, accounting for dilutions, represents the amount of dye that has been exhausted from the bath (adsorbed and covalently bound).
-
Advanced Analysis: Techniques like Raman spectroscopy or machine learning-assisted infrared spectroscopy can be used to characterize the cellulose itself, and may offer routes to quantify specific dye-fiber interactions or changes in the cellulose structure. [9][10]Molecular dynamics simulations can also provide theoretical insight into dye-cellulose affinity. [11]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Staining | 1. Incorrect pH (alkali not added or insufficient).2. Dye was hydrolyzed before use (old solution).3. Fixation temperature or time was too low. | 1. Check pH after adding sodium carbonate; it should be >10.5.2. Always prepare fresh dye and alkali solutions.3. Ensure temperature and time for fixation are met as per the protocol. |
| Uneven or Speckled Staining | 1. Dye powder was not fully dissolved.2. Inadequate stirring during exhaustion or fixation.3. Electrolyte (Na₂SO₄) was not added or concentration was too low. | 1. Ensure dye stock is fully dissolved before adding to the bath.2. Maintain consistent, gentle agitation throughout the process.3. Double-check the concentration of the sodium sulfate. |
| Color Bleeds During Washing | 1. Fixation was incomplete.2. Unfixed/hydrolyzed dye was not sufficiently washed out. | 1. Verify fixation time, temperature, and pH.2. Repeat the hot soaping steps until the rinse water is completely clear. This is critical for removing all non-covalently bound dye. |
References
-
Broadbent, A. D. (2001). The chemistry of reactive dyes and their application processes. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Dyes Pigments. (n.d.). Reactive Red RB Material Safety Data Sheet. [Link]
-
Wang, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. Polymers (Basel). [Link]
-
Wang, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega. [Link]
-
World dye variety. (2012). Reactive Red 2. [Link]
-
Islam, M. R., et al. (2021). Optimization of Eco-Friendly Reactive Dyeing of Cellulose Fabrics Using Supercritical Carbon Dioxide Fluid with Different Humidity. ResearchGate. [Link]
-
Faruque, M. O. (2021). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Textile Learner. [Link]
-
Wang, M., et al. (2023). Regulation of symmetric polyfunctional reactive red dyes for ultra-high fixation on cellulose fibers in various dyeing and printing techniques. ResearchGate. [Link]
- Google Patents. (n.d.). Red reactive dye compound, preparation method of red reactive dye compound and dye containing red reactive dye compound.
-
Jiam-Anastario, R., & Day-rit, F. (n.d.). Method of chemical modification of cellulosic fibers to improve their dyeability with reactive dyes. ThaiScience. [Link]
-
da Silva, L. S., et al. (2018). Sorption of the anionic reactive red RB dye in cellulose: Assessment of kinetic, thermodynamic, and equilibrium data. ResearchGate. [Link]
-
Zhang, Q., et al. (2023). Quantitative analysis of reactive dye–cellulose affinity via molecular dynamics simulations verified by diffusion experiments. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Springer Professional. (2023). Regulation of symmetric polyfunctional reactive red dyes for ultra-high fixation on cellulose fibers in various dyeing and printing techniques. [Link]
- Google Patents. (n.d.). Fixation of reactive dyes on cellulosic fibers.
-
Tayyaba, S., et al. (2021). Chemical Color Stripping of Cellulose Fabric dyed with Reactive dyes. International Journal of Science and Innovative Research. [Link]
-
Kim, H. J., et al. (2025). Quantification of cellulose II using infrared spectroscopy: Machine learning approaches. International Journal of Biological Macromolecules. [Link]
-
Atalla, R. H., et al. (2021). Detection and quantitation of cellulose II by Raman spectroscopy. Cellulose. [Link]
-
Springer Professional. (2021). Detection and quantitation of cellulose II by Raman spectroscopy. [Link]
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- 5. ijesir.org [ijesir.org]
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- 11. researchgate.net [researchgate.net]
Preparation of Procion Red MX-5B Stock Solution: An Application Note for Researchers
Introduction: The Versatility of Procion Red MX-5B in Scientific Research
Procion Red MX-5B is a highly soluble, monoazo reactive dye recognized for its utility in a range of scientific applications, from traditional textile dyeing to specialized biological staining.[1][2][3] Its ability to form covalent bonds allows for stable and long-lasting labeling.[4] In the realm of life sciences and drug development, Procion Red MX-5B has been notably employed for the visualization of the osteocyte canalicular system, offering a valuable tool for bone research.[1][5][6] It has also been explored as an adsorbate in biosorption studies.[3]
This application note provides a detailed, field-proven protocol for the preparation of a Procion Red MX-5B stock solution tailored for research applications. It emphasizes the rationale behind each step to ensure reproducibility and the integrity of experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Procion Red MX-5B is fundamental to its effective application.
| Property | Value | Source(s) |
| Synonyms | Reactive Red 2 | [2] |
| CAS Number | 17804-49-8 | [2] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [2] |
| Molecular Weight | 615.33 g/mol | [2] |
| Appearance | Dark red to purplish-red powder | [1][4] |
| Melting Point | >300 °C | [5][6] |
| λmax | 538 nm | [5] |
| Solubility in Water | 80 g/L at 20°C, 110 g/L at 50°C | [1] |
Core Principles of Preparation: Ensuring Solution Integrity
The preparation of a high-quality Procion Red MX-5B stock solution hinges on several key principles. As a reactive dye, it is susceptible to hydrolysis, particularly in alkaline conditions.[7] Once in solution, the dye's reactive groups can interact with water, gradually losing their efficacy for covalent bonding.[8] Therefore, the preparation process is designed to maximize dissolution while minimizing degradation.
For many biological applications, precise concentration and purity are paramount. The following protocol is designed to yield a standardized stock solution suitable for further dilution into working concentrations for techniques such as tissue staining and microscopy.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the critical steps for preparing a stable and effective Procion Red MX-5B stock solution.
Caption: Workflow for preparing a Procion Red MX-5B stock solution.
Detailed Protocol: 1% (w/v) Procion Red MX-5B Stock Solution
This protocol details the preparation of a 1% (10 mg/mL) stock solution, a common starting concentration for many research applications.
Materials and Reagents
-
Procion Red MX-5B (Dye content may vary, adjust weight accordingly)[2]
-
High-purity water (e.g., distilled, deionized, or Milli-Q)
-
Analytical balance
-
Spatula and weigh boat
-
Glass beaker (e.g., 50 mL)
-
Small stirring rod or magnetic stirrer with stir bar
-
Volumetric flask (e.g., 10 mL)
-
Syringe filter (0.22 µm pore size, optional)
-
Microcentrifuge tubes or cryovials for aliquoting
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, gloves, and a dust mask.[9]
Step-by-Step Methodology
-
Safety First : Before handling the dye powder, ensure you are in a well-ventilated area and wearing all required PPE.[9] Procion Red MX-5B powder can cause respiratory and skin sensitization.[9]
-
Weighing the Dye :
-
Tare the analytical balance with a clean weigh boat.
-
Carefully weigh out 100 mg of Procion Red MX-5B powder. Note: If the dye content of your reagent is less than 100% (e.g., 40%), adjust the amount weighed to obtain 100 mg of active dye.
-
-
Creating a Paste :
-
Transfer the weighed powder to a small glass beaker.
-
Add a small volume of high-purity water (e.g., 1-2 mL) to the powder.
-
Using a stirring rod, thoroughly mix the powder and water to form a smooth, lump-free paste. This "pasting up" step is crucial for preventing clumps and ensuring complete dissolution.[3][9]
-
-
Dissolution :
-
Gradually add more high-purity water (e.g., 5-6 mL) to the paste while continuously stirring. A magnetic stirrer can be used for this step to ensure efficient mixing.
-
Continue stirring until all the dye is fully dissolved. The solution should be clear and free of visible particles.
-
-
Final Volume Adjustment :
-
Carefully transfer the dissolved dye solution into a 10 mL volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the dye.
-
Add high-purity water to the volumetric flask until the meniscus reaches the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Filtration (Recommended for Biological Applications) :
-
For applications requiring high purity, such as cell staining or injection into tissues, sterile filter the stock solution.
-
Draw the 1% Procion Red MX-5B solution into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile container. This will remove any particulate matter and potential microbial contaminants.
-
-
Aliquoting and Storage :
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 500 µL or 1 mL) in microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the dye.
-
Label each aliquot clearly with the name of the solution, concentration, and the date of preparation.
-
Store the aliquots protected from light. For short-term storage (up to two weeks), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C is advisable. Note that the stability of reactive dye solutions is limited.[8] It is best to prepare fresh solutions for critical experiments.
-
Trustworthiness and Self-Validation
-
Visual Inspection : A properly prepared stock solution will be a clear, deeply colored liquid with no visible precipitates.
-
Spectrophotometry : The absorbance maximum (λmax) of Procion Red MX-5B is approximately 538 nm.[5] You can verify the presence of the dye by taking an absorbance spectrum of a diluted sample.
-
Functional Testing : Before use in a large-scale or critical experiment, it is advisable to test a small amount of the stock solution in a pilot experiment to ensure it performs as expected.
Conclusion
This application note provides a robust and reliable protocol for the preparation of Procion Red MX-5B stock solutions for research purposes. By understanding the chemical nature of this reactive dye and adhering to the detailed steps, researchers can produce a high-quality reagent, leading to more consistent and reproducible experimental results.
References
-
Silk Wholesalers. (n.d.). PROCION 9 DYEING METHODS. Retrieved from [Link]
-
ResearchGate. (2020). Adsorption of Procion Red MX-5B dye from aqueous solution using homemade peach and commercial activated carbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Procion Red MX-5B reactive dye coupling a photo Fenton system. Retrieved from [Link]
-
Scilit. (n.d.). Adsorption of Procion Red MX-5B dye from aqueous solution using homemade peach and commercial activated carbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Adsorption of Procion Red MX-5B dye from aqueous solution using homemade peach and commercial activated carbons. Retrieved from [Link]
-
Livingstone International. (n.d.). Procion Red Mx-5B 5 Grams, 40 Percent Dye Content Each. Retrieved from [Link]
-
Textile Learner. (2021). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link]
-
protocols.io. (2020). Use of tracer dyes to label neural projections to lower urinary tract organs. Retrieved from [Link]
-
MDPI. (2024). Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review. Retrieved from [Link]
-
Jacquard Products. (n.d.). Procion MX - (5 lb). Retrieved from [Link]
-
Colourcraft. (2017). Material Safety Data Sheet Procion Fabric Dyes. Retrieved from [Link]
-
Chiu, T. (n.d.). Procion MX dye samples – Dyeing Protocol. Retrieved from [Link]
-
Passmore, C. (2017). Preparing to dye with procion mx fiber reactive dyes. Retrieved from [Link]
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- 4. Preparing to dye with procion mx fiber reactive dyes - CLAIRE PASSMORE blog archive [clairepassmore.weebly.com]
- 5. Procion® レッド MX-5B Dye content 40 % | Sigma-Aldrich [sigmaaldrich.com]
- 6. alkalisci.com [alkalisci.com]
- 7. Use of tracer dyes to label neural projections to lower urinary tract organs protocol v1 [protocols.io]
- 8. Procion MX dye samples – Dyeing Protocol [tienchiu.com]
- 9. silkwholesalers.com.au [silkwholesalers.com.au]
Introduction: The Imperative for Low-Temperature Dyeing
An In-Depth Technical Guide to the Low-Temperature Dyeing of Cotton with C.I. Reactive Red 2
The textile industry is a significant consumer of energy and water, with dyeing processes being particularly resource-intensive.[1] Conventional reactive dyeing of cotton often requires temperatures between 60°C and 95°C to facilitate the chemical reaction between the dye and the cellulosic fiber. This high energy consumption not only increases production costs but also contributes substantially to the industry's carbon footprint.[1][2] Low-temperature dyeing, typically conducted below 60°C, presents a sustainable alternative that reduces energy usage, minimizes the thermal degradation of fibers, and often requires less water.[2]
This guide provides a comprehensive overview and a detailed protocol for the low-temperature exhaust dyeing of cotton using this compound, a dichlorotriazine (DCT) type reactive dye. DCT dyes are characterized by their high reactivity, making them ideal for forming strong, covalent bonds with cotton under milder temperature conditions.[3][4] This document is intended for researchers and textile scientists, offering insights into the reaction mechanism, a step-by-step laboratory protocol, methods for process optimization, and standards for evaluating the quality of the final dyed product.
The Underlying Chemistry: Mechanism of Fixation and Hydrolysis
The success of reactive dyeing hinges on a covalent bond formed between the dye molecule and the hydroxyl (-OH) groups of the cellulose polymer in cotton.[5][6] This process, known as fixation, is an alkaline-catalyzed nucleophilic substitution reaction. However, it competes with an undesirable parallel reaction: hydrolysis, where the dye reacts with water instead of the fiber. Understanding and controlling these two reactions is fundamental to achieving efficient and high-quality dyeing.
Key Components and Their Roles:
-
Cellulosic Fiber (Cotton): The cotton polymer has primary and secondary hydroxyl groups that are the target reaction sites. In an alkaline medium, these groups ionize to form the more nucleophilic cellulosate anion (Cell-O⁻).[7][8]
-
This compound: This dye belongs to the monochlorotriazine (MCT) or dichlorotriazine (DCT) class, specifically a dichlorotriazine dye.[9][10] Its molecular structure includes a reactive triazine ring with two chlorine atoms. These chlorine atoms are excellent leaving groups, making the dye highly susceptible to nucleophilic attack and thus highly reactive.[3][4]
-
Electrolyte (e.g., Sodium Chloride, NaCl): When immersed in water, both cotton and reactive dye molecules exhibit a negative surface charge, leading to electrostatic repulsion.[7] An electrolyte, such as sodium chloride or Glauber's salt, is added to the dyebath to neutralize this charge, allowing the dye molecules to approach the fiber surface and be adsorbed. This phase is known as 'exhaustion'.[6]
-
Alkali (e.g., Sodium Carbonate, Na₂CO₃): The alkali serves two critical functions. First, it raises the pH of the dyebath (typically to 10.5-11.5), which catalyzes the ionization of cellulose's hydroxyl groups to the highly reactive cellulosate anion (Cell-O⁻).[7][8] Second, it facilitates the nucleophilic substitution reaction where the cellulosate anion attacks the carbon atom of the dye's reactive group, displacing a chlorine atom and forming a stable covalent ether bond.[11]
The two competing reactions can be summarized as:
-
Fixation (Desired Reaction): Dye-Cl + Cell-O⁻ → Dye-O-Cell + Cl⁻
-
Hydrolysis (Undesired Reaction): Dye-Cl + OH⁻ → Dye-OH + Cl⁻
The hydrolyzed dye (Dye-OH) can no longer react with the fiber, leading to a loss of color yield and necessitating a thorough washing process to prevent poor wash fastness.[5] The high reactivity of dichlorotriazine dyes like Reactive Red 2 allows the fixation reaction to proceed efficiently at lower temperatures (e.g., 40°C), minimizing the rate of hydrolysis compared to less reactive dyes that require higher temperatures.[4]
Detailed Application Protocol: Low-Temperature Exhaust Dyeing
This protocol describes a laboratory-scale procedure for dyeing scoured and bleached 100% cotton knit fabric.
1. Materials and Equipment
| Reagents | Equipment |
| This compound | Laboratory-scale dyeing machine (e.g., Mathis Labomat) |
| Scoured & Bleached Cotton Fabric | Beakers and graduated cylinders |
| Sodium Chloride (NaCl) (ACS Grade) | Magnetic stirrer and hot plate |
| Sodium Carbonate (Na₂CO₃) (Anhydrous) | Digital pH meter |
| Wetting Agent (Non-ionic) | Analytical balance |
| Acetic Acid (Glacial) | Spectrophotometer for color measurement |
| Soaping Agent (Anionic detergent) | Grey scales for assessing staining and color change |
| Deionized Water | Crockmeter for rubbing fastness testing |
2. Standard Dyeing Recipe
The quantities of dye and auxiliaries are calculated based on the weight of the fabric (owf) or the volume of the liquor (g/L).
| Component | Concentration | Purpose |
| This compound | 2.0% owf | Colorant |
| Sodium Chloride (NaCl) | 40 g/L | Exhaustion Agent |
| Sodium Carbonate (Na₂CO₃) | 15 g/L | Fixation Alkali |
| Wetting Agent | 1.0 g/L | Improve Fabric Wetting |
| Process Parameters | ||
| Material-to-Liquor Ratio (MLR) | 1:20 | |
| Dyeing Temperature | 40°C | |
| Total Time | ~105 minutes | |
| pH for Exhaustion | 6.5 - 7.0 | |
| pH for Fixation | 10.5 - 11.0 | [6] |
3. Experimental Workflow
The dyeing process is divided into three main stages: exhaustion, fixation, and wash-off.
Sources
- 1. Optimizing the steam usage through low temperature dyeing techniques for a low-Carbon textile Industry [textiletoday.com.bd]
- 2. Low-Temperature Dyeing → Area → Resource 1 [fashion.sustainability-directory.com]
- 3. scribd.com [scribd.com]
- 4. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive dyes and its mechanism [diutestudents.blogspot.com]
- 6. textilelearner.net [textilelearner.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. banglajol.info [banglajol.info]
- 9. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reactive Red 2 | 12226-03-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Experimental Protocol for High-Performance Dyeing of Regenerated Bamboo Fibers with C.I. Reactive Red 2 (18200)
An Application Note for Researchers
Introduction: The Chemistry of Dyeing Bamboo Fibers
Bamboo fiber, particularly the regenerated viscose type, has gained prominence as a sustainable textile material. Its chemical structure is primarily cellulosic, characterized by abundant hydroxyl (–OH) groups that serve as reactive sites for dyeing.[1][2] While its porous microstructure facilitates rapid absorption, it also presents challenges for achieving uniform, level dyeing.[3] Traces of residual lignin and waxes from manufacturing can further impede dye penetration, making meticulous fiber preparation a prerequisite for high-quality results.[3]
This protocol details the application of C.I. 18200 , which is classified as Reactive Red 2 , a dichlorotriazine-based reactive dye.[4] Reactive dyes are the preferred class for cellulosic fibers like bamboo because they form a strong, permanent covalent bond with the fiber's hydroxyl groups.[2] This chemical bond is established under controlled alkaline conditions and results in excellent wash fastness, a critical attribute for high-performance textiles.
The dyeing process is a two-stage, one-bath method:
-
Exhaustion: In the presence of an electrolyte (e.g., sodium sulfate), the dye molecules migrate from the aqueous solution and adsorb onto the fiber surface. The electrolyte is crucial for overcoming the natural electrostatic repulsion between the anionic dye and the negatively charged fiber surface in water.[5]
-
Fixation: The addition of an alkali (e.g., sodium carbonate) raises the pH of the dyebath, activating the cellulose hydroxyl groups and catalyzing the nucleophilic substitution reaction that forms the covalent dye-fiber bond.[2][6]
This application note provides a self-validating, step-by-step methodology designed for scientific research, ensuring reproducibility and providing insights into the causality behind each procedural choice.
Overall Experimental Workflow
The entire process, from raw fiber to the final dyed product, follows a logical sequence of preparation, reaction, and purification. Each stage is critical for the final outcome.
Caption: High-level workflow for dyeing bamboo fiber.
Materials and Equipment
Materials
-
Regenerated Bamboo Fiber (scoured, or raw for Part A)
-
C.I. Reactive Red 2 (18200) dye powder
-
Sodium Sulfate (Na₂SO₄), anhydrous (Glauber's Salt)
-
Sodium Carbonate (Na₂CO₃), anhydrous (Soda Ash)
-
Non-ionic detergent (e.g., Synthrapol)
-
Acetic Acid (CH₃COOH), glacial
-
Deionized (DI) Water
-
pH indicator strips or calibrated pH meter
Equipment
-
Laboratory-scale dyeing machine or a programmable water bath with beakers/dye pots
-
Heating mantle or hot plate with magnetic stirrer
-
Analytical balance (±0.001 g)
-
Glass beakers and graduated cylinders
-
Pipettes
-
Thermometer
-
Stainless steel tongs
Detailed Experimental Protocols
PART A: Preparation of Bamboo Fibers (Scouring)
Causality: Raw bamboo fibers contain waxes, oils, and other impurities that create a hydrophobic barrier, preventing uniform wetting and dye uptake. Scouring with a mild alkali removes these substances, ensuring that the fiber is hydrophilic and accessible to dye molecules.[7]
Protocol:
-
Prepare a scouring bath with a liquor ratio of 30:1 (e.g., 300 mL of DI water for 10 g of fiber).
-
Add a non-ionic wetting agent/detergent (0.5 g/L) and Sodium Carbonate (1.0 g/L).
-
Immerse the dry bamboo fiber in the bath.
-
Heat the bath to 70°C at a rate of 2°C/minute.
-
Maintain the temperature at 70°C for 45 minutes, with gentle agitation.
-
Cool the bath, then rinse the fiber thoroughly with hot water (60°C) followed by cold water until the rinse water is clear and has a neutral pH.
-
Squeeze out excess water. The fiber is now ready for dyeing.
PART B: Preparation of Stock Solutions
Accurate stock solutions are critical for experimental reproducibility.
-
1% Dye Stock (10 g/L): Dissolve 1.00 g of this compound powder in a small amount of cold DI water to form a paste, then add hot DI water (50°C) to a final volume of 100 mL. Stir until fully dissolved.
-
10% Sodium Sulfate Solution (100 g/L): Dissolve 10.0 g of anhydrous Na₂SO₄ in 90 mL of warm DI water.
-
10% Sodium Carbonate Solution (100 g/L): Dissolve 10.0 g of anhydrous Na₂CO₃ in 90 mL of warm DI water.
PART C: Exhaust Dyeing Procedure
This protocol is based on a 1% depth of shade (d.o.s.) , meaning the weight of the dye is 1% of the weight of the fiber. Adjust dye quantity for different color depths.
Table 1: Dyeing Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Liquor Ratio (M:L) | 20:1 | Ensures sufficient water for dye solubility and fiber movement, common for lab-scale experiments.[2] |
| Depth of Shade (d.o.s.) | 1.0% (o.w.f) | A standard concentration for achieving a medium-depth red shade. |
| Sodium Sulfate (Na₂SO₄) | 40 g/L | Acts as an electrolyte to promote dye exhaustion by neutralizing fiber surface charge.[8][9] |
| Sodium Carbonate (Na₂CO₃) | 10 g/L | Serves as the alkali fixative, raising the pH to ~10.5-11 to catalyze the dye-fiber reaction.[10][11] |
| Initial pH | 6.5 - 7.0 | Neutral pH is optimal for the initial dye migration and adsorption phase. |
| Fixation Temperature | 40°C | this compound is a low-temperature reactive dye; this temperature optimizes the fixation rate while saving energy.[2] |
Dyeing Curve & Protocol:
Caption: Dyeing cycle for this compound on bamboo fiber.
Step-by-Step Method:
-
Setup: For a 10 g sample of scoured bamboo fiber, prepare a dyebath with 180 mL of DI water (to account for solution volumes to be added). Set the temperature to 25°C.
-
Exhaustion - Step 1: Add the pre-wetted bamboo fiber. Add 40 mL of the 10% Sodium Sulfate solution (to achieve 40 g/L in a final volume of ~200mL). Agitate for 10 minutes.
-
Exhaustion - Step 2: Add 10 mL of the 1% dye stock solution (for 1% d.o.s.).
-
Temperature Ramp: Increase the temperature from 25°C to 40°C at a rate of 1°C/minute (duration: 15 minutes).
-
Exhaustion - Step 3: Hold at 40°C for 30 minutes to allow for dye migration and leveling.
-
Fixation: Add 10 mL of the 10% Sodium Carbonate solution to the bath. The pH should now be approximately 10.5-11.0.
-
Reaction: Continue dyeing at 40°C for an additional 60 minutes to ensure complete fixation.
-
Completion: Cool the dyebath to below 40°C before draining.
PART D: Post-Treatment (Rinsing and Soaping)
Causality: After fixation, a significant amount of dye is not covalently bonded but is physically adsorbed. Additionally, some dye will have reacted with water (hydrolysis) instead of the fiber. Soaping at high temperatures with a detergent is essential to remove this unfixed and hydrolyzed dye, which is the primary cause of poor wash fastness and color bleeding.[12]
Protocol:
-
Cold Rinse: Rinse the dyed fiber under cold running tap water until the water runs mostly clear.
-
Hot Rinse: Rinse with hot water (60-70°C) for 2 minutes.
-
Soaping: Prepare a fresh bath at a 30:1 liquor ratio with 1.0 g/L of non-ionic detergent. Immerse the fiber, heat to 90-95°C, and maintain for 15 minutes with agitation.
-
Final Rinses: Drain the soaping bath. Rinse again with hot water, then with cold water until the water is completely clear and colorless.
-
Neutralization (Optional but Recommended): A final rinse in a bath containing 0.5 g/L of acetic acid can neutralize any residual alkali, which can improve the fiber's handle or feel.
-
Drying: Squeeze out excess water and allow the fiber to air-dry or dry in an oven at a low temperature (<80°C).[7]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Uneven / Streaky Dyeing | 1. Insufficient scouring. 2. Dye added too quickly or at too high a temperature. 3. Inadequate agitation. 4. Alkali added before sufficient dye exhaustion. | 1. Ensure fiber is properly scoured (Part A). 2. Add dye at a lower temperature and follow the prescribed temperature ramp. 3. Ensure consistent, gentle movement of fiber in the dyebath. 4. Adhere to the hold times for the exhaustion phase before adding alkali. |
| Poor Color Yield (Pale Shade) | 1. Incorrect pH (too low for fixation). 2. Insufficient alkali or salt. 3. Dye has degraded due to age or improper storage. | 1. Check the pH after adding sodium carbonate; it should be >10.5. 2. Verify all chemical calculations and measurements. 3. Use fresh, high-quality dye. |
| Color Bleeds During Washing | 1. Incomplete removal of unfixed/hydrolyzed dye. 2. Insufficient fixation time or temperature. | 1. The soaping step (Part D) is critical. Ensure it is performed at >90°C with detergent. Repeat if necessary. 2. Verify fixation time and temperature were according to the protocol. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle dye powders in a well-ventilated area or fume hood to avoid inhalation. A dust mask is recommended.
-
Glacial acetic acid is corrosive; handle with care.
-
Label all solutions clearly. Never use dyeing equipment for food preparation.
References
-
Function of Salt in Textile Dyeing Process. (2013). Textile Learner.
-
BIT Blog. (2020). ROLE OF SALT IN TEXTILE CHEMICAL PROCESSING TREATMENT.
-
Uddin, M. (2021). Effect and Role of Salt in Cellulosic Fabric Dyeing. Austin Publishing Group.
-
Fibre2Fashion. (n.d.). Benefits of Glauber's salt in Textile Wet processing.
-
Emperor Chem. (2020). why need add salt in direct dyeing?
-
SzoneierFabrics. (2025). Bamboo Fiber Processing & Dyeing — Technical Guide for Modern Textiles.
-
Swicofil. (n.d.). Dyeing and finishing of bamboo fiber fabrics and products.
-
World dye variety. (2012). Acid Red 114.
-
Instructables. (n.d.). Dyeing Bamboo Fiber.
-
Textile Sphere. (n.d.). Bamboo Fiber || Properties || Processing || Applications.
-
Li, X., et al. (2014). Effects of acid dye on the performance of bamboo-based fiber composites. BioResources.
-
News. (2019). Bamboo Fiber Fabric Dyeing And Finishing Process.
-
Scribd. (n.d.). Bamboo Fabric Dyeing.
-
Wang, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. PMC.
-
Chen, Y., et al. (2023). Effect of M-type reactive dyes on dyeing properties of twisted bamboo fiber bundles. PMC.
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YouTube. (2018). How to get a kettle dyed effect on bamboo yarn.
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Hangzhou Tiankun Chem Co.,Ltd. (2021). What are the effects of pH on the dyeing and finishing process?
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Burch, P. (1999). What is the effect of pH in dyeing?
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FastColours LLP. (n.d.). Procion Cerise Red MX-5B (Reactive Red 2 CI 18200).
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Application Note: Analysis of C.I. Reactive Red 2 in Textile Effluent
Abstract: This document provides a detailed technical guide for the quantitative analysis of C.I. Reactive Red 2 (Procion Red MX-5B), a common azo dye, in complex textile wastewater matrices. We present two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) for high specificity and UV-Visible (UV-Vis) Spectrophotometry for rapid screening. The guide includes in-depth protocols, from sample collection and preparation to instrumental analysis and data interpretation, grounded in established scientific principles to ensure data integrity and reliability.
Introduction: The Challenge of Reactive Dyes in Wastewater
This compound is a widely used monochlorotriazine reactive dye in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] Its popularity stems from the formation of strong, covalent bonds with the fiber, resulting in excellent wash fastness.[3] However, the dyeing process is not 100% efficient, leading to a significant portion of the dye being lost to the wastewater stream. It is estimated that 10-25% of textile dyes are lost during the dyeing process and are subsequently discharged as aqueous effluents.
The chemical structure of Reactive Red 2, a single azo compound, and its high water solubility make it persistent and difficult to remove with conventional wastewater treatment methods.[1][4] The discharge of colored effluents into aquatic ecosystems is a major environmental concern, as it reduces light penetration, thereby affecting photosynthesis and the overall health of the aquatic food chain.[5] Furthermore, the potential for azo dyes to break down into carcinogenic aromatic amines under anaerobic conditions necessitates stringent monitoring and control.[3]
Accurate and reliable analytical methods are therefore crucial for textile manufacturers to monitor the efficacy of their wastewater treatment processes, ensure compliance with environmental discharge regulations, and develop more sustainable dyeing practices. This guide details the protocols to achieve this.
PART 1: Understanding the Matrix: Physicochemical Properties of Textile Effluent
Textile dyeing effluent is a notoriously complex and variable matrix. Before any instrumental analysis, it is critical to understand its typical characteristics, which present significant analytical challenges.
-
High Suspended and Dissolved Solids (TSS & TDS): Effluents contain unfixed dyes, salts (e.g., sodium chloride, sodium carbonate), wetting agents, and other auxiliary chemicals, leading to high solids content that can clog analytical instruments.[6]
-
Extreme pH: The pH can range from highly alkaline (due to fixing agents) to acidic, which can affect the stability and spectral properties of the target analyte.
-
High Chemical and Biological Oxygen Demand (COD & BOD): The presence of a large amount of organic matter, including hydrolyzed dye, sizing agents, and surfactants, contributes to high COD and BOD values.[5][7]
-
Interfering Substances: The effluent contains a mixture of dyes and chemical auxiliaries that may have overlapping spectral absorbances or co-elute during chromatographic separation, complicating quantification.
This complex composition necessitates a robust sample preparation strategy to isolate the analyte of interest and remove interfering components, ensuring the longevity of analytical instrumentation and the accuracy of the results.
PART 2: Protocol for Sample Collection and Preparation
A self-validating protocol begins with proper sample handling. The goal of sample preparation is to produce a clean, homogenous liquid sample suitable for instrumental injection.
Sample Collection
Collect effluent samples in clean glass or chemically resistant plastic containers. Samples should be representative of the waste stream. For optimal results, samples should be stored at 4°C and analyzed promptly, ideally within 24-48 hours, to minimize degradation of the dye.
Step-by-Step Sample Preparation Protocol
-
Homogenization: Thoroughly mix the collected effluent sample to ensure a uniform suspension of any solids.
-
Coarse Filtration (Optional): If the sample contains large particulates, pre-filter through a coarse filter paper (e.g., Whatman Grade 1) to prevent clogging of the membrane filter in the next step.
-
Removal of Suspended Solids: Filter the sample through a 0.45 µm or 0.2 µm syringe filter (e.g., nylon or PTFE). This is a critical step to remove fine suspended solids and microbial contaminants that can damage HPLC columns and interfere with spectrophotometric readings.[8][9] The filtrate is the sample used for analysis.
-
pH Neutralization: Check the pH of the filtrate. If it is highly acidic or alkaline, adjust to a neutral pH (~7.0) using dilute HCl or NaOH. This is important because the absorption spectrum and chromatographic retention time of Reactive Red 2 can be pH-dependent.
-
Dilution: Depending on the color intensity of the effluent, a dilution with deionized water may be necessary to bring the dye concentration within the linear range of the analytical method. Record the dilution factor accurately for the final concentration calculation.
Workflow for Sample Preparation
Caption: General workflow for preparing textile effluent for dye analysis.
PART 3: Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC-UV/Vis)
Principle of Causality: HPLC is the premier method for dye analysis due to its high resolving power. It physically separates the target analyte (Reactive Red 2) from other components in the effluent based on differential partitioning between a stationary phase (the C18 column) and a liquid mobile phase. This specificity allows for accurate quantification even in a complex matrix and can distinguish between the parent reactive dye and its hydrolyzed, inactive form.[10][11]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or Photodiode Array (PDA) detector, and an autosampler.
-
Reagents and Mobile Phase:
-
Solvent A: HPLC-grade water.
-
Solvent B: HPLC-grade acetonitrile.
-
Buffer/Ion-Pairing Agent (optional but recommended): Prepare a buffered mobile phase to improve peak shape and reproducibility. A common choice is an aqueous phosphate buffer or the addition of an ion-pairing agent like N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) to the mobile phase.[9] For this protocol, we will use a phosphate buffer. Prepare a 20 mM potassium phosphate buffer in water and adjust the pH to 6.5.
-
-
Preparation of Standards:
-
Prepare a 100 mg/L stock solution of this compound analytical standard in deionized water.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 mg/L).
-
-
Chromatographic Conditions:
-
Inject 20 µL of each standard and the prepared samples.
-
Run the analysis using the conditions outlined in the table below.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | Industry standard for non-polar to moderately polar analytes like azo dyes.[9][10] |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 6.5)B: Acetonitrile | Buffered aqueous-organic mixture provides good separation for reactive dyes. |
| Gradient | 70% A / 30% B, hold for 10 min | An isocratic method is often sufficient and robust for quality control. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection (λ) | 538 nm | This is the maximum absorbance wavelength (λmax) for this compound.[2][12] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Reactive Red 2 standard against its concentration.
-
Identify the Reactive Red 2 peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration in the sample using the regression equation from the calibration curve. Remember to multiply by the dilution factor.
-
Workflow for HPLC Analysis
Caption: Step-by-step workflow for the quantification of Reactive Red 2 via HPLC.
Method B: UV-Visible Spectrophotometry
Principle of Causality: This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a rapid and cost-effective technique for estimating dye concentration.[13] The chromophore of the azo dye absorbs light in the visible region, and the intensity of this absorption at its λmax (~538 nm) is measured.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Preparation of Standards: Use the same standards prepared for the HPLC method (0.5 to 50 mg/L).
-
Procedure:
-
Determine λmax: Scan a mid-range standard (e.g., 10 mg/L) from 400 nm to 700 nm to confirm the wavelength of maximum absorbance (λmax). It should be approximately 538 nm.[2]
-
Generate Calibration Curve: Set the spectrophotometer to the determined λmax. Use deionized water as a blank. Measure the absorbance of each calibration standard. Plot absorbance vs. concentration to create a calibration curve. The plot should be linear with an R² value > 0.99.
-
Sample Measurement: Measure the absorbance of the prepared and diluted textile effluent sample at the same λmax.
-
-
Calculation:
-
Determine the concentration of the dye in the measured sample using the linear regression equation from the calibration curve: Concentration = (Absorbance - y-intercept) / slope.
-
Calculate the original concentration in the effluent by multiplying the result by the dilution factor used during sample preparation.
-
Trustworthiness and Limitations: While simple and fast, spectrophotometry is a non-specific method. Its accuracy is highly dependent on the composition of the effluent. Any other substance in the sample that absorbs light at or near 538 nm will cause a positive interference, leading to an overestimation of the dye concentration.[14] Therefore, this method is best employed for routine process monitoring where the effluent composition is relatively consistent, or as a preliminary screening tool. For accurate, reportable data for regulatory purposes, HPLC is the recommended method.
PART 4: Data Quality and Validation
To ensure the trustworthiness of the generated data, a robust quality control system is essential.
-
Linearity: The calibration curve for both methods must demonstrate linearity over the desired concentration range, with a coefficient of determination (R²) of ≥ 0.995.
-
Method Blank: Analyze a deionized water sample that has gone through the entire sample preparation process. This is to ensure no contamination is introduced from filters, glassware, or reagents.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ to understand the sensitivity of the method. Typical LODs for spectrophotometric methods after preconcentration can be in the ng/L range, while HPLC offers low mg/L to µg/L detection without preconcentration.[9][14]
-
Matrix Spike: To assess the effect of the effluent matrix on the analytical result (e.g., suppression or enhancement), a "spike" sample should be prepared. Add a known concentration of Reactive Red 2 standard to a portion of the prepared effluent sample and analyze it. The percent recovery should ideally be within 80-120%.
Quantitative Performance Data (Typical)
| Parameter | UV-Vis Spectrophotometry | HPLC-UV/Vis |
| Specificity | Low (susceptible to interference) | High (separates components) |
| Linear Range | ~0.5 - 15.0 mg/L[14] | ~0.1 - 50.0 mg/L[9] |
| Primary Use | Rapid screening, process control | Accurate quantification, regulatory reporting |
Conclusion
The analysis of this compound in textile effluent can be performed effectively using either HPLC or UV-Visible spectrophotometry. The choice of method depends on the required level of accuracy and specificity. For precise, defensible data, the specificity of HPLC makes it the superior choice, as it physically separates the dye from matrix interferences. UV-Vis spectrophotometry serves as a valuable tool for rapid, high-throughput screening and process monitoring, provided its limitations regarding interferences are well understood. A rigorous sample preparation protocol and consistent quality control checks are fundamental to achieving reliable and trustworthy results with either technique.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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- Y-ilmaz, E., et al. (2022).
- Bio-protocol. (n.d.).
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- Santa Cruz Biotechnology. (n.d.).
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An-Najah Journals. (2004). Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC. [Link]
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IRJET. (n.d.). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. [Link]
- Jordan Journal of Chemistry. (n.d.).
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ResearchGate. (n.d.). Advances in HPLC analysis of reactive dyes. [Link]
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- BenchChem. (n.d.). Spectrophotometric Properties of Reactive Red 180.
-
Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. [Link]
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ACS Omega. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. [Link]
-
MDPI. (n.d.). Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods. [Link]
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ResearchGate. (2018). Textile dye wastewater characteristics and constituents of synthetic effluents: a critical review. [Link]
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Application Notes and Protocols for the One-Bath Two-Step Dyeing of Cellulosic Fibers with Reactive Red 2
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers and textile scientists on the application of Reactive Red 2 for dyeing cellulosic fibers, such as cotton, using a one-bath two-step exhaustion method. The protocol herein is designed to ensure high fixation efficiency, excellent color yield, and optimal fastness properties. We delve into the underlying chemical principles of reactive dyeing, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting. The methodologies described are grounded in established principles of textile chemistry to ensure reproducibility and reliability.
Introduction: The Principle of Reactive Dyeing
Reactive dyes are a class of colored organic compounds that form a covalent bond with the fiber substrate.[1] This chemical bonding accounts for their superior wash fastness compared to other dye classes that adhere to the fiber through physical interactions.[1][2] The dyeing process with reactive dyes is fundamentally a three-stage procedure:
-
Exhaustion: The dye molecules are adsorbed onto the fiber surface from the aqueous dye bath. This process is facilitated by the addition of an electrolyte, typically sodium chloride or sodium sulfate, which neutralizes the negative surface charge of the cellulosic fibers in water, allowing the anionic dye molecules to approach and interact with the fiber.[3][4][5]
-
Fixation: In this crucial step, an alkali is introduced to the dye bath. The alkali raises the pH, which catalyzes the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of the cellulose.[3][5][6]
-
Wash-off: A thorough washing process is necessary to remove any unfixed or hydrolyzed dye from the fiber surface. This step is critical for achieving high wet fastness properties.[3][5]
The "one-bath two-step" method refers to conducting the exhaustion and fixation stages sequentially within the same dye bath, offering efficiencies in water and energy consumption compared to two-bath processes.[7][8][9]
The Chemistry of Reactive Red 2 and the Challenge of Hydrolysis
Reactive Red 2 is a monochlorotriazine (MCT) reactive dye. The reactive group is a triazine ring with one chlorine atom that can be substituted by the nucleophilic hydroxyl group of cellulose under alkaline conditions.
A competing and undesirable reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide ions in the water instead of the fiber.[3][10][11] This hydrolyzed dye can no longer form a covalent bond with the cellulose, leading to reduced fixation efficiency and increased effluent coloration.[6][12] The rate of hydrolysis is significantly influenced by pH and temperature; higher values for both increase the rate of hydrolysis.[11][13] Therefore, precise control of the dyeing parameters is paramount to maximize fixation and minimize hydrolysis.
Detailed Application Protocol: One-Bath Two-Step Exhaust Dyeing
This protocol is optimized for dyeing 100% cotton fabric with Reactive Red 2. All percentages for auxiliaries are based on the weight of fabric (o.w.f.).
Materials and Reagents
-
Substrate: Scoured and bleached 100% cotton fabric
-
Dye: Reactive Red 2
-
Electrolyte: Glauber's salt (anhydrous sodium sulfate) or common salt (sodium chloride)
-
Alkali: Soda ash (sodium carbonate)
-
Sequestering Agent: To chelate heavy metal ions in the water
-
Wetting Agent: To ensure uniform wetting of the fabric
-
Acetic Acid: For neutralization after dyeing
-
Non-ionic Soap: For the wash-off process
Equipment
-
Laboratory-scale dyeing machine (e.g., glycerin bath beaker dyeing machine)
-
pH meter
-
Spectrophotometer for color measurement (optional)
-
Standard laboratory glassware
Experimental Workflow
Caption: One-bath two-step exhaust dyeing workflow for Reactive Red 2.
Step-by-Step Procedure
-
Bath Setup:
-
Set the liquor ratio (the ratio of the volume of water to the weight of fabric). A typical laboratory ratio is 1:25.[14]
-
Add the required volume of deionized water to the dyeing vessel.
-
Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1.0 g/L).[15]
-
Introduce the pre-wetted cotton fabric into the bath at room temperature.
-
-
Exhaustion Phase (Step 1):
-
Start agitation and run for 5 minutes to ensure the fabric is thoroughly wetted.
-
Add the pre-dissolved electrolyte. The amount will depend on the depth of the shade (see Table 1).[2]
-
Run for another 5 minutes.
-
Add the pre-dissolved Reactive Red 2 dye solution.
-
Raise the temperature to 40°C and hold for 30 minutes to allow for dye exhaustion.[14]
-
-
Fixation Phase (Step 2):
-
Post-Dyeing Wash-off:
-
Drain the dye bath.
-
Perform a cold rinse to remove surface dye.
-
Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5 g/L) to stop the fixation reaction.
-
Carry out a soaping wash with a non-ionic soap (e.g., 2 g/L) at or near boiling (95°C) for 10 minutes to remove unfixed and hydrolyzed dye.[8][14]
-
Rinse thoroughly with hot water, followed by cold water, until the rinse water is clear.
-
Dry the dyed fabric.
-
Data and Process Parameters
The concentrations of auxiliaries are critical for achieving the desired shade and fastness. The following table provides recommended starting concentrations for Reactive Red 2.
| Parameter | Pale Shades (<1% o.w.f.) | Medium Shades (1-3% o.w.f.) | Deep Shades (>3% o.w.f.) |
| Reactive Red 2 (% o.w.f.) | 0.5 - 1.0 | 1.0 - 3.0 | 3.0 - 5.0 |
| Glauber's Salt (g/L) | 20 - 40 | 40 - 60 | 60 - 80 |
| Soda Ash (g/L) | 5 - 10 | 10 - 15 | 15 - 20 |
| Exhaustion Time (min) | 30 | 30 | 30 |
| Fixation Time (min) | 45 - 60 | 60 | 60 - 90 |
| Temperature (°C) | 40 | 40 | 40 |
Table 1: Recommended Dyeing Parameters for Reactive Red 2.
Causality of Experimental Choices and Troubleshooting
Understanding the "why" behind each step is crucial for successful dyeing and troubleshooting.
Caption: Interplay of key parameters in the reactive dyeing process.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Pale or Weak Shade | Insufficient dye, electrolyte, or alkali.[3] Premature hydrolysis of the dye.[10] Dyeing temperature too low. | Verify all calculations and weighings. Ensure alkali is added only after the exhaustion step. Prepare dye and alkali solutions separately and mix just before use.[10] Check and calibrate the dyeing machine's temperature controller. |
| Uneven Dyeing (Unlevelness) | Rapid addition of dye or electrolyte. Poor fabric preparation (residual impurities). Inadequate wetting of the fabric. | Add electrolyte and dye in portions or use a dosing pump for gradual addition.[17] Ensure the substrate is properly scoured and bleached. Use an effective wetting agent and ensure the fabric is fully immersed before adding chemicals.[15] |
| Poor Wash Fastness | Incomplete fixation of the dye. Insufficient wash-off of hydrolyzed dye.[6] Incorrect pH during fixation. | Increase fixation time or check the amount and quality of the alkali. Ensure a thorough soaping at 95°C is performed.[14] Measure and adjust the dye bath pH during the fixation step to be within the 10.5-11.0 range.[2] |
| Shade Reproducibility Issues | Variations in water quality (hardness). Inconsistent process parameters (time, temp, liquor ratio).[4] | Use a sequestering agent to negate the effects of metal ions. Maintain strict control over all dyeing parameters. Document every step meticulously. |
Conclusion
The one-bath two-step dyeing method for Reactive Red 2 offers an efficient and effective way to achieve vibrant and durable coloration on cellulosic fibers. Success hinges on a solid understanding of the interplay between the dye, fiber, and chemical auxiliaries. By carefully controlling the exhaustion and fixation steps and mitigating the competing hydrolysis reaction, researchers can achieve high-quality, reproducible results. The protocol and guidelines presented here serve as a robust starting point for laboratory investigations and process development.
References
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. [Link]
-
Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. [Link]
-
Sustainability. Reactive Dye Hydrolysis. [Link]
-
Define Textile. Hydrolysis of Reactive dyes. [Link]
-
Hossain, M. Y., et al. (2020). Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. International Journal of Textile Science and Engineering, 3(127). [Link]
-
Cowintprinting.com. Hydrolysis of reactive dyes. [Link]
-
Remon, S. (2015, April 20). PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. Slideshare. [Link]
-
Chowdhury, M. A. H. Dyeing Mechanism of Reactive Dyesing. Scribd. [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2021, August 25). What factors affect the fixation rate of reactive dyes?. [Link]
-
Scribd. Dyeing Processes by Exhaustion and Impregnation. [Link]
-
Naim, M. (2018, May 22). 2) Reactive Dye Mechanism. Scribd. [Link]
-
Fibre2Fashion. Important Characteristics of Reactive Dyeing. [Link]
-
Li, Y., et al. (2023, June 5). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega. [Link]
-
ResearchGate. (n.d.). Structures of Red 2 2.3 Dyeing method Two dip two-pad process Cotton.... [Link]
-
Ahammed, T. (2015, November 28). Dyeing of cotton with reactive dye. Slideshare. [Link]
-
ResearchGate. (n.d.). Study on One-Bath Dyeing Technology and its Application for Disperse/Reactive Dyes on Polyester/Viscose Blended Fabrics. [Link]
- Google Patents. (n.d.). CN104032597A - One-bath two-stage dyeing of nylon and cotton fabrics.
-
UMT Admin Panel. One-bath Dyeing Process for Polyester/Cotton Blend using Physical Mixtures of Disperse/Reactive Dyes. [Link]
-
Textile Pad. (2022, February 13). Reactive Dyeing of Cotton in the Lab. [Link]
-
SciSpace. Dyeing of cotton fabrics with reactive dyes and their physico-chemical properties. [Link]
-
Prasad, R. K. ONE BATH and Two Bath. Scribd. [Link]
-
Taylor & Francis Online. (2024, September 16). One-Bath One-Step Dyeing of Polyester/Cotton Blend Fabrics Through Lipase Enzyme Surface Modification. [Link]
-
UMT Admin Panel. Reactive Dyes for Single-Bath and Single-Stage Dyeing of Polyester-Cellulose Blends. [Link]
-
Textile Learner. (2015, May 9). Dyeing of Polyester Cotton Blended Fabric in Single Bath. [Link]
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Application Notes and Protocols: Determining Optimal Dye Concentration for C.I. Reactive Red 2
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to determine the optimal dye concentration of C.I. Reactive Red 2 for dyeing cellulosic fibers, particularly cotton. This compound is a synthetic azo dye valued in the textile industry for its vibrant red hue and excellent colorfastness, achieved through the formation of covalent bonds with the fiber.[1] Optimizing the dye concentration is a critical step to ensure efficient dye uptake, minimize hydrolysis, and achieve desired color depth and fastness properties, thereby reducing costs and environmental impact. This document outlines the fundamental principles of reactive dyeing, a step-by-step experimental protocol for concentration optimization, and robust analytical methods for result evaluation.
Introduction: The Significance of Optimized Reactive Dyeing
Reactive dyes, such as this compound (CAS 17804-49-8), are a cornerstone of the textile industry for dyeing cellulosic fibers due to the permanent covalent bond they form with the fiber's hydroxyl groups.[1][2] This bond imparts exceptional wash fastness. The dyeing process is a multi-stage endeavor involving exhaustion, fixation, and wash-off.[2]
-
Exhaustion: The dye molecules are initially adsorbed onto the fiber surface from the dyebath, a process significantly influenced by the presence of an electrolyte like sodium chloride or sodium sulfate.[2][3][4]
-
Fixation: Under alkaline conditions, a nucleophilic substitution or addition reaction occurs between the reactive group of the dye and the hydroxyl groups of the cellulose, forming a stable covalent bond.[2][5]
-
Wash-off: Unfixed and hydrolyzed dye is removed to ensure optimal fastness properties.[2]
A critical challenge in reactive dyeing is the competing hydrolysis reaction, where the dye reacts with water molecules instead of the fiber.[2][6][7][8] This hydrolyzed dye can no longer bind to the cellulose, leading to reduced color yield, increased costs, and a higher pollutive load in the effluent.[2][6] Therefore, determining the optimal dye concentration is a balancing act: ensuring sufficient dye is available for the desired shade while minimizing the excess that is prone to hydrolysis.
This guide will provide a systematic approach to establishing this optimal concentration for this compound.
Pre-Experimental Considerations & The "Why"
Before embarking on the experimental protocol, it is crucial to understand the rationale behind the selection of key reagents and parameters.
The Role of Electrolytes (Salts)
Reactive dyes typically have a low affinity for cellulosic fibers in a neutral solution.[5][9][10] Both the dye and cotton carry a negative surface charge in water, creating a repulsive force. Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are essential to overcome this repulsion.[2][3][4] The salt neutralizes the negative charge on the fiber surface, thereby facilitating the migration and adsorption of the dye molecules onto the fiber—the exhaustion phase.[2][3] The amount of salt required is inversely proportional to the liquor ratio; a lower liquor ratio requires less salt.[2][5]
The Function of Alkali
Alkali, typically sodium carbonate (soda ash) or sodium hydroxide, is the catalyst for the fixation stage.[11][12] It raises the pH of the dyebath, which causes the hydroxyl groups on the cellulose to dissociate, forming highly reactive cellulosate ions (Cell-O⁻).[2][12] These ions then readily attack the reactive group of the dye molecule, forming the coveted covalent bond. The choice of alkali and its concentration are critical; an excessively high pH can accelerate dye hydrolysis.[13][14] For most cold brand reactive dyes, the optimal pH is between 10.8 and 11.[5]
Critical Process Parameters
Several other factors significantly influence the dyeing process and must be carefully controlled:
-
Temperature: Temperature affects the rates of dye diffusion, fixation, and hydrolysis.[2] While higher temperatures can increase the rate of diffusion and fixation, they also significantly accelerate hydrolysis.[5][8][13] Therefore, an optimal temperature must be maintained to balance these competing effects.
-
Liquor Ratio (M:L): This is the ratio of the weight of the dyebath to the weight of the textile material.[2] A lower liquor ratio generally leads to higher dye exhaustion and requires less salt.[10][15]
-
Dyeing Time: Sufficient time is required for both the exhaustion and fixation phases to reach equilibrium.[2][5]
Experimental Protocol for Optimal Dye Concentration Determination
This protocol is designed to systematically evaluate the effect of varying this compound concentrations on dyeing performance.
Materials and Reagents
-
This compound (powder)
-
Scoured and bleached 100% cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Deionized water
-
Laboratory-scale dyeing machine or beakers with a water bath shaker
-
Spectrophotometer
-
pH meter
-
Standard laboratory glassware
Experimental Workflow
The overall workflow for determining the optimal dye concentration is depicted below.
Caption: Experimental workflow for optimizing dye concentration.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound in deionized water.
-
Salt Solution: Prepare a 20% (w/v) solution of NaCl or Na₂SO₄.
-
Alkali Solution: Prepare a 10% (w/v) solution of Na₂CO₃.
-
-
Dye Bath Preparation:
-
Prepare a series of dye baths with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% on the weight of fabric - o.w.f.).
-
For each dye bath, maintain a constant liquor ratio (e.g., 1:20).
-
Add the required amount of salt to each dye bath. A typical concentration is 60-80 g/L for medium shades.[5]
-
The initial pH of the dye bath should be neutral.
-
-
Dyeing Procedure (Exhaustion and Fixation):
-
Introduce the pre-wetted cotton fabric samples into their respective dye baths at room temperature.
-
Agitate for 30 minutes to allow for dye exhaustion.[5]
-
After the exhaustion period, add the required amount of sodium carbonate solution to each bath to raise the pH to approximately 11.[5] A typical concentration is 20 g/L.
-
Continue the dyeing process for 60 minutes at a constant temperature (e.g., 40-60°C).[5][16][17]
-
-
Wash-off:
-
After dyeing, remove the fabric samples and rinse thoroughly with cold water.
-
Perform a soaping wash at or near boiling for 10-15 minutes with a neutral detergent (e.g., 2 g/L) to remove unfixed and hydrolyzed dye.[2]
-
Rinse again with hot and then cold water until the rinse water is clear.
-
Squeeze and air-dry the samples.
-
Analytical Evaluation
Spectrophotometric Analysis of Dye Exhaustion and Fixation
The percentage of dye exhaustion (%E) and fixation (%F) can be determined spectrophotometrically.[11]
-
Measure the absorbance of the initial dye bath solution (A₀) at the maximum absorption wavelength (λ_max) of this compound.
-
After the exhaustion phase (before adding alkali), measure the absorbance of the dye bath (A₁).
-
After the full dyeing and fixation process, collect all the rinsing and soaping liquids and measure their combined absorbance (A₂).
The percentages are calculated as follows:
-
% Exhaustion (E): ((A₀ - A₁) / A₀) * 100
-
% Fixation (F): ((A₀ - A₁ - A₂) / (A₀ - A₁)) * 100
Color Strength (K/S) Measurement
The color strength of the dyed fabrics can be evaluated using a reflectance spectrophotometer to determine the K/S value, which is related to the concentration of the colorant on the substrate. A higher K/S value indicates a greater color yield.[11]
Data Presentation
The collected data should be organized into a table for clear comparison.
| Dye Conc. (% o.w.f.) | Salt Conc. (g/L) | Alkali Conc. (g/L) | Temp (°C) | Time (min) | % Exhaustion | % Fixation | Color Strength (K/S) |
| 0.5 | 60 | 20 | 60 | 60 | |||
| 1.0 | 60 | 20 | 60 | 60 | |||
| 1.5 | 60 | 20 | 60 | 60 | |||
| 2.0 | 60 | 20 | 60 | 60 | |||
| 2.5 | 60 | 20 | 60 | 60 | |||
| 3.0 | 60 | 20 | 60 | 60 |
Colorfastness Testing
Once an optimal concentration range is identified based on fixation and color strength, it is essential to perform colorfastness tests on the dyed samples to ensure they meet quality standards. Key tests include:
Interpretation of Results and Determining Optimal Concentration
The optimal dye concentration is typically the point at which the color strength (K/S) begins to plateau, and the percentage of fixation is maximized. Increasing the dye concentration beyond this point will likely lead to a disproportional increase in unfixed, hydrolyzed dye, which is economically and environmentally undesirable.
The Chemistry of Dye-Fiber Interaction and Hydrolysis
The core of reactive dyeing lies in the chemical reaction between the dye and the cellulose. This compound contains a reactive group (e.g., a dichlorotriazine group) that is susceptible to nucleophilic attack.[16][17]
Caption: Competing reactions of fixation and hydrolysis in reactive dyeing.
Under alkaline conditions, the hydroxyl groups of cellulose are deprotonated, making them potent nucleophiles that attack the electron-deficient carbon atom of the dye's reactive group, displacing a leaving group (e.g., chloride) and forming a stable ether linkage.[2] Simultaneously, hydroxide ions (OH⁻) from the water, also potent nucleophiles, compete with the cellulosate ions, leading to the formation of a non-reactive, hydrolyzed dye.[2][6][8] The goal of optimization is to favor the fixation pathway.
Troubleshooting
-
Low Color Yield: This could be due to insufficient salt, low alkali concentration, low temperature, or premature hydrolysis of the dye.[2]
-
Uneven Dyeing: This may result from adding the salt too quickly, poor agitation, or a too-rapid increase in temperature.[15]
-
Poor Wash Fastness: This is a direct consequence of inadequate removal of unfixed and hydrolyzed dye during the wash-off process.[6][7]
Conclusion
The systematic determination of the optimal concentration for this compound is paramount for achieving high-quality, reproducible, and economically viable dyeing of cellulosic fibers. By carefully controlling process parameters and quantifying the outcomes through spectrophotometric analysis and fastness testing, researchers and professionals can ensure efficient dye utilization while minimizing environmental impact. The principles and protocols outlined in this guide provide a robust foundation for these optimization efforts.
References
- Benchchem. Improving fixation rate of reactive dyes on cellulose fibers.
- CymitQuimica. CAS 17804-49-8: this compound.
- Fibre2Fashion. Important Characteristics of Reactive Dyeing.
- Gavin Publishers. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye.
- Hangzhou Tiankun Chem Co.,Ltd.
- Textile Learner.
- Textile Apex. Hydrolysis of Reactive Dye.
- Textile Today. Reactive printing and hydrolysis: Causes, effects, and solutions.
- Cowintprinting.com. Hydrolysis of reactive dyes.
- PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER.
- Define Textile. Hydrolysis of Reactive dyes.
- Textile Learner. Basic Concept of Reactive Dye | Chemistry behind Reactive Dyeing.
- Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes.
- Function of Salt in Textile Dyeing Process.
- Austin Publishing Group. Study The Reduction Mechanism of Salts and Alkalis in Reactive Dyeing of Cotton Fabric: Review.
- EUROLAB.
- QIMA Blog. Colorfastness Test Methods for Textiles: Complete Guide.
- Qinsun-lab. What is the ISO standard for color fastness?
- Textile Tester. Guidance on ISO 105 X12 Color Fastness Test to Rubbing.
- PMC. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers.
- ACS Publications. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers | ACS Omega.
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Application Notes and Protocols for the Fixation of Reactive Red 2 on Silk and Wool Fibers
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the principles and practices for the covalent fixation of C.I. Reactive Red 2 on proteinaceous fibers, specifically silk and wool. This document elucidates the underlying chemical mechanisms, details critical process parameters, and provides robust, step-by-step protocols for dyeing and analysis, ensuring reliable and reproducible results.
Scientific Foundation: The Chemistry of Fixation
The successful fixation of reactive dyes onto protein fibers like silk and wool is predicated on the formation of stable, covalent bonds between the dye molecule and the fiber's constituent amino acids. This process transforms the dye from a transiently adsorbed substance into an integral part of the fiber, imparting high wash fastness.
The Substrates: Silk and Wool Fibers
Both silk and wool are protein fibers, yet their amino acid compositions and morphologies differ, influencing their dyeing characteristics.
-
Silk (from Bombyx mori): The core of the silk fiber is fibroin, a protein rich in glycine (approx. 45%), alanine (approx. 30%), and serine (approx. 12%).[1][2] The presence of amino acids with reactive side chains, such as serine (-CH₂OH), tyrosine (-CH₂-C₆H₄-OH), lysine (-(CH₂)₄-NH₂), and histidine, provides the primary sites for covalent dye fixation.[1][3] Silk fibroin's structure is predominantly composed of β-pleated sheets, which contribute to its strength and luster.[4]
-
Wool (from sheep): Wool is composed of the protein keratin, which has a more complex amino acid profile than silk fibroin. It contains a significant amount of cysteine (approx. 12%), which forms disulfide cross-links that impart elasticity.[2] Key reactive sites for dyeing include the amino groups of lysine, the hydroxyl groups of serine and tyrosine, the imidazole ring of histidine, the guanidinium group of arginine, and the thiol group of cysteine.[5][6][7]
The Dye: this compound
This compound is a monoazo dye containing a dichlorotriazine (DCT) reactive group.[8][9] The two chlorine atoms on the triazine ring are the key to its reactivity. Under appropriate conditions, these chlorine atoms can be substituted by nucleophilic groups present in the side chains of the amino acids within the protein fibers.[10]
Chemical Structure of this compound:
Molecular Formula: C₁₉H₁₀Cl₂N₆Na₂O₇S₂[8][11] Molecular Weight: 615.34 g/mol [8][11]
The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic groups on the amino acid side chains attack the electron-deficient carbon atoms of the triazine ring, displacing a chlorine atom and forming a stable covalent bond.
Critical Parameters Governing Dye Fixation
The efficiency of the covalent reaction between Reactive Red 2 and the protein fibers is critically dependent on several interconnected parameters.
pH
The pH of the dyebath is a paramount factor. It influences both the reactivity of the dye and the nucleophilicity of the functional groups on the fiber.
-
For Silk: Dyeing can be performed under weakly acidic to neutral or weakly alkaline conditions.[12] At acidic pH, the amino groups are protonated (-NH₃⁺), which can electrostatically attract the anionic dye but are not nucleophilic. As the pH increases towards neutral and slightly alkaline conditions (pH 7-9), the amino groups are deprotonated (-NH₂), becoming potent nucleophiles that can readily react with the DCT group of the dye.[13] However, excessively high pH can cause hydrolysis of the dye and damage the silk fiber.[12]
-
For Wool: Wool is typically dyed under acidic to neutral conditions (pH 4-7).[12] The acidic conditions protonate the amino groups, facilitating dye uptake through ionic interactions. The subsequent fixation reaction is often promoted by a gradual increase in temperature. Dyeing wool at a high pH is generally avoided as it can cause significant fiber damage.[12]
Temperature
Temperature provides the necessary activation energy for the dye-fiber reaction.[14]
-
Initial Low Temperature: The dyeing process usually commences at a lower temperature to allow for the even diffusion and adsorption of the dye onto the fiber, promoting level dyeing.
-
Gradual Temperature Increase: The temperature is then gradually raised to the optimal fixation temperature. This controlled increase ensures that the dye molecules have migrated evenly throughout the fiber before the fixation reaction accelerates, preventing unlevel coloration.[15] For reactive dyes on protein fibers, fixation temperatures typically range from 60°C to 95°C.[16][17]
-
Risk of High Temperatures: Excessively high temperatures can accelerate the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber, reducing the overall fixation efficiency.[15]
Role of Salt (Electrolyte)
Salts, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), are used as exhausting agents.[18][19]
-
Mechanism of Action: In a dyebath, both the reactive dye and the protein fibers can exhibit a negative surface charge, leading to electrostatic repulsion. The salt dissolves in water to provide cations (Na⁺) that neutralize the negative charge on the fiber surface, thereby reducing the repulsion and promoting the adsorption of the anionic dye molecules onto the fiber.[19][20][21] This increased dye concentration on the fiber surface enhances the probability of a successful fixation reaction.
Reaction Time
Sufficient time must be allocated for each stage of the dyeing process: dye adsorption, diffusion into the fiber, and the covalent fixation reaction. The optimal time is dependent on the temperature, pH, and desired depth of shade.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the fixation of Reactive Red 2 on silk and wool fibers. It is recommended to perform preliminary tests to optimize conditions for specific materials and equipment.
Pre-treatment of Fibers
Before dyeing, it is crucial to remove any impurities, such as sericin (from silk) or oils and waxes (from wool), which can hinder uniform dye penetration.
-
Scouring of Silk:
-
Prepare a solution containing 0.5 g/L non-ionic detergent and 0.5 g/L sodium carbonate.
-
Immerse the silk fabric in the solution at a liquor-to-goods ratio of 30:1.
-
Heat the bath to 90-95°C and maintain for 30-60 minutes.
-
Rinse the silk thoroughly with hot water, followed by cold water, until all residues are removed.
-
Allow the silk to air dry or proceed directly to dyeing.
-
-
Scouring of Wool:
-
Prepare a solution containing 1-2 g/L non-ionic detergent and 1 g/L sodium carbonate.
-
Immerse the wool yarn or fabric in the solution at a liquor-to-goods ratio of 40:1.
-
Gently heat the bath to 40-50°C and maintain for 30 minutes with gentle agitation to avoid felting.
-
Rinse thoroughly with warm water (around 40°C) and then gradually cooler water.
-
Squeeze out excess water gently and allow to air dry away from direct heat.
-
Protocol for Dyeing Silk with Reactive Red 2
This protocol is optimized for achieving good fixation and vibrant color on silk.
| Parameter | Value | Rationale |
| Liquor-to-Goods Ratio | 30:1 | Ensures even dye distribution and prevents fabric creasing. |
| Reactive Red 2 | 1-4% (on weight of fiber) | Adjust for desired shade depth (1% for pale, 4% for deep). |
| Glauber's Salt (Na₂SO₄) | 40 g/L | Promotes dye exhaustion onto the fiber.[22] |
| Sodium Bicarbonate (NaHCO₃) | 5-10 g/L | Provides a mildly alkaline pH (approx. 8-8.5) for fixation. |
| Wetting Agent | 0.5 g/L | Improves the wettability of the silk fiber. |
Step-by-Step Procedure:
-
Set up the dyebath with the required amount of water at 40°C. Add the wetting agent and stir to dissolve.
-
Introduce the pre-wetted silk fabric into the dyebath and agitate gently for 10 minutes.
-
In a separate container, dissolve the pre-weighed Reactive Red 2 powder in a small amount of hot water and then add it to the dyebath.
-
Add the dissolved Glauber's salt to the dyebath.
-
Gradually raise the temperature of the dyebath to 60°C over 20 minutes.
-
Hold the temperature at 60°C and continue dyeing for 30 minutes with gentle agitation.
-
Add the sodium bicarbonate to the dyebath to initiate the fixation reaction.
-
Continue the fixation process at 60°C for another 45-60 minutes.
-
Cool the dyebath and remove the silk fabric.
Protocol for Dyeing Wool with Reactive Red 2
This protocol uses a pH-controlled method to ensure optimal dye uptake and fixation while minimizing fiber damage.
| Parameter | Value | Rationale |
| Liquor-to-Goods Ratio | 40:1 | Prevents felting and ensures even dyeing. |
| Reactive Red 2 | 1-4% (on weight of fiber) | Adjust for desired shade depth. |
| Glauber's Salt (Na₂SO₄) | 20 g/L | Assists in level dyeing and exhaustion. |
| Acetic Acid (CH₃COOH) | To achieve pH 4.5-5.0 | Creates an acidic environment for initial dye adsorption. |
| Sodium Acetate (CH₃COONa) | As a buffer | Helps to maintain a stable pH. |
Step-by-Step Procedure:
-
Set up the dyebath with the required amount of water at 40°C.
-
Add Glauber's salt and the acetic acid/sodium acetate buffer to achieve a pH of 4.5-5.0.
-
Introduce the pre-wetted wool and agitate gently for 10 minutes.
-
Add the dissolved Reactive Red 2 dye solution to the bath.
-
Gradually raise the temperature to 90-95°C (a gentle simmer) over 45-60 minutes.[23]
-
Maintain this temperature for 45-60 minutes for the fixation to occur, with occasional gentle stirring.[23]
-
Allow the dyebath to cool down slowly to room temperature before removing the wool to prevent thermal shock and felting.
Post-Dyeing Wash-Off (Soaping)
This step is critical to remove any unfixed, hydrolyzed dye, ensuring high wash fastness.
-
Rinse the dyed fiber in cold water until the water runs clear.
-
Prepare a soaping bath with 1-2 g/L of a non-ionic detergent at a liquor ratio of 30:1.
-
Heat the bath to 90-95°C and treat the dyed fiber for 15-20 minutes.
-
Rinse thoroughly with hot water, then with cold water.
-
For wool, an after-treatment with a dilute ammonia solution followed by a neutralizing rinse with dilute acetic acid can improve the handle of the fiber.[23][24]
-
Air dry the dyed fibers.
Analytical Protocols for Fixation Assessment
Spectrophotometric Determination of Dye Fixation
This method quantifies the amount of dye fixed to the fiber.
-
Principle: The concentration of the dye in the initial dyebath and in the final (exhausted) dyebath is measured using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λ_max). The amount of dye that has left the bath represents the exhausted dye. A subsequent stripping of the unfixed dye allows for the calculation of the fixed dye.
-
Procedure:
-
Determine the λ_max of Reactive Red 2 by scanning a dilute solution.
-
Create a calibration curve by measuring the absorbance of several standard concentrations of the dye.
-
Measure the absorbance of the initial dyebath (before adding the fiber).
-
After dyeing, measure the absorbance of the exhausted dyebath.
-
Exhaustion (%) = [(Initial Abs - Final Abs) / Initial Abs] x 100
-
To determine fixation, the dyed sample is subjected to a stringent washing process (e.g., with a solution of 25% aqueous pyridine at the boil) to strip all unfixed dye. The absorbance of this stripping solution is measured.
-
Fixation (%) = [((Initial Abs - Final Abs) - Stripped Abs) / (Initial Abs - Final Abs)] x 100
-
Wash Fastness Evaluation
Wash fastness is a qualitative measure of the resistance of the dyed material to laundering.
-
Standard: The ISO 105-C06 standard is a widely accepted method for assessing color fastness to domestic and commercial laundering.[25][26][27][28][29]
-
Procedure (Simplified):
-
A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric (containing strips of common textile fibers like cotton, wool, nylon, polyester, etc.).
-
The composite specimen is washed in a specified detergent solution under controlled conditions of temperature (e.g., 40°C or 60°C) and time in a launder-ometer.[25]
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed fabric and the degree of staining on the adjacent multi-fiber strips are assessed visually by comparing them against standard grey scales under controlled lighting conditions.
-
Ratings are given on a scale of 1 (poor) to 5 (excellent).
-
Visualizing the Process
Mechanism of Fixation
Caption: Covalent bond formation between Reactive Red 2 and protein fibers.
Experimental Workflow
Caption: General workflow for reactive dyeing of silk and wool.
References
-
Amino acid composition of silkworm (Bombyx mori) silk fibroin. ResearchGate. Available at: [Link]
-
Structure of Silk I (Bombyx mori Silk Fibroin before Spinning) -Type II β-Turn, Not α-Helix. National Center for Biotechnology Information. Available at: [Link]
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Immersion Dyeing Wool. PRO Chemical & Dye. Available at: [Link]
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Dyeing of Silk with Reactive Dyes. My Textile Notes. Available at: [Link]
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Unit - Chemistry of Textiles: Animal Fibres. The University of Auckland. Available at: [Link]
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Fibroin. Wikipedia. Available at: [Link]
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Silk – Fibroin and Sericin. Cosetex. Available at: [Link]
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ISO 105 C06 Color Fastness to Washing Test Method. Textile Tester. Available at: [Link]
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What is the purpose of salt in dyeing fabrics? Quora. Available at: [Link]
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Colorfastness Test Methods for Textiles: Complete Guide. QIMA. Available at: [Link]
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Direct Application on Wool using Sabracron F Reactive Dyes. PRO Chemical & Dye. Available at: [Link]
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Wool keratin – A novel dietary protein source: Nutritional value and toxicological assessment. University of Otago - Ex Libris. Available at: [Link]
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Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010. TESTEX. Available at: [Link]
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Reactive Red 2. World dye variety. Available at: [Link]
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Silk Dyeing 101: A Complete Guide and Step-By-Step Tutorial. Sino Silk. Available at: [Link]
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Colour fastness according to ISO 105 series. Centexbel. Available at: [Link]
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ISO 105 C06 Washing Fastness Tester Guide. Gester Instruments. Available at: [Link]
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ROLE OF SALT IN TEXTILE CHEMICAL PROCESSING TREATMENT. BIT Blog. Available at: [Link]
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Function of Salt in Textile Dyeing Process. Textile Learner. Available at: [Link]
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the amino acid composition of keratins. CSIRO Publishing. Available at: [Link]
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TECHNIC. Resil. Available at: [Link]
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Fiber Reactive Dye - Dyeing Wool & Silk. Dharma Trading Co. Available at: [Link]
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THE AMINO ACID COMPOSITION OF KERATINS. ConnectSci. Available at: [Link]
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DYEING WOOL. The Australian Wool Education Trust. Available at: [Link]
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The Amino Acid Composition of Keratins II. The Amino Acid Composition of a Keratin Derivative Extracted From Wool With Alkaline Thioglycollate Solution. Australian Journal of Biological Sciences. Available at: [Link]
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How Does Temperature Affect Dyeing? Fashion Sustainability Directory. Available at: [Link]
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The Amino Acid Composition of Keratins. Semantic Scholar. Available at: [Link]
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Tie-Dye Silk With Fiber Reactive Dyes. Instructables. Available at: [Link]
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What is the effect of pH in dyeing? Paula Burch's All About Hand Dyeing. Available at: [Link]
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Using Procion MX Dyes on Wool. George Weil. Available at: [Link]
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Ice Dyeing with Wool and Fiber Reactive Dye Tutorial. Dharma Trading Co. Available at: [Link]
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Effect of PH on cotton dyeing with reactive dyes. Wet Processing. Available at: [Link]
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A Revolution of Silk Dyeing with FL Based Cotton-Reactive Dyes. Global Scientific Journals. Available at: [Link]
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Chemical structure of Reactive Red 2 Azo Dye. ResearchGate. Available at: [Link]
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What is the effect of temperature on reactive dyeing? FAST DYE. Available at: [Link]
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What is the effect of temperature on fiber reactive dyes? Paula Burch's All About Hand Dyeing. Available at: [Link]
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Chemical structure of reactive red 2. ResearchGate. Available at: [Link]
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PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. SlideShare. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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What are the effects of pH on the dyeing and finishing process?. Hangzhou Tiankun Chem Co.,Ltd. Available at: [Link]
-
Mechanism of Reaction of Proteins with Reactive Dyes:I‐Literature Survey. ResearchGate. Available at: [Link]
-
Low temperature reactive dyeing of silk: An investigation into dyeing conditions, and strength loss and friction damage of fabric. ResearchGate. Available at: [Link]
-
Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties. National Center for Biotechnology Information. Available at: [Link]
-
Study On Dyeing Behaviors Of Mixed Bifunctional Reactive Dyes With Wool/silk Fiber. Academic Accelerator. Available at: [Link]
-
Dyeing of Tussah Silk with Reactive Dyes: Dye Selection, Dyeing Conditions, Dye Fixation Characteristics, and Comparison with Mulberry Silk. MDPI. Available at: [Link]
-
Optimization of Wool and Silk Blend Dyeing Using α-Bromoacrylamido Reactive Dyes by Response Surface Methodology. Lupine Publishers. Available at: [Link]
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- 10. PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. | PPT [slideshare.net]
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- 12. What is the effect of pH in dyeing? [pburch.net]
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Application Notes and Protocols: The Synergistic Roles of Sodium Sulfate and Sodium Carbonate in the Exhaustive Dyeing of Cellulosic Substrates with Reactive Red 2
Abstract
This technical guide provides a comprehensive examination of the distinct and synergistic functions of sodium sulfate (Na₂SO₄) and sodium carbonate (Na₂CO₃) in the dyeing of cellulosic fibers, such as cotton, with C.I. Reactive Red 2. Reactive dyes are the cornerstone for coloring cellulosic textiles, prized for the vibrant shades and excellent fastness properties conferred by the stable covalent bond they form with the fiber.[1] The efficiency of this process is critically dependent on the precise control of two key stages: exhaustion and fixation. This document elucidates the underlying chemical principles governing these stages, detailing the role of sodium sulfate as an electrolyte to promote dye exhaustion and sodium carbonate as an alkali to mediate covalent fixation. We present validated, step-by-step laboratory protocols, guidelines for process optimization, and troubleshooting strategies to empower researchers and scientists in achieving reproducible and high-quality dyeing outcomes.
Part 1: Theoretical Framework & Mechanistic Insights
A foundational understanding of the chemical interactions within the dye bath is paramount for the successful application of Reactive Red 2. The dyeing process is not a single reaction but a carefully orchestrated sequence of physical adsorption followed by a chemical reaction, all while managing a competing hydrolysis reaction.
The Chemistry of Reactive Red 2 and Cellulose
This compound is a monoazo dye featuring a dichlorotriazine reactive group.[2][3] Its molecular structure includes water-solubilizing sulfonic acid groups (-SO₃Na), which cause the dye to exist as an anion in solution.[4] The substrate, cellulosic fiber (e.g., cotton), is a polymer of glucose, abundant in hydroxyl (-OH) groups.[5] In an aqueous environment, these hydroxyl groups impart a negative surface charge to the fiber, a phenomenon critical to understanding the dyeing mechanism.
The Principle of Exhaustion: The Role of Sodium Sulfate
The initial challenge in the dyeing process is to move the dye molecules from the solution phase to the surface of the fiber. This migration is known as exhaustion . However, since both the anionic dye and the cellulosic fiber are negatively charged in water, a significant electrostatic repulsion barrier exists between them, hindering the dye's approach to the fiber.[6]
This is where sodium sulfate plays its essential role as an electrolyte. When dissolved, it dissociates into sodium (Na⁺) and sulfate (SO₄²⁻) ions. The positively charged sodium ions form an ionic atmosphere around the negatively charged fiber surface, effectively neutralizing its charge.[7] This reduction in electrostatic repulsion lowers the energy barrier, allowing the dye anions to approach and adsorb onto the fiber surface through weaker intermolecular forces like van der Waals forces and hydrogen bonding.[6] This process is governed by equilibrium; increasing the salt concentration enhances the substantivity of the dye for the fiber, "pushing" more dye out of the solution and onto the substrate to maximize exhaustion before the chemical reaction begins.[8][9]
The Principle of Fixation: The Role of Sodium Carbonate
Once the dye is physically adsorbed onto the fiber, a permanent covalent bond must be formed. This is the fixation step, which is initiated by the addition of an alkali, typically sodium carbonate.[10][11]
Sodium carbonate increases the pH of the dye bath to an optimal alkaline range (e.g., 10.5–11).[12][13] This high pH is necessary to activate the primary hydroxyl groups of the cellulose fiber, deprotonating them to form highly nucleophilic cellulosate anions (Cell-O⁻).[4][14][15] These potent anions then perform a nucleophilic substitution reaction, attacking the electron-deficient carbon atom on the dye's dichlorotriazine ring and displacing a chloride leaving group to form a stable ether linkage.[1][5] This covalent bond is exceptionally strong and is responsible for the high wash fastness characteristic of reactive dyes.[16]
The Competing Reaction: Hydrolysis of Reactive Red 2
The primary inefficiency in reactive dyeing stems from the competing reaction of hydrolysis . The same alkaline conditions that activate the cellulose fiber also provide a high concentration of hydroxide ions (OH⁻) from the water.[17][18] These hydroxide ions, being strong nucleophiles themselves, can also attack the reactive group of the dye.[16][19] This reaction, known as hydrolysis, deactivates the dye by forming a non-reactive hydroxyl group in place of a chlorine atom.[18]
The hydrolyzed dye molecule can no longer form a covalent bond with the fiber.[16][17] While it loses its reactivity, it retains its affinity and can still be physically adsorbed.[17] If this unfixed, hydrolyzed dye is not rigorously removed during post-dyeing wash-off procedures, it will bleed during subsequent laundering, leading to poor wash fastness and staining of adjacent fabrics.[18][20] Therefore, controlling the dyeing parameters—especially alkali concentration, temperature, and time—is a critical balancing act to maximize the rate of fixation while minimizing the rate of hydrolysis.[4][20]
Part 2: Experimental Protocols
The following protocols are designed for laboratory-scale exhaust dyeing of cotton fabric. All procedures should be conducted with appropriate personal protective equipment (PPE).
Materials and Reagents
-
Substrate: Scoured and bleached 100% cotton knit fabric, ready for dyeing (RFD).
-
Dye: this compound (powder form).[2]
-
Electrolyte: Sodium sulfate (Na₂SO₄), anhydrous, reagent grade.
-
Alkali: Sodium carbonate (Na₂CO₃), anhydrous, reagent grade (soda ash).
-
Washing Agent: Non-ionic detergent.
-
Equipment: Laboratory-scale dyeing machine (e.g., beaker dyer), pH meter, spectrophotometer, graduated cylinders, pipettes, beakers, heating/stirring plate.
Stock Solution Preparation
-
Reactive Red 2 (1% w/v): Accurately weigh 1.00 g of Reactive Red 2 powder. Make a paste with a small amount of cold deionized water. Gradually add more deionized water, stirring continuously, until the dye is fully dissolved. Transfer to a 100 mL volumetric flask and bring to volume. Note: Prepare fresh, as reactive dye solutions can hydrolyze over time.[19]
-
Sodium Sulfate (20% w/v): Dissolve 20.0 g of anhydrous Na₂SO₄ in approximately 80 mL of deionized water with gentle heating and stirring. Cool to room temperature and transfer to a 100 mL volumetric flask. Bring to volume.
-
Sodium Carbonate (10% w/v): Dissolve 10.0 g of anhydrous Na₂CO₃ in approximately 80 mL of deionized water. Cool to room temperature and transfer to a 100 mL volumetric flask. Bring to volume. Note: Prepare dye and alkali solutions separately and mix only in the dye bath at the specified time to prevent premature hydrolysis.[20]
Protocol: Exhaustive Dyeing of Cotton with Reactive Red 2
This protocol is based on a 2% on weight of fabric (o.w.f.) shade depth and a 1:20 liquor ratio (LR).
-
Setup: Accurately weigh 5.0 g of dry cotton fabric. For a 1:20 LR, the total bath volume will be 100 mL.
-
Initial Bath Preparation: To a dyeing vessel, add 70 mL of deionized water.
-
Dye Addition: Add 10 mL of the 1% Reactive Red 2 stock solution (equivalent to 0.1 g dye, or 2% o.w.f.).
-
Material Entry: Place the cotton fabric into the dye bath. Start agitation and set the temperature to 30°C. Run for 10 minutes to ensure even wetting.
-
Exhaustion Phase (Salt Addition): Over a period of 15-20 minutes, add the required volume of sodium sulfate solution in two portions while gradually increasing the temperature. This prevents rapid, uneven dye uptake.[21] Run for an additional 20-30 minutes after the final salt addition to ensure maximum exhaustion.[4]
-
Fixation Phase (Alkali Addition): Add the required volume of sodium carbonate solution. This marks the beginning of the fixation stage.[15]
-
Reaction: Raise the temperature to the target fixation temperature (e.g., 40-60°C for this type of dye) and hold for 45-60 minutes with continuous agitation.[4][15]
-
Cool Down & Drain: After the fixation time, cool the bath and drain the dye liquor.
Post-Dyeing Wash-Off (Soaping) Protocol
This step is critical for achieving high fastness properties by removing all unfixed and hydrolyzed dye.[18]
-
Cold Rinse: Rinse the dyed fabric thoroughly under cold running water until the water runs clear.
-
Hot Rinse: Rinse the fabric in hot water (70-80°C) for 10 minutes.
-
Soaping: Prepare a fresh bath at a 1:20 LR with 1-2 g/L non-ionic detergent. Bring the bath to a boil (95-100°C) and treat the fabric for 15-20 minutes. This step swells the fiber and facilitates the removal of trapped hydrolyzed dye.[22]
-
Rinsing: Repeat the hot and cold rinses to remove any residual detergent.
-
Drying: Squeeze the fabric to remove excess water and air-dry.
Part 3: Process Optimization and Data Interpretation
The concentrations of sodium sulfate and sodium carbonate are the primary variables for controlling shade depth and fixation efficiency.
Optimizing Sodium Sulfate Concentration
The quantity of salt required is directly proportional to the depth of the shade being produced. Deeper shades require more dye, and therefore more salt to overcome the electrostatic repulsion and achieve adequate exhaustion.
| Shade Depth | Typical Dye % (o.w.f.) | Recommended Na₂SO₄ Conc. (g/L) | Rationale |
| Light | < 1.0% | 20 - 40 | Sufficient to promote exhaustion of the lower dye concentration. |
| Medium | 1.0% - 3.0% | 40 - 60 | Higher salt concentration needed to drive the increased amount of dye onto the fiber.[12] |
| Dark | > 3.0% | 60 - 90 | Maximizes dye exhaustion, which is critical for achieving deep, saturated shades.[22] |
Optimizing Sodium Carbonate Concentration
The alkali concentration must be sufficient to achieve a target pH for fixation but not so high as to excessively promote hydrolysis.
| Na₂CO₃ Conc. (g/L) | Expected Outcome | Scientific Justification |
| 5 - 10 | Lighter shades, potentially poor fixation. | May not raise the pH sufficiently to fully activate the cellulose, leading to a low rate and degree of fixation. |
| 10 - 20 | Optimal for most shades. | Achieves the target pH (10.5-11), promoting a high rate of fixation while keeping hydrolysis manageable.[4][15] |
| > 20 | Diminishing returns, poor color yield. | Significantly increases the rate of dye hydrolysis, leading to lower fixation efficiency and wasted dye.[4][15] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution |
| Uneven Dyeing / Streaks | 1. Salt added too quickly. 2. Alkali added too quickly. 3. Poor agitation. | 1. Add salt in portions over 15-20 minutes.[21] 2. Add alkali portion-wise or ensure rapid agitation. 3. Verify proper functioning of the dyeing machine. |
| Poor Color Yield / Light Shade | 1. Insufficient salt concentration. 2. Insufficient alkali concentration or low pH. 3. Excessive hydrolysis due to high temperature or long dyeing time. | 1. Increase sodium sulfate concentration according to shade depth. 2. Increase sodium carbonate concentration to achieve target pH of 10.5-11. 3. Optimize fixation time and temperature. |
| Poor Wash Fastness | 1. Incomplete fixation (insufficient alkali or time). 2. Ineffective removal of hydrolyzed dye. | 1. Verify alkali concentration and fixation time/temperature. 2. Ensure a thorough post-dyeing soaping wash at or near the boil.[18] |
Part 4: Visualization of Workflow and Mechanisms
Diagram 1: Experimental Workflow
Caption: Workflow for the exhaust dyeing of cotton with Reactive Red 2.
Diagram 2: Core Chemical Mechanisms
Caption: Key reactions in the reactive dyeing process.
References
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. [Link]
-
Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. [Link]
-
Sustainability. (n.d.). Reactive Dye Hydrolysis. [Link]
-
Damon. (2025, August 8). How is Sodium Sulfate used in the dyeing industry?. [Link]
-
Olivia. (2025, June 16). What are the uses of Sodium Sulphate in the dyeing industry?. [Link]
-
Wikipedia. (n.d.). Reactive dye. [Link]
-
Define Textile. (n.d.). Hydrolysis of Reactive dyes. [Link]
-
Li, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega, 8(24), 21843–21852. [Link]
-
ResearchGate. (2025, August 7). Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres. [Link]
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Cowintprinting.com. (n.d.). Hydrolysis of reactive dyes. [Link]
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Textile Engineering Students. (2019, May 9). Reactive dyes and its mechanism. [Link]
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Hossain, M. Y., et al. (2020). Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. International Journal of Textile Science and Engineering, 3(127). [Link]
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SlideServe. (2019, July 12). PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. [Link]
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Textile Learner. (2021, March 19). Basic Concept of Reactive Dye | Chemistry behind Reactive Dyeing. [Link]
-
World dye variety. (2012, May 11). Reactive Red 2. [Link]
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Li, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. National Center for Biotechnology Information. [Link]
-
Knowledge. (2024, August 16). The use of Sodium sulphate and salt in printing and dyeing. [Link]
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Wolela, A. D. (2021). Effect and Role of Salt in Cellulosic Fabric Dyeing. Advanced Research in Textile Engineering, 6(1), 1061. [Link]
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ResearchGate. (2025, August 6). The Effect of Sodium Sulfate in Liquid or Solid Form on Reactive Dyeing and Fastness Properties of Cellulose Knitted Fabric. [Link]
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PubChem. (n.d.). This compound. [Link]
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MDPI. (2024). Reactive Dyeing of Cotton Yarns by Exhaustion Method in an Oil-Based Medium Using Crude and Refined Soybean Oil. [Link]
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ResearchGate. (2025, August 10). Effect of electrolyte concentration on dyeing process of cotton. [Link]
-
Industria Textila Journal. (2019). Comparative study between two types of electrolyte used in the reactive dyeing of cotton. [Link]
-
ResearchGate. (2015, May 24). (PDF) INFLUENCE OF ELECTROLYTE AND LIQUOR RATIO ON EXHAUSTION AND COLOR COORDINATES OF COTTON FABRIC DYED WITH MONO-FUNCTIONAL AND BI-FUNCTIONAL REACTIVE DYES. [Link]
-
IJSRD. (n.d.). Influence of Different Alkali on Dyeing Of Cotton with Homo- Bifunctional Reactive Dyes. [Link]
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ResearchGate. (n.d.). Chemical structure of reactive red 2. [Link]
-
Textile Sphere. (2020, December 10). Dyeing of Cotton Fabric with Reactive Dyes. [Link]
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Textilecoach. (2021, March 14). DYEING OF COTTON MATERIAL WITH REACTIVE DYES (Lab Manual). [Link]
-
ResearchGate. (n.d.). Effect of Na 2 CO 3 concentration on K/S values of fabrics dyed with.... [Link]
-
TZ Group. (2023, November 22). Sodium Carbonate Light in Textile Industry: Uses and Properties. [Link]
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Advances in Environmental Technology. (n.d.). Desorption of reactive red 198 from activated Carbon prepared from walnut shells. [Link]
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Al-Etaibi, M., & El-Apasery, M. (2022). Eco-friendly salt/alkali-free exhaustion dyeing of cotton fabric with reactive dyes. Scientific Reports, 12(1), 22393. [Link]
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ANALYZING THE SUITABLE ELECTROLYTE FOR REACTIVE DYEING PROCESS IN COTTON GOODS. (n.d.). [Link]
-
Lam, Y. S., et al. (2023). Reverse Micellar Dyeing of Cotton Fabric with Reactive Dye Using Biodegradable Non-Ionic Surfactant as Nanoscale Carrier: An Optimisation Study by One-Factor-at-One-Time Approach. Polymers, 15(20), 4153. [Link]
-
MDPI. (2024). Reactive Dye Wash-Off Processing of Cotton Fabrics Using Polymer Dye Transfer Inhibitors for Sustainable Dyeing. [Link]
-
Textile Pad. (2022, February 13). Reactive Dyeing of Cotton in the Lab. [Link]
-
SciSpace. (n.d.). Dyeing of cotton fabrics with reactive dyes and their physico-chemical properties. [Link]
Sources
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- 6. How is Sodium Sulfate used in the dyeing industry? - Blog [m.damon-chem.com]
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- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fixation Efficiency of Reactive Red 2 on Cotton
Welcome to the technical support center for optimizing the fixation of Reactive Red 2 on cotton. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive dye in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of the dyeing process and achieve optimal, reproducible results.
Introduction: The Chemistry of Fixation
Reactive dyes, such as Reactive Red 2, are a class of highly colored organic substances that form a covalent bond with the fibers of substrates like cotton.[1][2][3] This chemical reaction is what imparts the excellent color fastness properties for which these dyes are known.[3][4][5] The fixation process involves the formation of a strong, permanent link between the dye molecule and the hydroxyl (-OH) groups of the cellulose fibers in cotton.[2][3][5] However, achieving high fixation efficiency is a delicate balance. A competing reaction, hydrolysis, can occur where the dye reacts with water instead of the fiber.[2][6][7] This hydrolyzed dye can no longer bond with the cotton, leading to reduced color yield and poor wash fastness.[2][6]
This guide will provide you with the technical insights and practical steps to maximize the dye-fiber reaction while minimizing hydrolysis, ensuring the success of your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the fixation of Reactive Red 2 on cotton, providing potential causes and actionable solutions.
Problem 1: Low Color Yield or Pale Shades
Possible Causes:
-
Insufficient Alkali: Reactive dyes require alkaline conditions to facilitate the reaction with cellulose fibers.[2][8] If the pH is too low, the fixation rate will be significantly reduced.[1]
-
Dye Hydrolysis: If the dye solution is prepared too far in advance or exposed to high temperatures for extended periods before fixation, a significant portion of the dye may hydrolyze.[2][9]
-
Incorrect Temperature: The temperature of the dyebath affects the rates of both fixation and hydrolysis.[2][10] An unsuitable temperature can favor hydrolysis over fixation.
-
Inadequate Salt Concentration: Electrolytes like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are crucial for promoting the exhaustion of the dye onto the cotton fibers.[11][12][13] Insufficient salt will lead to less dye being available on the fiber surface for fixation.[14]
-
Poor Water Quality: The presence of heavy metal ions, such as calcium and magnesium, in the water can interfere with the dyeing process, leading to reduced color yield.[8][15]
Solutions:
-
Optimize Alkali and pH: Ensure the pH of the dye bath is within the optimal range for Reactive Red 2, typically between 10.5 and 11.0.[2][16][17] Use a calibrated pH meter to verify. The amount of alkali (e.g., soda ash) should be adjusted based on the depth of the shade and the liquor ratio.[2]
-
Minimize Hydrolysis: Prepare the dye and alkali solutions separately and mix them just before the fixation step.[2] Avoid prolonged holding times of the alkaline dye solution.
-
Control Temperature: Maintain the dyeing temperature as recommended for the specific type of reactive dye. For many reactive dyes, a temperature of around 60°C is optimal for fixation.[18]
-
Adjust Salt Concentration: The amount of salt required depends on the shade depth and the liquor ratio.[2] For pale shades, 15-30 g/L of salt may be sufficient, while medium to deep shades may require 30-150 g/L.[2][11]
-
Use a Sequestering Agent: Add a sequestering agent to the dyebath to chelate any interfering metal ions present in the water.[8]
Problem 2: Uneven Dyeing or Patchiness
Possible Causes:
-
Improper Fabric Preparation: The presence of impurities like sizing agents, oils, or waxes on the cotton fabric can create a barrier to dye absorption, leading to uneven results.[8][10]
-
Inadequate Dye Liquor Circulation: Poor circulation of the dye liquor can result in localized areas of higher or lower dye concentration.[8]
-
Premature Fixation: Adding the alkali too early in the dyeing process can cause the dye to fix before it has had a chance to evenly distribute throughout the fabric.
-
Incorrect Dye Dissolving: Undissolved dye particles can lead to specks and uneven color.
Solutions:
-
Thorough Pre-treatment: Ensure the cotton fabric is properly scoured and bleached before dyeing to remove all impurities.[8][10]
-
Ensure Proper Agitation: Maintain consistent and adequate agitation or circulation of the dye liquor throughout the dyeing process.
-
Two-Stage Process: Employ a two-stage dyeing process. First, allow the dye to exhaust onto the fabric in the presence of salt. Then, add the alkali to initiate the fixation.[19]
-
Proper Dye Dissolving: Ensure the dye is completely dissolved in warm water before adding it to the dyebath.[18]
Problem 3: Poor Wash Fastness
Possible Causes:
-
Incomplete Fixation: If the fixation conditions (pH, temperature, time) are not optimal, a significant amount of dye will remain unfixed on the fabric.
-
Inadequate Washing-Off: Failure to remove all the hydrolyzed and unfixed dye after the dyeing process will result in color bleeding during subsequent washing.[8][14]
Solutions:
-
Optimize Fixation Parameters: Review and optimize the fixation pH, temperature, and time to maximize the covalent bonding of the dye to the fiber.
-
Thorough Rinsing and Soaping: After dyeing, a rigorous washing-off procedure is essential. This typically involves a series of hot and cold rinses, followed by a soaping treatment at or near boiling temperature to remove all loose dye.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of salt in the reactive dyeing process?
A1: In an aqueous solution, both the reactive dye anions and the cotton fibers carry a negative surface charge, which leads to electrostatic repulsion.[11] Salt, an electrolyte, is added to the dyebath to neutralize this negative charge on the cotton fiber.[11][14] This reduction in repulsion allows the dye molecules to approach and be adsorbed onto the fiber surface, a process known as exhaustion.[11][12] Essentially, salt acts as an exhausting agent, pushing the dye from the solution onto the fabric, making it available for the subsequent fixation reaction.[13]
Q2: How does pH influence the fixation of Reactive Red 2?
A2: The pH of the dyebath is a critical factor that directly controls the fixation reaction.[20] The reaction between the reactive dye and the cellulose in cotton occurs under alkaline conditions.[1][2] The alkali causes the hydroxyl groups on the cellulose to ionize, forming highly reactive cellulosate ions (Cell-O⁻).[21] These cellulosate ions then readily react with the reactive group of the dye molecule to form a stable covalent bond.[2] Each reactive dye has an optimal pH range for fixation; for many, this is between 10.5 and 11.0.[16][17] If the pH is too low, the fixation rate will be slow and incomplete.[1] Conversely, an excessively high pH can accelerate the hydrolysis of the dye, reducing the overall fixation efficiency.[1]
Q3: What is dye hydrolysis and how can it be minimized?
A3: Dye hydrolysis is a competing and undesirable side reaction where the reactive dye molecule reacts with the hydroxyl ions (OH⁻) in the water instead of the cellulose fibers.[2][7] This reaction deactivates the dye, rendering it unable to form a covalent bond with the cotton.[6][7] The hydrolyzed dye is only physically adsorbed onto the fiber and is easily washed off, leading to lower color yield and poor wash fastness.[2][6] To minimize hydrolysis, it is crucial to prepare the dye and alkali solutions separately and only mix them immediately before the fixation step.[2] Additionally, avoiding excessively high temperatures and prolonged dyeing times in the alkaline phase can help reduce the extent of hydrolysis.[9]
Q4: What is the recommended procedure for washing off after dyeing?
A4: A thorough washing-off process is critical to remove any unfixed and hydrolyzed dye, ensuring good wash fastness.[8] A typical procedure involves:
-
Cold Rinse: A preliminary cold rinse to remove surface dye and residual chemicals.
-
Hot Rinse: A hot rinse (around 70-80°C) to further remove unfixed dye.
-
Soaping at Boil: A treatment with a detergent at or near boiling temperature (95-98°C) for 10-15 minutes.[8] This step is crucial for effectively removing the hydrolyzed dye.
-
Hot Rinse: Another hot rinse to remove the detergent and any remaining loose dye.
-
Cold Rinse: A final cold rinse.
Q5: How can I assess the fixation efficiency of my dyeing experiment?
A5: Fixation efficiency can be evaluated through several methods:
-
Color Fastness Testing: The most practical method is to assess the wash fastness of the dyed fabric. Poor wash fastness, indicated by significant color bleeding and staining of adjacent white fabric, suggests low fixation efficiency.[22][23][24] Standardized tests like ISO 105-C06 or AATCC 61 can be used for quantitative assessment.[17]
-
Spectrophotometric Analysis: The concentration of the dye in the dyebath can be measured before and after dyeing using a spectrophotometer. The difference in absorbance can be used to calculate the percentage of dye exhaustion. Further analysis of the dye stripped from the fabric after a rigorous washing process can help determine the percentage of fixed dye.
-
K/S Value Measurement: The color strength (K/S value) of the dyed fabric can be measured using a spectrophotometer. While this primarily indicates the depth of shade, comparing the K/S value before and after a stringent washing process can give an indication of the amount of fixed dye.[25]
Experimental Protocols
Standard Exhaust Dyeing Protocol for Cotton with Reactive Red 2
This protocol provides a general procedure for dyeing cotton fabric with Reactive Red 2 in a laboratory setting.
1. Fabric Preparation:
-
Thoroughly scour and bleach the cotton fabric to ensure it is free from impurities and has good absorbency.[8]
-
Rinse the fabric well with deionized water and allow it to dry or use it in its wet state, noting the wet pickup.
2. Dyebath Preparation:
-
Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (o.w.f) and the desired shade depth.
-
Prepare separate stock solutions of the dye, salt (e.g., NaCl), and alkali (e.g., Na₂CO₃).
3. Dyeing Procedure:
-
Set up the dyeing apparatus (e.g., a laboratory dyeing machine or a beaker with a magnetic stirrer and a water bath).
-
Add the required amount of water to achieve the desired liquor ratio (e.g., 1:20).
-
Add a sequestering agent if the water quality is poor.[8]
-
Introduce the prepared cotton fabric into the dyebath.
-
Add the pre-dissolved salt solution to the dyebath.
-
Agitate for 10-15 minutes to ensure even distribution of the salt.
-
Add the pre-dissolved dye solution to the dyebath.
-
Raise the temperature of the dyebath to the recommended dyeing temperature for Reactive Red 2 (typically 60°C).
-
Continue dyeing at this temperature for 30-45 minutes to allow for dye exhaustion.
-
After the exhaustion phase, add the pre-dissolved alkali solution to the dyebath to raise the pH to the optimal range for fixation (10.5-11.0).
-
Continue dyeing at the same temperature for another 45-60 minutes for the fixation reaction to occur.
4. Washing-Off:
-
After the fixation period, drain the dyebath.
-
Follow the recommended washing-off procedure as outlined in FAQ Q4 to remove all unfixed and hydrolyzed dye.
5. Drying:
-
Dry the dyed fabric at an appropriate temperature.
Data Presentation
| Parameter | Recommended Range | Rationale |
| pH | 10.5 - 11.0 | Optimal for the reaction between the dye and cellulose fibers.[16][17] |
| Temperature | 60 - 80°C | Balances the rate of fixation and hydrolysis.[10][18] |
| Salt Concentration | 30 - 150 g/L | Promotes dye exhaustion onto the fabric.[11] |
| Fixation Time | 45 - 60 minutes | Allows for sufficient time for the covalent bond to form.[5] |
| Liquor Ratio | 1:10 - 1:20 | Affects the concentration of dye, salt, and alkali. |
Visualizations
Caption: Competing reactions of dye fixation and hydrolysis.
References
- Troubleshooting Common Reactive Dye Problems in Textile Production. (2025, November 20). Vipul Organics.
- Effect of PH on cotton dyeing with reactive dyes. (2011, January 1). Wet Processing.
- Reactive Dye Fix
- Effect and Role of Salt in Cellulosic Fabric Dyeing. (2021, March 18). Austin Publishing Group.
- Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes.
- Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. (2021, March 12). Textile Learner.
- Function of Salt in Textile Dyeing Process. (2013, February 11).
- Hydrolysis of reactive dyes. Cowintprinting.com.
- What Are The Difficulties in Dyeing Cotton with Reactive Dyes? (2025, February 7). Tiankun Chemical.
- Applications of Resist Salt in Textile Dyeing: What Manufacturers Need to Know. (2025, June 18).
- What is the purpose of salt in dyeing fabrics? (2017, May 30). Quora.
- Effect of reactive dyeing pH on color strength of dyed cotton fabric.
- Dyeing of Cotton Fabric with Reactive Dyes. (2023, August 18). Textile Blog.
- Hydrolysis of Reactive dyes. Define Textile.
- Reactive Dye Hydrolysis. Sustainability Area.
- Improving fixation rate of reactive dyes on cellulose fibers. Benchchem.
- Studying standard test methods of color fastness to Washing and Crocking of dyed Cotton/Bamboo Blended fabrics with reactive dye.
- Mastering Color Fastness: Test Methods and Techniques for Exceptional Results. (2023, July 31).
- What are the common problems in reactive fabric printing and how to solve them? (2025, September 18). Blog.
- Uneven Dyeing Causes of faults: Correct pH value not maintained.
- Common fabric dyeing errors and how to fix them. (2025, July 15). VICHEM.
- What are the effects of pH on the dyeing and finishing process? (2021, January 22). Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd.
- Colour fastness of cotton fabric.
- Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties. (2022, October 25). PubMed.
- Effect of pH on dye absorption and wash fastness.
- 5 Color Fastness Tests to Prevent Textile Fading and Staining. (2019, July 9). InTouch Quality.
- Method for improving dye uptake and fixation rate of reactive dye on kapok fiber by using rare earth.
- Structures of Red 2 2.3 Dyeing method Two dip two-pad process Cotton...
- Green and Sustainable Method to Improve Fixation of a Natural Functional Dye onto Cotton Fabric Using Cationic Dye-Fixing Agent/D5 Microemulsion. (2022, January 21).
- Dyeing of cotton with reactive dye. Slideshare.
- Reactive dyes and its mechanism. (2019, May 9). Textile Engineering Students.
- Dyeing mechanism of reactive dye on cotton.
- Toward improved performance of reactive dyeing on cotton fabric using process sensitivity analysis.
- How to Test Color Fastness: A Step-by-Step Guide for Accur
- Overcoming metal problems in the reactive dyeing of cellulose. (2015, March 1). Textile Today.
- Reactive Dyes Tests. Scribd.
- Analysis of the Color Fastness of Reactive Dyes to Chlorine. (2022, September 17). Gester Instruments.
- To Optimize Exhaustion and Maximize Fixation of Reactive Dyes. (2018, August 29).
- High fixation and low energy consumption in reactive dyeing of cotton through combining the dye molecule design and environment-friendly dyeing technique. (2024, March 8).
- Optimizing Reactive Dyeing: Solutions for Cotton Textile Production.
- Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. Gavin Publishers.
- Method for determining reactive dye fixation rate through K/S value coating method.
- OPTIMIZATION OF REACTIVE DYEING PROCESS FOR CHITOSAN TREATED COTTON FABRIC. (2021, July 31). Cellulose Chemistry and Technology.
- Review of an Alternative Modification for Salt-Free Reactive Dyeing of Cotton Fabric. (2024, June 10). Juniper Publishers.
- How to measure the effectiveness of a dye fixing agent in preventing color fading? (2025, May 20). Blog.
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- 1. Effect of PH on cotton dyeing with reactive dyes ~ Wet Processing [textilebe-dyeing.blogspot.com]
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- 4. Reactive Dye Fixation → Area → Sustainability [fashion.sustainability-directory.com]
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- 7. Reactive Dye Hydrolysis → Area → Sustainability [pollution.sustainability-directory.com]
- 8. vipulorganics.com [vipulorganics.com]
- 9. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 10. What Are The Difficulties in Dyeing Cotton with Reactive Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
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- 12. textilelearner.net [textilelearner.net]
- 13. quora.com [quora.com]
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- 15. Overcoming metal problems in the reactive dyeing of cellulose [textiletoday.com.bd]
- 16. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 18. vichem.vn [vichem.vn]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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- 22. aaciaegypt.com [aaciaegypt.com]
- 23. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- 24. intouch-quality.com [intouch-quality.com]
- 25. CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method - Google Patents [patents.google.com]
How to prevent hydrolysis of C.I. Reactive Red 2 in alkaline solutions
Technical Support Center: C.I. Reactive Red 2
A Guide to Preventing Hydrolysis in Alkaline Solutions for Optimal Experimental Outcomes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This document serves as a centralized resource for researchers, scientists, and drug development professionals to address a critical challenge in the application of this dye: hydrolysis in alkaline solutions. Proper management of this competing reaction is paramount for achieving reproducible and high-quality results in your experiments, whether in textile dyeing, bioconjugation, or other labeling applications.
This guide is structured into a Frequently Asked Questions (FAQs) section for quick answers to common queries and a detailed Troubleshooting Guide for in-depth problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is hydrolysis in this context?
This compound (also known as Procion Red MX-5B) is a monoazo reactive dye.[1][2][3] Its key feature is a dichlorotriazine reactive group, which is designed to form a stable, covalent bond with nucleophilic groups (like hydroxyl groups on cellulose or amine groups on proteins) under alkaline conditions.[2][4]
Hydrolysis is a competing chemical reaction where the reactive group of the dye reacts with hydroxide ions (OH⁻) from water instead of the target substrate.[5][6] This reaction deactivates the dye, converting the chlorine atom on the triazine ring to a hydroxyl group. The resulting hydrolyzed dye can no longer form a covalent bond with the substrate, leading to significant experimental issues.[6][7][8]
Q2: Why is preventing hydrolysis so important for my experiments?
The hydrolysis of this compound is a primary cause of poor experimental outcomes. The key consequences include:
-
Reduced Color Yield and Efficiency: Hydrolyzed dye does not bind covalently to the substrate, leading to weaker signals, paler colors, and lower conjugation efficiency.[7]
-
Poor Wash Fastness: The unbound, hydrolyzed dye has a high affinity for many substrates and is difficult to wash out completely.[6][7][8][9] This can lead to sample bleeding, cross-contamination, and inaccurate quantification.
-
Inconsistent and Irreproducible Results: The rate of hydrolysis is highly sensitive to reaction conditions. Minor variations in pH, temperature, or time can lead to significant differences in hydrolysis rates, causing poor reproducibility between experiments.[7][10]
-
Wasted Reagents: A significant portion of the dye can be wasted through hydrolysis, increasing experimental costs.[7]
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
Several key parameters must be tightly controlled to minimize hydrolysis. The rate of hydrolysis increases significantly with:
-
High pH: While alkaline conditions are necessary to activate the substrate (e.g., forming cellulosate anions), excessively high pH (typically above 11.5) dramatically favors the hydrolysis reaction.[7][8][10]
-
High Temperature: Increased temperature accelerates both the desired fixation reaction and the undesired hydrolysis reaction. However, the rate of hydrolysis often increases more rapidly with temperature than fixation.[5][7][8][10] Dissolving or applying the dye at temperatures above 40-60°C is often discouraged.[5][6][7][11]
-
Extended Reaction Time: The longer the dye is exposed to alkaline conditions before it can react with the substrate, the greater the extent of hydrolysis.[7]
-
High Liquor Ratio (High Dilution): In dyeing applications, a higher liquor ratio (more water per unit of substrate) can increase the rate of hydrolysis.[7]
Q4: Can I visually determine if my dye solution has undergone significant hydrolysis?
While a slight color shift might occur, it is generally not possible to accurately determine the extent of hydrolysis by visual inspection alone. The hydrolyzed dye and the active dye have very similar absorption spectra.[12] Therefore, a solution that appears visually identical to a freshly prepared one may contain a high percentage of deactivated, hydrolyzed dye. Quantitative analytical methods are required for an accurate assessment.
Troubleshooting Guide: Issues & Solutions
This section addresses specific problems you may encounter and provides actionable solutions grounded in the principles of reactive dye chemistry.
Problem 1: Low color yield, weak signal, or poor labeling efficiency.
Potential Cause: Excessive hydrolysis of the dye before or during the reaction with the substrate.
Solutions & Explanations:
-
Optimize pH Control: This is the most critical parameter. The ideal pH is a compromise between activating the substrate and minimizing hydrolysis. For cellulosic materials, an optimal pH is often between 10.8 and 11.0.[5] Exceeding a pH of 11.5 can lead to a rapid increase in hydrolysis with no significant benefit in substrate activation.[10]
-
Action: Use a calibrated pH meter. Employ a buffer system (e.g., a carbonate/bicarbonate buffer) to maintain a stable pH throughout the reaction, rather than relying on a single addition of a strong base.
-
-
Control Temperature:
-
Action: For most applications, conduct the reaction at a controlled temperature, typically between 20-30°C.[5] Avoid preparing or storing the alkaline dye solution at elevated temperatures. If a higher temperature is required for your specific protocol, minimize the time the dye spends under these conditions.
-
-
Separate Dye and Alkali Solutions: Never store a pre-mixed solution of this compound and alkali.
Problem 2: Poor wash fastness, sample bleeding, or high background signal.
Potential Cause: A high concentration of hydrolyzed, unfixed dye is adsorbed onto the substrate and is not being effectively removed during washing steps.
Solutions & Explanations:
-
Minimize Hydrolysis During Reaction: First, implement all the solutions from "Problem 1" to reduce the amount of hydrolyzed dye generated in the first place.
-
Optimize Washing Protocol: The hydrolyzed dye, while not covalently bound, still has a substantive affinity for many substrates and requires rigorous washing to remove.[6]
-
Action: After the reaction, perform multiple washing steps. An effective sequence often involves:
-
A cold rinse to remove salts and excess alkali.
-
Multiple hot washes (e.g., with a non-ionic surfactant or soaping agent) to facilitate the diffusion of the unbound dye out of the substrate.[5]
-
A final cold rinse.
-
-
-
Neutralize After Reaction: Residual alkali can cause further hydrolysis or covalent bond cleavage over time.
-
Action: After the primary reaction time, neutralize the solution with a dilute acid (e.g., acetic acid) to a pH of ~7.0 before beginning the washing protocol.[13]
-
Problem 3: Inconsistent results from one experiment to the next.
Potential Cause: Uncontrolled variations in reaction parameters are leading to different rates of hydrolysis.
Solutions & Explanations:
-
Standardize All Parameters: Consistency is key.
-
Action: Precisely control and document the following for every experiment:
-
pH: Use a calibrated meter.
-
Temperature: Use a temperature-controlled water bath or incubator.
-
Time: Use a timer for all steps, especially the duration the dye is in the alkaline solution.
-
Reagent Concentration: Prepare fresh solutions and use precise measurements.
-
-
-
Use a Two-Stage Application Process: This is a standard practice in textile dyeing that can be adapted for other applications to ensure consistency.[5][6]
-
Stage 1 (Exhaustion/Adsorption): Introduce the substrate to a neutral solution of the dye and any necessary salts. Allow time for the dye to adsorb to and diffuse into the substrate.
-
Stage 2 (Fixation): Only after the dye has associated with the substrate, add the alkali to raise the pH and initiate the covalent bonding reaction. This ensures the dye is in close proximity to the target, favoring fixation over hydrolysis in the bulk solution.
-
Visualizing the Competing Reactions
The following diagram illustrates the critical choice this compound faces in an alkaline environment: the desired reaction with the substrate versus the undesired hydrolysis.
Caption: Competing reaction pathways for this compound in alkaline solution.
Quantitative Guidelines for Minimizing Hydrolysis
For optimal results, adhere to the following operational parameters.
| Parameter | Recommended Range | Rationale & Consequence of Deviation |
| pH | 10.8 – 11.2 | Below this range, substrate activation is inefficient. Above this range, the rate of hydrolysis increases dramatically, reducing yield.[5][10] |
| Temperature | 20 – 40°C | Higher temperatures accelerate hydrolysis more than fixation, leading to dye deactivation and reduced efficiency.[5][6][7] |
| Alkaline Solution Contact Time | As short as possible | The dye begins to hydrolyze immediately upon mixing with alkali. Mix just before use to maximize the concentration of active dye.[5][6][7] |
| Salt Concentration (for dyeing) | 15 - 30 g/L (NaCl or Na₂SO₄) | Electrolytes help drive the dye onto the substrate (exhaustion) before fixation, increasing the chance of reaction with the fiber over water.[5][7] |
Protocol: Quantitative Assessment of Hydrolysis via HPLC
To ensure the integrity of your dye stock or to validate a new protocol, you can quantify the extent of hydrolysis using High-Performance Liquid Chromatography (HPLC).[12][14]
Objective: To separate and quantify the active (unhydrolyzed) and inactive (hydrolyzed) forms of this compound.
Methodology:
-
Sample Preparation:
-
Standard (Unhydrolyzed): Prepare a fresh solution of this compound in deionized water (e.g., 100 mg/L). Analyze immediately.
-
Hydrolyzed Standard: Take an aliquot of the standard solution, add sodium carbonate to a pH of 11.5, and heat at 80°C for 1 hour to force complete hydrolysis.
-
Test Sample: Prepare your experimental dye solution under your specific protocol conditions. Take a sample at a defined time point and neutralize it with dilute acid to halt further reaction.
-
-
HPLC Conditions (Example):
-
Data Analysis:
-
The unhydrolyzed and hydrolyzed forms of the dye will elute as distinct peaks.
-
Identify the peaks by comparing the chromatograms of your test sample to the unhydrolyzed and fully hydrolyzed standards.
-
Calculate the percentage of hydrolyzed dye in your sample using the peak areas: % Hydrolysis = [Area(hydrolyzed peak) / (Area(hydrolyzed peak) + Area(unhydrolyzed peak))] * 100
-
This method provides a definitive, quantitative measure of dye stability under your specific experimental conditions, allowing for true data-driven optimization.[12][14]
References
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. [Link]
-
Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. [Link]
-
Textile Today. (2025, March 20). Reactive printing and hydrolysis: Causes, effects, and solutions. [Link]
-
World dye variety. (2012, May 11). Reactive Red 2. [Link]
-
Cowintprinting.com. Hydrolysis of reactive dyes. [Link]
-
Textile Technology. (2012, May 26). Hydrolysis of Reactive Dye | Removing Process of Hydrolysis of Reactive Dye | Why Low Affinity Reactive Dyes are Preferred for Dyeing?[Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2014, October 22). How can we reduce the hydrolysis of reactive dye during dyeing with cellulosic fiber?[Link]
-
Tiankun Chemical. (2022, March 18). Why reactive dyes have low fixation rate and poor color fastnessⅠ. [Link]
-
ResearchGate. (2023, September 8). How hydrolysis of Reactive Dyes can be measured?[Link]
-
J-Stage. Analysis of Reactive Dyestuffs and Their Hydrolysis by Capillary Electrophoresis. [Link]
-
NC State Repository. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. [Link]
-
Semantic Scholar. Study of reactive dyes and their hydrolyzed forms in a real trichromatic dyeing process by capillary electrophoresis with UV detection. [Link]
-
IRJET. KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. [Link]
-
White Rose Research Online. Sustainable Chemistry Method to Improve the Wash-off Process of Reactive Dyes on Cotton. [Link]
-
First Source Worldwide. (2016, August 30). 4 Steps to Improve Your Reactive Dyeing with pH Monitoring. [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 17804-49-8 [smolecule.com]
- 5. textilelearner.net [textilelearner.net]
- 6. textiletech24.wordpress.com [textiletech24.wordpress.com]
- 7. textileapex.com [textileapex.com]
- 8. Why reactive dyes have low fixation rate and poor color fastnessⅠ - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. fsw.cc [fsw.cc]
- 14. irjet.net [irjet.net]
Troubleshooting uneven staining with Procion Red MX-5B
Welcome to the technical support resource for Procion Red MX-5B. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during staining procedures. Here, we delve into the causality behind experimental outcomes, providing you with the expertise to achieve consistent and reliable results.
Introduction to Procion Red MX-5B Staining
Procion Red MX-5B is a monochlorotriazine (MCT) reactive azo dye known for its vibrant red hue and its ability to form a permanent, covalent bond with hydroxyl groups on cellulose and other receptive substrates.[1][2][3] In a laboratory setting, this makes it a valuable tool for various applications, including the staining of cells and tissues. The staining mechanism is predicated on a nucleophilic substitution reaction between the dye's reactive chlorine atom and the ionized hydroxyl groups of the target substrate under alkaline conditions.[4][5] Achieving uniform and reproducible staining is contingent on several critical parameters, including pH, temperature, dye concentration, and meticulous laboratory practice. This guide will address the most common issue of uneven staining and provide robust, validated solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing patchy or blotchy staining on my slides. What are the likely causes and how can I fix this?
Uneven staining is one of the most common challenges and can typically be attributed to one of the following factors:
-
Incomplete Dye Dissolution: Procion Red MX-5B, like other dye powders, can form aggregates if not dissolved completely. These concentrated dye particles can then adhere to the specimen, causing intensely stained spots.[6]
-
Premature Dye Hydrolysis: In an alkaline solution, Procion dyes can react with water (hydrolysis) in addition to the target substrate.[7] If the dye solution is prepared too far in advance or at too high a temperature, a significant portion of the dye will become non-reactive, leading to weaker and potentially uneven staining.[6][7]
-
Inadequate Specimen Preparation: For tissue sections, residual paraffin wax can impede the dye's access to the tissue, resulting in unstained or weakly stained patches.[8][9] Similarly, any oils or sizing agents on the substrate can act as a barrier.[10]
-
Non-uniform Reagent Application: Allowing a portion of the specimen to dry out during the staining process can cause irreversible damage and lead to inconsistent dye binding.[11]
Solutions:
-
Ensure Complete Dye Dissolution: Prepare the dye stock solution by gradually adding the powder to the vortexing solvent (e.g., distilled water). For difficult-to-dissolve powders, the addition of urea to the water before the dye can aid in solubilization.[6] It is also recommended to filter the staining solution through a 0.22 µm filter immediately before use to remove any remaining micro-aggregates.[12]
-
Freshly Prepare Alkaline Dye Solution: Procion MX dyes have limited stability in aqueous solutions, especially once the alkali (e.g., soda ash) has been added.[13] Prepare the final alkaline staining solution immediately before application to minimize hydrolysis.
-
Optimize Specimen Preparation: Ensure complete deparaffinization of tissue sections by using fresh xylene and alcohol baths.[8] For other substrates, pre-wash with a detergent like Synthrapol to remove any interfering substances.[10][14]
-
Maintain Consistent Hydration: Keep slides and specimens fully immersed and moist throughout the entire staining and washing procedure.[11] Use a humidity chamber for longer incubation steps.
Q2: My staining is very pale in some areas and darker in others. What is causing this inconsistency?
This issue often points to inconsistencies in the chemical environment of the staining reaction:
-
Incorrect or Fluctuating pH: The reaction between Procion Red MX-5B and the substrate is highly pH-dependent. A sufficiently alkaline environment (typically pH 10.5-11) is required to ionize the hydroxyl groups of the substrate, making them nucleophilic and reactive with the dye.[4][15] Inconsistent pH across the specimen will lead to variable staining intensity.
-
Temperature Variations: The rate of the dyeing reaction is influenced by temperature.[7] Procion MX dyes are considered "cold water" dyes, but their reaction rate is sluggish below 21°C (70°F).[5][6] Significant temperature fluctuations during the staining process can cause uneven reaction rates.
-
Inadequate Fixation of the Dye: The covalent bond formation is not instantaneous. Insufficient reaction time will result in less dye being permanently bound, which can then be washed out, leading to a pale appearance.[5]
Solutions:
-
Standardize and Buffer the pH: Use a standardized concentration of an alkaline agent like sodium carbonate (soda ash) to raise the pH.[4] For precise applications, preparing the staining solution with a buffered solution and verifying the pH with a calibrated meter before use is recommended.[11]
-
Maintain a Stable Temperature: Conduct the staining procedure in a temperature-controlled environment. Avoid placing staining dishes in direct sunlight or near sources of heat or cold drafts.[11] For optimal reactivity, a temperature between 21-35°C (70-95°F) is generally recommended.[5][7]
-
Optimize Reaction Time: Allow sufficient time for the dye to react with the substrate. This can range from 30 minutes to several hours, depending on the desired intensity and the specific protocol.[10]
Q3: After the final wash, much of the color disappears, and the remaining stain looks faint. Why is this happening?
Significant color loss after washing is a clear indicator that a stable covalent bond did not form between the dye and the substrate.
-
Forgetting the Alkali/Fixative: The most common reason for this is the omission of the alkaline activator (e.g., soda ash).[6] Without a high pH, the dye will only temporarily associate with the substrate and will be washed away.[4]
-
Using an Incorrect Alkali: Using sodium bicarbonate instead of sodium carbonate will not raise the pH sufficiently for the reaction to occur efficiently at room temperature.[5][6]
-
Exhausted Dye Solution: As mentioned, the dye hydrolyzes in an alkaline solution. If the solution is too old, the dye will have already reacted with the water and will be unable to bind to the substrate.[16]
Solutions:
-
Incorporate the Alkaline Fixation Step: Ensure that the alkaline agent (fixative) is added to the staining solution or that the specimen is pre-treated with it, as per the protocol.[17]
-
Verify Your Reagents: Double-check that you are using sodium carbonate (Na₂CO₃), not sodium bicarbonate (NaHCO₃).[6]
-
Adhere to Solution Stability Times: Use freshly prepared alkaline dye solutions for each experiment to ensure maximum reactivity.[13]
Standardized Protocols
Protocol 1: Preparation of Procion Red MX-5B Stock Solution (1% w/v)
-
Weigh out 1.0 g of Procion Red MX-5B dye powder.
-
Measure 90 mL of distilled water into a beaker with a magnetic stir bar.
-
While stirring, slowly add the dye powder to the water to prevent clumping.
-
Continue stirring until the dye is fully dissolved.
-
Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with distilled water.
-
Store the stock solution in a labeled, airtight container. For short-term storage (up to one week), refrigeration at 4°C is recommended to slow hydrolysis.[7] For longer-term storage, aliquoting and freezing is an option.[2]
Protocol 2: General Staining Workflow for Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 2 changes, 3 minutes each.
-
Rinse thoroughly in distilled water.
-
-
Staining:
-
Prepare the working staining solution immediately before use by mixing the dye stock solution with an equal volume of 2% (w/v) sodium carbonate solution.
-
Cover the tissue sections with the working staining solution.
-
Incubate in a humidity chamber at room temperature (21-25°C) for 30-60 minutes.
-
-
Washing:
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a compatible mounting medium.
-
Data & Parameters Summary
| Parameter | Recommended Range | Rationale | Potential Issue if Deviated |
| pH | 10.5 - 11.0 | Activates hydroxyl groups on the substrate for covalent bonding.[4] | Low pH: No reaction, dye washes out. Too High pH: May affect substrate integrity. |
| Temperature | 21 - 35°C (70 - 95°F) | Affects the rate of reaction. Optimal within this range for efficient binding.[5][7] | Too Low: Sluggish reaction, pale staining. Too High: Accelerated hydrolysis, weaker staining. |
| Dye Concentration | 0.5 - 2% (w/v) | Determines the intensity of the stain. | Too Low: Pale staining. Too High: Potential for aggregation and background staining. |
| Reaction Time | 30 - 120 minutes | Allows for the completion of the covalent bonding reaction. | Too Short: Incomplete reaction, pale staining. Too Long: No adverse effect on staining, but inefficient. |
| Dye Solution Age | < 1 hour (alkaline) | Procion MX dyes hydrolyze and lose reactivity in alkaline solutions.[16] | Too Old: Inactive dye, pale or no staining. |
Visual Guides
Procion Red MX-5B Staining Mechanism
Caption: A logical workflow for diagnosing and resolving uneven staining issues.
References
-
Beth's Blog. (2008, May 27). Common Problems with Procion MX Fiber Reactive Dyes. Available at: [Link]
-
Burch, P. (1999, November 13). What is the effect of pH in dyeing?. Paula Burch's All About Hand Dyeing. Available at: [Link]
-
Dharma Trading Co. Chemistry of Fiber Reactive Procion Dye. Available at: [Link]
-
Burch, P. What is the effect of temperature on fiber reactive dyes?. Paula Burch's All About Hand Dyeing. Available at: [Link]
-
Burch, P. (2005, April 2). 8th grade science fair project on the effect of pH in dyeing with Procion MX dyes. Paula Burch's All About Hand Dyeing. Available at: [Link]
-
Daileda, A. (2019, February 21). How Eco Friendly are Procion Fiber Reactive Dyes?. Vivid Element. Available at: [Link]
-
Dyeman. Procion MX. Available at: [Link]
-
G&S Dye. Procion MX Dyes. Available at: [Link]
-
Jacquard Products. INSTRUCTIONS FOR THE PROCION MX FIBER_short instructions. Available at: [Link]
-
Stef Francis. Procion MX Dyeing Instructions. Available at: [Link]
-
PATIN-A. Procion MX instructions. Available at: [Link]
-
Jacquard Products. (2015, June 8). Procion® MX. Available at: [Link]
-
Jacquard Products. (2021, July 16). Tie Dye Tips & Techniques with Procion MX Dyes. YouTube. Available at: [Link]
-
astitchornine. (2016, September 25). Heating Procion MX Dyes and Science Sundays. Available at: [Link]
-
Colourcraft Colours & Adhesives Ltd. (2023, April 5). Procion Fabric Dyes. Available at: [Link]
-
Jacquard Products. Procion MX. Available at: [Link]
-
Burch, P. (2004, September 19). splotches of red specks in Royal Blue Procion MX dye. Paula Burch's All About Hand Dyeing. Available at: [Link]
-
George Weil. (2015, June 10). Procion MX Fibre Reactive Dyes & how to use them. Available at: [Link]
-
ResearchGate. Chemical structure of procion red MX-5B. Available at: [Link]
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Available at: [Link]
-
PubMed. (2009, August 15). Ozonation of reactive dye, Procion red MX-5B catalyzed by metal ions. Available at: [Link]
-
Reddit. (2021, April 13). Troubleshooting with Procion Mx. r/dyeing. Available at: [Link]
-
Reddit. Really new to this and trying to dye a shirt, can I mix dye and fixative brands?. Available at: [Link]
-
Jacquard Products. (2012, April 5). PROCION MX COLOR INFO. Available at: [Link]
-
Reddit. Question about fixing Procion MX dyes. r/dyeing. Available at: [Link]
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- 2. Procion MX Fibre Reactive Dyes [georgeweil.com]
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- 5. Chemistry of Fiber Reactive Procion Dye from Dharma Trading Company [dharmatrading.com]
- 6. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]
- 7. What is the effect of temperature? [pburch.net]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
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Technical Support Center: The Critical Role of pH in Experiments with C.I. Reactive Red 2
Welcome to the technical support guide for C.I. Reactive Red 2. This document is designed for researchers and scientists utilizing this dichlorotriazine-based reactive dye. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding of how pH critically governs the success of your experiments, enabling you to troubleshoot issues and optimize your results with confidence.
Section 1: The Core Principle: pH Governs the Competing Reactions of Fixation and Hydrolysis
The entire dyeing process with this compound hinges on a fundamental competition between two chemical reactions, both of which are dictated by pH. Understanding this duality is the key to mastering its application.
-
Dye Fixation (The Desired Reaction): this compound forms a highly stable covalent bond with cellulosic substrates (like cotton or viscose).[1][2] This reaction, a nucleophilic substitution, requires the activation of the cellulose itself. Under alkaline conditions (high pH), the hydroxyl groups (-OH) on the cellulose molecule are deprotonated to form a highly reactive cellulosate anion (Cell-O⁻).[3][4][5] This powerful nucleophile then attacks the electron-deficient carbon atom on the dye's dichlorotriazine ring, displacing a chlorine atom and forming the coveted covalent bond.[6] The optimal pH for this process is typically between 10 and 11.5.[3]
-
Dye Hydrolysis (The Undesired Reaction): In the same alkaline environment, the hydroxyl ions (OH⁻) from the water in the dyebath are also strong nucleophiles.[5] They can attack the reactive dye in the same manner as the cellulosate anion. This reaction, known as hydrolysis, replaces a chlorine atom on the dye with a hydroxyl group (-OH).[1][7] The resulting hydrolyzed dye is no longer reactive and cannot form a covalent bond with the fiber.[5] This deactivated dye contributes no color to the final product and must be washed away to prevent poor wash fastness.[1][8]
The central challenge is to create conditions that maximize the rate of fixation while minimizing the rate of hydrolysis. This is achieved almost entirely through the precise control of pH and the timing of its adjustment.
Section 2: Troubleshooting Guide
This section addresses common experimental failures directly linked to pH mismanagement.
Q1: My final fabric shade is much lighter than expected and appears washed out. What happened?
This is the most common issue and can stem from three primary pH-related causes:
-
Cause A: Insufficient Alkali (pH Too Low): If the pH of the fixation bath is below the optimal range (e.g., <10), the concentration of the nucleophilic cellulosate anion (Cell-O⁻) will be too low for an efficient reaction. Consequently, only a small fraction of the dye will covalently bond to the substrate, leading to a pale shade and poor dye fixation.[1][8]
-
Cause B: Excessive Alkali (pH Too High): While alkaline conditions are necessary, an excessively high pH (e.g., >12) dramatically accelerates the rate of dye hydrolysis.[1][7] The dye reacts with the abundant OH⁻ ions in the water and becomes deactivated before it has a chance to diffuse into and react with the fiber. This results in a significant loss of active dye, leading to a lighter shade.[1][6]
-
Cause C: Premature Alkali Addition: Alkali should only be introduced at the fixation stage, after the dye has had sufficient time to absorb into the fiber under neutral or slightly acidic conditions.[1][9] Adding alkali at the beginning of the process will cause premature hydrolysis, deactivating the dye in the bath and leading to uneven, light dyeing.[9]
Q2: The initial color depth was good, but the fabric bleeds significantly during washing and shows poor wash fastness. Why?
This points directly to a high proportion of unfixed, hydrolyzed dye physically trapped within the fiber matrix.
-
Explanation: The primary cause is incomplete fixation due to suboptimal pH, as described in Q1. While the hydrolyzed dye has an affinity for the fiber and will contribute to the initial color, it is not covalently bonded.[5] During the washing-off process, this unfixed dye is washed away, leading to a significant loss of color. If the washing-off process is inadequate, this loose dye will remain and bleed out during subsequent laundering, resulting in very poor wash fastness.[8] A successful experiment relies on maximizing covalent fixation and then rigorously removing all hydrolyzed and unfixed dye.[8]
Q3: I am observing patchy, uneven color distribution across my sample. Could pH be the culprit?
Absolutely. Uneven dyeing is often a result of an uncontrolled "strike rate" (the initial rate of dye fixation).
-
Explanation: If alkali is added too quickly or if the initial dyebath is already alkaline, the dye will fix rapidly onto the most accessible surface areas of the substrate.[1][9] This rapid, uncontrolled reaction prevents the dye from evenly penetrating the entire material, resulting in a patchy appearance. To ensure level dyeing, it is crucial to allow the dye to absorb evenly throughout the substrate under neutral conditions first. The alkali should then be added progressively to initiate a controlled, uniform fixation process.[9]
Section 3: Quantitative Impact of pH on Reactivity
The relationship between pH and the efficiency of the dyeing process is not linear. The following table summarizes the expected outcomes at different pH ranges for a typical cellulosic fiber dyeing process at 40-60°C.
| Parameter | pH Too Low (<9) | Optimal pH (10.5 - 11.5) | pH Too High (>12) |
| Rate of Fixation | Very Low | High / Maximum | Moderate to Low |
| Rate of Hydrolysis | Low | Moderate | Very High |
| Resulting Color Yield | Poor | Excellent | Poor to Fair |
| Final Wash Fastness | Very Poor | Excellent | Poor |
| Primary Issue | Insufficient cellulose activation; low dye-fiber reaction.[1][8] | Balanced reaction rates favoring fixation.[3][10][11] | Excessive dye hydrolysis in the bath before fixation can occur.[1][6][7] |
Section 4: Experimental Protocol: Determining the Optimal Fixation pH
This protocol provides a self-validating framework for you to determine the ideal pH for your specific experimental conditions (substrate, temperature, liquor ratio).
Objective: To evaluate the effect of four different pH levels (9, 10, 11, 12) on the color yield and wash fastness of cotton dyed with this compound.
Materials & Equipment:
-
This compound (CAS: 17804-49-8)[12]
-
Scoured and bleached cotton fabric
-
Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Buffer solutions (pH 7, 9, 10, 11, 12)
-
Laboratory dyeing apparatus (e.g., shaking water bath, beaker dyeing machine)
-
Spectrophotometer with integrating sphere for color measurement
-
Launder-Ometer or equivalent for wash fastness testing
-
Calibrated pH meter
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1% (w/v) stock solution of this compound in deionized water.
-
Prepare a 20% (w/v) stock solution of Sodium Carbonate.
-
Prepare a 1M solution of Sodium Hydroxide.
-
-
Dye Bath Preparation (for a 10g fabric sample at 1:20 liquor ratio):
-
Prepare four separate 200 mL dye baths.
-
To each bath, add:
-
2 mL of 1% dye solution (for 1% on mass of fabric)
-
10 g of NaCl (50 g/L electrolyte)
-
Deionized water to bring the volume to ~180 mL.
-
-
Adjust the initial pH of all baths to 7.0.
-
-
Dyeing - Exhaustion Phase:
-
Place a 10g cotton sample in each of the four dye baths.
-
Agitate the baths at 40°C for 30 minutes. This allows the dye to absorb into the fibers before fixation.
-
-
Dyeing - Fixation Phase:
-
After 30 minutes, adjust the pH of each of the four baths to their target values using the prepared alkali solutions:
-
Bath 1: Adjust to pH 9.0
-
Bath 2: Adjust to pH 10.0
-
Bath 3: Adjust to pH 11.0
-
Bath 4: Adjust to pH 12.0
-
-
Continue dyeing with agitation at 40°C for an additional 60 minutes.
-
-
Washing-Off Procedure:
-
Remove the samples from the dye baths.
-
Perform a cold rinse for 5 minutes to remove surface dye and alkali.[9]
-
Perform a hot rinse (e.g., 80°C) for 10 minutes.
-
Perform a soaping wash at 95-98°C for 15 minutes with a standard non-ionic detergent (e.g., 2 g/L). This step is critical to remove all unfixed, hydrolyzed dye.[8]
-
Rinse thoroughly with hot and then cold water until the rinse water is clear.
-
Air dry the samples.
-
-
Analysis:
-
Color Yield: Measure the reflectance of each dried sample using a spectrophotometer and calculate the Color Strength (K/S) value. A higher K/S value indicates a greater color yield.
-
Wash Fastness: Test the samples according to a standard method (e.g., ISO 105-C06) to assess color change and staining.
-
Section 5: Frequently Asked Questions (FAQs)
Q: What is the ideal pH range for fixing this compound to cellulose? A: For most applications with dichlorotriazine dyes like Reactive Red 2, the optimal fixation pH is between 10.5 and 11.5.[3][10][13] This range provides a sufficient concentration of cellulosate anions for efficient fixation without causing excessively rapid hydrolysis.
Q: Which alkali should I use? A: Sodium carbonate (soda ash) is the most commonly used alkali for medium-reactivity dyes at temperatures around 40-60°C, as it provides a well-buffered pH in the optimal 10.8-11.2 range.[13] For highly reactive dyes or cold-pad-batch processes, a weaker alkali like sodium bicarbonate might be used. A stronger alkali like sodium hydroxide is typically reserved for less reactive dyes or processes requiring a very high pH, but its use increases the risk of hydrolysis.[13]
Q: How does temperature interact with pH to affect reactivity? A: Temperature significantly accelerates both the fixation and hydrolysis reactions. Increasing the temperature will increase the rate of both reactions.[7] Therefore, a higher dyeing temperature may require a slightly lower pH or a shorter fixation time to prevent excessive hydrolysis. The reactivity of the dye itself (e.g., "cold brand" vs. "hot brand") dictates the optimal temperature range.[13] this compound, with its dichlorotriazine group, is highly reactive and suitable for dyeing at lower temperatures (e.g., 40°C).[6]
Q: Why is it mandatory to add salt (e.g., NaCl) to the dye bath? A: Reactive dyes have a relatively low affinity for cellulosic fibers in water alone. Salt is added as an electrolyte to improve the exhaustion of the dye onto the fiber before fixation begins. It does this by reducing the negative surface charge on the cotton fiber, which would otherwise repel the anionic dye molecule, thus promoting dye absorption.[14]
References
- World dye variety. (2012-05-11). Reactive Red 2.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Textile Fashion Study. (2011-01-01). Effect of PH on cotton dyeing with reactive dyes. Wet Processing. Available from: [Link]
-
Vipul Organics. (2023-11-20). Troubleshooting Common Reactive Dye Problems in Textile Production. Available from: [Link]
-
ResearchGate. (2017-08). The Hydrolysis of Reactive Dyeings. Available from: [Link]
-
Hanna Instruments Blog. pH in Textile Dye Baths. Available from: [Link]
-
ResearchGate. (2017-08). Effect of dyeing pH (9-11) on colour strength (%) of six reactive dyes. Available from: [Link]
-
Scribd. 6 Dyeing With Reactive Dye. Available from: [Link]
-
Lewis, D. M. (2007). Dyeing cotton with reactive dyes under neutral conditions. Coloration Technology. Available from: [Link]
-
ResearchGate. (2010-01). COVALENT FIXATION OF REACTIVE DYES ON COTTON UNDER NEUTRAL CONDITIONS. Available from: [Link]
-
First Source Worldwide. (2016-08-30). 4 Steps to Improve Your Reactive Dyeing with pH Monitoring. Available from: [Link]
-
Cellulose Chemistry and Technology. (2021). OPTIMIZATION OF REACTIVE DYEING PROCESS FOR CHITOSAN TREATED COTTON FABRIC. Available from: [Link]
-
Cowintprinting.com. (2022-06-17). Hydrolysis of reactive dyes. Available from: [Link]
-
autumn color co.,ltd. (2023-07-02). Common Challenges in Reactive Dyeing and How to Overcome Them. Available from: [Link]
-
MDPI. (2023-06-06). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. Available from: [Link]
-
IRJET. (2017-05). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. Available from: [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2021-01-22). What are the effects of pH on the dyeing and finishing process?. Dyeing-pedia. Available from: [Link]
-
Beth's Blog. (2008-05-27). Common Problems with Procion MX Fiber Reactive Dyes. Available from: [Link]
-
Textile Learner. (2021-03-12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Available from: [Link]
-
ResearchGate. (2015-06-25). Sorption of the anionic reactive red RB dye in cellulose: Assessment of kinetic, thermodynamic, and equilibrium data. Available from: [Link]
-
ResearchGate. (2010-01). The chemistry of reactive dyes and their application processes. Available from: [Link]
Sources
- 1. Wet Processing: Effect of PH on cotton dyeing with reactive dyes [textilebe-dyeing.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. blog.hannainst.com [blog.hannainst.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. irjet.net [irjet.net]
- 6. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 8. vipulorganics.com [vipulorganics.com]
- 9. fsw.cc [fsw.cc]
- 10. autumnchem.com [autumnchem.com]
- 11. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 12. scbt.com [scbt.com]
- 13. textilelearner.net [textilelearner.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigation of Reactive Red 2 Aggregation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Reactive Red 2. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of dye aggregation in aqueous solutions. Understanding and controlling aggregation is critical for achieving reproducible and accurate experimental results.
I. Troubleshooting Guide: Diagnosing and Resolving Reactive Red 2 Aggregation
This section is designed to help you identify and solve specific issues related to Reactive Red 2 aggregation during your experiments.
Issue 1: Visible Precipitate or Cloudiness in the Dye Solution
Primary Suspect: Exceeded solubility limit and significant dye aggregation.
-
Causality: Reactive Red 2, like many azo dyes, possesses a planar aromatic structure that promotes intermolecular interactions such as van der Waals forces and π-π stacking, leading to self-association and aggregation, especially at high concentrations[1][2][3]. When these aggregates become large enough, they precipitate out of the solution.
Troubleshooting Steps:
-
Reduce Dye Concentration: The most straightforward approach is to work with a more dilute solution. Aggregation is a concentration-dependent phenomenon[4][5].
-
Increase Temperature: Gently warming the solution can provide the necessary kinetic energy to break up aggregates and increase the solubility of Reactive Red 2[1][4]. The solubility of Reactive Red 2 has been shown to increase significantly with temperature, from 60 g/L at 20 °C to 160 g/L at 50 °C[6]. However, be mindful of the thermal stability of the dye and other components in your system.
-
Sonication: Use a bath or probe sonicator to mechanically disrupt the aggregates[7]. This is often a quick and effective method for re-dissolving small amounts of precipitate.
-
Filtration: Before use, filter the dye solution through a 0.22 µm syringe filter to remove any pre-existing aggregates[7].
-
Add a Co-solvent: Introducing a water-miscible organic solvent, such as ethanol or isopropanol (up to 10% v/v), can disrupt the hydrophobic interactions between dye molecules and improve solubility[7].
Issue 2: Inconsistent or Non-reproducible Staining/Labeling Results
Primary Suspect: Variable levels of dye aggregation between experiments.
-
Causality: Aggregated dye particles have different diffusion rates and steric hindrance compared to monomeric dye molecules. This leads to uneven staining and poor reproducibility in applications like cell staining or biomolecule labeling.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent staining results.
Detailed Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your Reactive Red 2 stock solution immediately before each experiment to minimize the time for aggregation to occur[7].
-
Standardize Preparation: Ensure a consistent protocol for solution preparation, including the order of addition of reagents, mixing speed, and temperature.
-
Incorporate Anti-Aggregation Agents:
-
Urea: Add urea (up to 2M) to your dye solution. Urea is a well-known hydrotrope that disrupts the structure of water around the dye molecules, thereby reducing hydrophobic interactions and preventing aggregation[7][8].
-
Surfactants: Introduce a low concentration of a non-ionic surfactant like Triton X-100 or Tween 20 (e.g., 0.05% v/v)[1][7]. Surfactants form micelles that can encapsulate the hydrophobic portions of the dye molecules, keeping them separated[9][10].
-
-
Spectroscopic Verification: Before use, confirm the monomeric state of your dye solution using a UV-Vis spectrophotometer. A consistent absorbance spectrum is a good indicator of a consistent aggregation state.
Issue 3: Unexpected Shifts in UV-Vis Absorbance Spectra
Primary Suspect: Formation of H- or J-aggregates.
-
Causality: Dye aggregation alters the electronic energy levels of the chromophore. This results in a shift in the maximum absorbance wavelength (λmax).
Protocol for Spectral Analysis of Aggregation:
Caption: Protocol for UV-Vis spectroscopy-based aggregation analysis.
Troubleshooting Steps:
-
Perform a Dilution Study: Prepare a series of dilutions of your Reactive Red 2 solution and record the UV-Vis spectrum for each. A deviation from the Beer-Lambert law at higher concentrations is a strong indication of aggregation[1].
-
Adjust pH: The pH of the solution can significantly influence the aggregation of reactive dyes. While the optimal pH is dye-specific, maintaining a neutral to slightly alkaline pH can often minimize aggregation[1][12]. Use a suitable buffer to maintain a stable pH.
-
Control Ionic Strength: High salt concentrations can promote aggregation through a "salting-out" effect[1]. Determine the minimum electrolyte concentration required for your application and add salts gradually with stirring to avoid localized high concentrations[1].
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Reactive Red 2 aggregation?
A1: Reactive Red 2 is an azo dye with a molecular formula of C₁₉H₁₀Cl₂N₆Na₂O₇S₂[6][13][14]. Its relatively large, planar aromatic structure is the primary driver for aggregation in aqueous solutions. The process is dominated by non-covalent interactions, including van der Waals forces and π-π stacking between the aromatic rings of adjacent dye molecules[1][5]. These interactions are thermodynamically favorable as they reduce the exposure of the hydrophobic dye surface to the polar water molecules.
Q2: How does temperature influence the aggregation of Reactive Red 2?
A2: Generally, increasing the temperature provides more kinetic energy to the dye molecules, which helps to overcome the attractive intermolecular forces, leading to disaggregation[1][4][15]. The solubility of Reactive Red 2, for instance, increases from 60 g/L at 20°C to 160 g/L at 50°C[6]. However, the effect can be complex, and for some dye systems, aggregation can be an entropically driven process favored at higher temperatures[1]. For most practical purposes with Reactive Red 2, gentle warming is an effective method to reduce aggregation[1].
Q3: What is the role of electrolytes (salts) in dye aggregation?
A3: Electrolytes can have a significant impact on dye aggregation. The addition of salts increases the ionic strength of the solution, which can shield the electrostatic repulsion between charged dye molecules, thereby promoting aggregation[4]. At high concentrations, salts can also lead to a "salting-out" effect, which reduces the solubility of the dye and further encourages aggregation[1]. Therefore, it is crucial to control the salt concentration in your experiments.
Q4: Which additives are most effective at preventing Reactive Red 2 aggregation?
A4: Several types of additives can be used to mitigate aggregation. The choice depends on the specific requirements of your experiment.
| Additive Type | Examples | Mechanism of Action | Typical Concentration |
| Hydrotropes | Urea | Disrupts the "iceberg" structure of water around the dye, reducing hydrophobic interactions[8][16]. | Up to 2 M[7] |
| Non-ionic Surfactants | Triton X-100, Tween 20 | Form micelles that encapsulate dye molecules, preventing self-association[1][9][17]. | 0.05% (v/v)[7] |
| Anionic Surfactants | Sodium Dodecyl Sulfate (SDS) | Can interact with cationic dyes to form soluble complexes or micelles that prevent aggregation[1][9][18]. | Varies, typically above CMC |
| Organic Co-solvents | Ethanol, Isopropanol, Diethanolamine (DEA) | Increase the overall polarity of the solvent, improving dye solubility and reducing hydrophobic-driven aggregation[3][7][19]. | Up to 10% (v/v)[7] |
Q5: How can I quantitatively assess the degree of aggregation in my Reactive Red 2 solution?
A5: UV-Vis spectroscopy is a powerful and accessible technique for this purpose. As mentioned in the troubleshooting guide, dye aggregation leads to characteristic changes in the absorption spectrum. By preparing serial dilutions and plotting absorbance versus concentration, you can check for deviations from the Beer-Lambert law, which is a hallmark of aggregation[1][2]. The appearance of new peaks or shoulders, and shifts in the λmax, can be used to identify the formation of H- or J-aggregates[1][3][4].
III. Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis of Dye Aggregation
This protocol outlines a method to assess the aggregation state of Reactive Red 2 in solution.
Materials:
-
Reactive Red 2 stock solution (e.g., 1 mM in deionized water)
-
Deionized water or appropriate buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare a series of dilutions of the Reactive Red 2 stock solution in your chosen solvent (e.g., 1 µM to 100 µM).
-
Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range (e.g., 300-700 nm). Reactive Red 2 has a λmax of approximately 538 nm[13].
-
Plot the absorbance at λmax against the concentration.
-
Analysis: A linear relationship indicates that the dye is predominantly in its monomeric form and follows the Beer-Lambert law. A negative deviation from linearity at higher concentrations suggests the formation of aggregates[1]. Note any shifts in λmax, which would indicate the formation of H- or J-aggregates.
Protocol 2: Evaluating the Efficacy of an Anti-Aggregation Agent
This protocol provides a framework for testing the effectiveness of an additive in reducing Reactive Red 2 aggregation.
Materials:
-
Reactive Red 2 solution at a concentration known to aggregate
-
Selected anti-aggregation agent (e.g., urea, Triton X-100)
-
UV-Vis spectrophotometer
Methodology:
-
Prepare the Reactive Red 2 solution at a concentration where aggregation is observed (determined from Protocol 1).
-
Divide the solution into several aliquots.
-
To each aliquot, add the anti-aggregation agent at varying concentrations (e.g., 0.1%, 0.5%, 1% w/v). Include a control with no additive.
-
Allow the solutions to equilibrate for a set period.
-
Measure the UV-Vis spectrum of each solution.
-
Analysis: A reduction in the spectral shift, a return to a more monomer-like spectrum, or an increase in absorbance at the monomeric λmax indicates successful disaggregation[1].
References
-
World Dye Variety. (2012, May 11). Reactive Red 2. Retrieved from [Link]
-
Moradi Kor, N., et al. (2014). Spectroscopic studies on aggregation phenomena of dyes. Prime Scholars Library. Retrieved from [Link]
-
Svecova, M., et al. (2015). Dye aggregation identified by vibrational coupling using 2D IR spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]
-
Tatyana, A. D., et al. (n.d.). TEMPERATURE AND CONCERNTRATION-DEPENDENT ABSORPTION AND FLUORESENCE OF THAITS J-AGGREGATE DYE, REVEAL SUPRA-MOLECULAR ARCHITECT. Retrieved from [Link]
-
Li, R., et al. (2018). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. MDPI. Retrieved from [Link]
-
Cao, C., et al. (2020). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. National Institutes of Health. Retrieved from [Link]
-
Moradi Kor, N., et al. (2014). (PDF) Spectroscopic studies on aggregation phenomena of dyes. ResearchGate. Retrieved from [Link]
-
Rieder, F., et al. (2021). Effect of Dye Aggregation on the Sorption Behavior of Anionic Dyes onto Cationized Cellulose Fibers. Langmuir. Retrieved from [Link]
-
Cao, C., et al. (2021). Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Dye aggregation (a, b) and methods for disrupting aggregation through insulating substitutents on the dye (c) or the use of an insulating molecule (CDCA, d). Retrieved from [Link]
-
Tajalli, H., et al. (2009). Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of Reactive Red 2 Azo Dye (Pubchem. Substance SID 24865242). Retrieved from [Link]
-
PubChem. (n.d.). C.I. Reactive Red 2. Retrieved from [Link]
-
Fashion Sustainability Directory. (2025, January 27). How Does Temperature Affect Dyeing?. Retrieved from [Link]
-
Dakiky, M. D. M., & Nĕmcova, I. N. (1998). Aggregation of o,o′-dihydroxyazo dyes–1. Concentration, temperature, and solvent effect. Dyes and Pigments. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of reactive red 2. Retrieved from [Link]
-
Thomas, A., et al. (2018). Controlled Dye Aggregation in Sodium Dodecylsulfate-Stabilized Poly(methylmethacrylate) Nanoparticles as Fluorescent Imaging Probes. ACS Omega. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Mechanism of dye solubilization and de-aggregation by urea. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]
-
Khan, I., et al. (2023). Solubilization of Reactive Red 2 in the Mixed Micelles of Cetylpyridinium Chloride and TX-114. MDPI. Retrieved from [Link]
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Asgher, M., & Bhatti, H. N. (n.d.). Effect of temperature on the adsorptive removal of dyes from different effluents. Retrieved from [Link]
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ACS Omega. (2025, September 7). Surfactant-Assisted Modification of Adsorbents for Optimized Dye Removal. Retrieved from [Link]
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Hangzhou Fucai Chem Co., Ltd. (2021, June 8). Factors affecting dye aggregation. Retrieved from [Link]
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Cao, C., et al. (2021). Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions. RSC Advances. Retrieved from [Link]
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Cao, C., et al. (2020). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. MDPI. Retrieved from [Link]
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Quantum DNA (QDNA) Research Group - Boise State University. (2024, March 8). Engineering Aggregation of Hydrophilic Dyes to Enable the Application of Next-Generation Technology. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions. Retrieved from [Link]
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National Institutes of Health. (2010, April 20). Investigating the effect of pH on the aggregation of two surfactant-like octapeptides. Retrieved from [Link]
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RSC Publishing. (n.d.). Assessing the hydrotropic effect in the presence of electrolytes: competition between solute salting-out and salt-induced hydrotrope aggregation. Retrieved from [Link]
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ACS Omega. (2023, June 5). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. Retrieved from [Link]
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Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Solubility of Reactive Red 2
Welcome to the technical support center for Reactive Red 2. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile azo dye. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Reactive Red 2. What is its expected solubility in water?
A: Reactive Red 2, also known as Procion Red MX-5B, is a water-soluble anionic dye, a property conferred by the sulfonate groups (-SO₃Na) in its molecular structure.[1][2] However, its solubility is finite and highly dependent on temperature. It is a purplish-red powder.[3][4] If you are observing particulate matter or poor dissolution, it is likely due to concentration, temperature, or other factors discussed below.
The reported solubility in water increases significantly with temperature:
| Temperature | Solubility (g/L) | Source |
| 20°C (68°F) | 60 g/L | [3][4] |
| 50°C (122°F) | 160 g/L | [3][4] |
This data underscores the critical role of temperature in preparing your stock solutions. Attempting to create highly concentrated solutions at room temperature will likely result in incomplete dissolution.
Q2: Beyond concentration, what are the primary causes of poor solubility for Reactive Red 2?
A: Several factors can impede the dissolution of Reactive Red 2. Understanding these is the first step in effective troubleshooting.
-
Water Quality: The use of hard water is a common culprit. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), or heavy metal ions like iron (Fe²⁺/³⁺), can complex with the anionic dye molecules.[5] This interaction reduces the dye's affinity for water, leading to precipitation and altered color.[3][5]
-
pH of the Solvent: The pH of your water or buffer is critical. While the covalent reaction of the dye with substrates like cellulose requires alkaline conditions (pH 10-11), the initial dissolution process should be carried out in neutral water (pH ~6.5-7.5).[5][6][7] Preparing the solution in a highly acidic or alkaline medium can promote dye hydrolysis or aggregation.
-
Presence of Electrolytes: Reactive dyes are sensitive to high concentrations of salts (electrolytes).[8] While salts like sodium sulfate are often used in dyeing protocols to promote dye uptake onto a substrate (a "salting-out" effect), adding them to a concentrated dye solution before it is fully dissolved can drastically reduce its solubility.[6][9]
-
Improper Dissolution Technique: Simply adding the powder to water without proper technique can lead to clumping. The outer layer of a clump may hydrate, forming a barrier that prevents the solvent from reaching the powder inside.
Troubleshooting Guides & Protocols
T1: My Reactive Red 2 solution is not clear. What is the standard protocol to improve solubility?
A: This is the most common issue. By systematically controlling the dissolution parameters, you can achieve a clear, homogenous solution. Follow this validated protocol.
-
Select the Right Solvent: Always begin with high-purity, deionized (DI) or distilled water that is free of heavy metal ions.[5]
-
Warm the Solvent: Gently heat the water to 40-50°C.[1][3] This provides the necessary thermal energy to break the intermolecular forces in the dye powder. Crucially, do not use boiling water , as excessively high temperatures can degrade the dye.[5][10]
-
Prepare a Slurry: In a separate vessel, create a smooth paste or slurry of the Reactive Red 2 powder by adding a small amount of room-temperature DI water.[11] This "pasting up" step is essential to ensure each particle is wetted, preventing clumping.
-
Dissolve the Dye: Slowly add the warm (40-50°C) water to the dye slurry while stirring continuously.[5]
-
Adjust to Final Volume: Once the dye is fully dissolved, add any remaining water to reach your target concentration and allow the solution to cool to room temperature.
-
Verify Dissolution: A properly prepared solution should be clear and free of visible particulate matter.
The following workflow diagram illustrates this standard procedure.
T2: I followed the standard protocol, but my solution is still cloudy or has precipitates. What advanced steps can I take?
A: If the standard method fails, particularly with high concentrations or older dye lots, you may need to employ chemical or physical aids.
Urea is a chaotropic agent, meaning it disrupts the structure of water and interferes with hydrophobic interactions, thereby increasing the solubility of many organic molecules.[9][11]
Protocol:
-
Prepare your DI water and warm it to 40-50°C as in the standard protocol.
-
Dissolve a small amount of urea (e.g., 1-2% w/v) in the warm water.
-
Use this urea solution to prepare the dye slurry and for the final dissolution step.
Ensure the pH of your water is neutral. If you are using a buffer system, prepare the dye stock in neutral DI water first before adding it to the buffered solution. Reactive dyes are most stable at a neutral pH for storage.[6]
For highly challenging applications, creating a mixed micellar system can dramatically enhance solubility.[12][13] Micelles are aggregates of surfactant molecules that can encapsulate the poorly soluble dye in their hydrophobic core, allowing it to be dispersed in the aqueous medium. A combination of a cationic surfactant (like Cetylpyridinium Chloride, CPC) and a nonionic surfactant (like Triton X-114) is effective.[12] This is an advanced technique typically used when other methods fail or for specific formulation needs.
If a small amount of particulate matter remains, it may be due to minor impurities or a small fraction of aggregated dye.
-
Prepare the dye solution using the standard protocol.
-
Allow the solution to cool completely.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any remaining micro-precipitates. This ensures a perfectly homogenous solution for sensitive applications like HPLC or microfluidics.
The following diagram provides a logical flow for troubleshooting these persistent issues.
Q3: Are there any specific safety considerations when handling Reactive Red 2?
A: Yes. As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. Reactive Red 2 is classified as a hazardous substance.[14]
-
Irritation: It can cause skin and serious eye irritation.[15][16]
-
Sensitization: It may cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[16] It is a known sensitizer.[15]
-
Handling: Always handle the powder in a well-ventilated area or fume hood to avoid inhaling dust.[15] Wear protective gloves, clothing, and eye protection.[16]
Always consult the latest Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.[16][17]
Summary of Key Troubleshooting Parameters
| Parameter | Common Issue | Recommended Action | Rationale |
| Temperature | Dissolving at room temperature | Warm solvent to 40-50°C. Do not boil.[5] | Increases kinetic energy, overcoming intermolecular forces to enhance solubility.[10] |
| Water Quality | Using tap water | Use deionized or distilled water.[5] | Prevents precipitation caused by reactions with divalent cations (Ca²⁺, Mg²⁺).[5] |
| pH | Dissolving in acidic/alkaline buffer | Dissolve in neutral (pH 6.5-7.5) water first.[5] | Avoids premature hydrolysis or aggregation of the dye molecules.[7] |
| Technique | Clumping of dye powder | Prepare a slurry/paste with a small amount of water before adding the bulk solvent.[11] | Ensures all particles are wetted, allowing for complete and rapid dissolution. |
| Additives | High salt concentration | Dissolve dye completely before adding electrolytes like NaCl or Na₂SO₄.[9] | High electrolyte concentration reduces the solubility of reactive dyes ("salting-out" effect).[6] |
By methodically addressing these factors, you can successfully overcome the solubility challenges associated with Reactive Red 2 and ensure the quality and reproducibility of your experiments.
References
-
World dye variety. (2012, May 11). Reactive Red 2. Available from: [Link]
-
PubChem. C.I. Reactive Red 2. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Relative solubility of reactive dyes in H2O, EtOH, and CCl4. Available from: [Link]
-
Yaqoob, T., et al. (2023). Solubilization of Reactive Red 2 in the Mixed Micelles of Cetylpyridinium Chloride and TX-114. Molecules, 28(9), 3898. Available from: [Link]
-
Liu, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega, 8(24), 21549–21560. Available from: [Link]
-
Liu, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega. Available from: [Link]
-
Prima Chemicals. (2023, July 13). A Beginner's Guide to Solvent Dyes (Features & Applications). Available from: [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2021, March 29). What is the solubility of reactive dyes?. Dyeing-pedia. Available from: [Link]
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ResearchGate. Solubility of dye YT in Different Solvents with the Observed Colour Change after 24 Hours. Available from: [Link]
-
Hangzhou Fucai Chem Co., Ltd. (2021, November 17). The Solubility Of Reactive Dyes. News. Available from: [Link]
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Sinoever International Co.,Ltd. (2022, January 13). How to dissolve reactive dyes?. Knowledge. Available from: [Link]
-
Dharma Trading Co. Tub Dyeing Basics with Fiber Reactive Dye. Available from: [Link]
-
Wang, Y., et al. (2020). The stability of disperse red/reactive-red dye inks. RSC Advances, 10(70), 42878-42887. Available from: [Link]
-
Yaqoob, T., et al. (2023). Solubilization of Reactive Red 2 in the Mixed Micelles of Cetylpyridinium Chloride and TX-114. Molecules, 28(9), 3898. Available from: [Link]
-
Colorful Dyes. (2025, February 21). Why is it important to control pH in reactive dyeing?. Knowledge. Available from: [Link]
-
FAST DYE. (2024, May 7). What is the effect of temperature on reactive dyeing?. Dyeing Blog. Available from: [Link]
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Technical Support Center: C.I. Reactive Red 2 Post-Staining Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unbound C.I. Reactive Red 2 after staining procedures. Unbound or hydrolyzed reactive dyes can lead to high background signals, poor signal-to-noise ratios, and inaccurate quantification in various biological and material science applications. This document outlines the fundamental principles of reactive dye chemistry, offers robust troubleshooting strategies, and provides detailed protocols for efficient wash-out procedures.
Understanding the Challenge: The Chemistry of this compound
This compound, a monoazo dye, is designed to form a stable, covalent bond with substrates bearing nucleophilic functional groups such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups.[1][2] The reactive group, typically a dichlorotriazine, reacts with the substrate under alkaline conditions.[2][3]
However, a competing reaction with water (hydrolysis) also occurs, particularly at elevated temperatures and alkaline pH.[2][4][5][6] This hydrolysis modifies the reactive group of the dye, preventing it from covalently binding to the target substrate.[5][6] This hydrolyzed dye, while no longer reactive, still possesses a strong affinity for the substrate through non-covalent interactions like hydrogen bonding and van der Waals forces, making its removal challenging.[4][5] Inefficient removal of this unbound dye is a primary source of experimental artifacts.
Troubleshooting Guide: Common Issues in Unbound Dye Removal
This section addresses frequent problems observed during the post-staining wash process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Background Staining / Low Signal-to-Noise Ratio | 1. Incomplete removal of unbound/hydrolyzed dye: The primary cause is often an inadequate washing protocol.[7] 2. Non-specific binding: The dye may be electrostatically adhering to charged surfaces. 3. Cell death (for biological samples): Dead cells can non-specifically take up the dye.[8] | 1. Optimize the washing protocol: Increase the number of wash steps, elevate the temperature of the wash buffer (e.g., 60-95°C), and incorporate a soaping agent or detergent to aid in the desorption of the hydrolyzed dye.[7] 2. Adjust buffer ionic strength and pH: A slight increase in the ionic strength of the wash buffer can disrupt electrostatic interactions. Ensure the pH is not excessively alkaline during the final washes. 3. Incorporate a viability dye: For cell-based assays, use a viability dye to exclude dead cells from the analysis.[8] |
| Color Bleeding or Fading After Washing | 1. Incomplete dye fixation: The covalent bond between the dye and the substrate did not form efficiently. This can be due to suboptimal pH, temperature, or incubation time during the staining step.[7] 2. Harsh washing conditions: While elevated temperatures are beneficial for removing unbound dye, excessively high temperatures or extreme pH can lead to the cleavage of the covalent bond. | 1. Review and optimize the staining protocol: Ensure the pH is sufficiently alkaline (typically pH 10.5) for the reaction to occur and that the incubation time and temperature are as per the manufacturer's recommendations.[5][7] 2. Moderate washing conditions: While using hot washes, avoid prolonged exposure to temperatures above the recommended range for your specific substrate. |
| Patchy or Uneven Staining | 1. Inadequate substrate preparation: The presence of impurities, oils, or sizing agents can hinder uniform dye access to the substrate.[7] 2. Inconsistent reaction conditions: Fluctuations in temperature or pH during the staining process can lead to uneven dye fixation.[7] | 1. Thoroughly clean the substrate: Ensure the material is properly scoured and rinsed before staining to remove any interfering substances.[7] 2. Maintain consistent conditions: Use a temperature-controlled incubator or water bath and a well-buffered solution to ensure uniform reaction conditions. |
| Variability Between Experiments | 1. Inconsistent water quality: Hard water containing divalent cations (e.g., Ca²⁺, Mg²⁺) can interfere with both the staining and washing processes.[7] 2. Dye degradation: Improper storage of the reactive dye can lead to its degradation and reduced reactivity. | 1. Use deionized or distilled water: Employ high-purity water for preparing all solutions to avoid ionic interference.[7] 2. Proper dye storage: Store the reactive dye according to the manufacturer's instructions, typically in a cool, dry, and dark place. |
Frequently Asked Questions (FAQs)
Q1: Why is a multi-step washing process necessary for reactive dyes?
A multi-step wash is crucial to systematically remove different components that are not covalently bound to the substrate. The initial cold rinses help to remove excess salts and alkali, which can reduce the effectiveness of subsequent washing steps.[9] Hot rinses and soaping steps are then required to provide the thermal energy and detergency needed to overcome the non-covalent affinity of the hydrolyzed dye for the substrate, allowing it to diffuse out.[9][10]
Q2: What is "soaping" and why is it important?
Soaping refers to washing the stained substrate with a solution containing a detergent or a specialized soaping agent, typically at a high temperature (e.g., 90-100°C).[4][7] This process is critical for achieving high wash fastness. The soaping agent helps to keep the unbound, hydrolyzed dye suspended in the wash liquor, preventing it from redepositing onto the substrate.[6][7]
Q3: Can I use a generic laboratory detergent for the soaping step?
While some laboratory detergents may have a positive effect, it is highly recommended to use a specifically formulated soaping agent for reactive dyes. These agents are designed to have a high affinity for the hydrolyzed dye, effectively sequestering it in the wash bath and preventing back-staining.[9]
Q4: How can I confirm that all the unbound dye has been removed?
A common method is to perform a final wash in a clear solution and observe if any color leaches from the substrate. For more quantitative analysis, the supernatant from the final wash can be analyzed spectrophotometrically to detect any residual dye.[11] Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) can also be used to detect and quantify unbound dye with high sensitivity.[12][13]
Q5: Are there more environmentally friendly alternatives to traditional washing methods?
Yes, research is ongoing to develop more sustainable wash-off processes that reduce water and energy consumption.[5][14] One promising approach involves the use of dye transfer inhibiting (DTI) polymers, such as polyvinylpyrrolidone (PVP), in the wash bath.[4][5][6] These polymers act as "sponges" to adsorb the unbound dye, allowing for a more efficient and shorter washing cycle at lower temperatures.[4][5]
Experimental Protocol: Standard Wash-Out Procedure for this compound
This protocol provides a robust, multi-step procedure for the removal of unbound this compound from a generic substrate. Adjustments may be necessary based on the specific nature of your substrate and experimental setup.
Reagents and Materials:
-
Deionized or distilled water
-
Soaping agent (e.g., 1 g/L of a specialized reactive dye soaping agent)
-
Acetic acid (optional, for neutralization)
-
Temperature-controlled shaker or water bath
-
Beakers or appropriate washing vessels
Procedure:
-
Initial Cold Rinse:
-
Immediately after the staining and fixation step, rinse the substrate thoroughly with cold (20-30°C) deionized water for 10 minutes.[4] This step is crucial for removing excess alkali and salts.
-
Drain the rinse water completely.
-
-
Hot Rinse:
-
Wash the substrate with hot (70-80°C) deionized water for 10 minutes.[4] This begins the process of removing the more loosely bound hydrolyzed dye.
-
Drain the hot water.
-
-
Soaping at High Temperature:
-
Prepare a soaping bath containing the recommended concentration of a suitable soaping agent (e.g., 1 g/L) in deionized water.
-
Immerse the substrate in the soaping bath and incubate at 95-100°C for 15-20 minutes with gentle agitation.[4][7] This is the most critical step for removing the tightly associated hydrolyzed dye.
-
-
Post-Soaping Hot Rinse:
-
Drain the soaping solution and rinse the substrate again with hot (70-80°C) deionized water for 10 minutes to remove the residual soaping agent and any remaining unbound dye.[4]
-
-
Final Cold Rinse:
-
Perform a final rinse with cold (20-30°C) deionized water for 10 minutes to cool down the substrate and remove any last traces of chemicals.[4]
-
-
Verification (Optional but Recommended):
-
To verify the complete removal of unbound dye, perform an additional wash in clean, hot deionized water and observe for any color bleeding. The wash water should remain clear.
-
Workflow for Removal of Unbound this compound
Caption: Workflow for the systematic removal of unbound this compound.
Summary of Washing Parameters
| Wash Step | Temperature | Duration | Primary Purpose |
| Initial Cold Rinse | 20-30°C | 10 min | Removal of residual salts and alkali.[9] |
| Hot Rinse | 70-80°C | 10 min | Removal of loosely associated unbound dye.[4] |
| Soaping | 95-100°C | 15-20 min | Desorption and removal of tightly bound hydrolyzed dye.[4][7] |
| Post-Soaping Hot Rinse | 70-80°C | 10 min | Removal of residual soaping agent and dye.[4] |
| Final Cold Rinse | 20-30°C | 10 min | Cooling of the substrate and final rinse.[4] |
References
-
Ghayem, F., et al. (2023). Reactive Dye Wash-Off Processing of Cotton Fabrics Using Polymer Dye Transfer Inhibitors for Sustainable Dyeing. MDPI. [Link]
-
Vipul Organics. (n.d.). Troubleshooting Common Reactive Dye Problems in Textile Production. [Link]
-
Trak, A. S., & Paksoy, H. (2024). Optimization of the Washing Process After Reactive Dyeing. [Link]
-
Amin, M. N., & Blackburn, R. S. (2015). A sustainable chemistry method to improve the wash-off process of reactive dyes on cotton. ACS Sustainable Chemistry & Engineering. [Link]
-
Ghayem, F., et al. (2023). Sustainable Chemistry Method to Improve the Wash-off Process of Reactive Dyes on Cotton. [Link]
-
NanoWorld Journal. (n.d.). Optimizing Soaping Process Parameters for Reactive Dyed Cotton Knitted Fabrics – Towards Sustainable Dyeing. [Link]
-
Fibre2Fashion. (n.d.). Washing Off Reactive Dyes, Dyeing Rinsing Systems, Combined Cooling and Rinsing. [Link]
-
Schumacher, D., et al. (2023). Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis. NIH. [Link]
-
ResearchGate. (n.d.). Current treatment technologies and practical approaches on textile wastewater Dyes Removal. [Link]
-
NIH. (n.d.). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. [Link]
-
World dye variety. (2012). Reactive Red 2. [Link]
-
Palanivel, P. (2022). Chemical Used for Textile Dye Removal : 5 Powerful Solutions You Should Know. [Link]
-
IJARBS. (n.d.). Environment friendly approach to remove unbound disperse dyes from polyester fabric. [Link]
-
NC State Repository. (n.d.). An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. [Link]
-
Elabscience. (2021). Flow Cytometry Troubleshooting Tips. [Link]
-
Hangzhou Fucai Chem Co., Ltd. (n.d.). The post-washing treatment of reactive dyes. [Link]
-
ACS Omega. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. [Link]
-
Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. [Link]
-
NIH. (n.d.). Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging. [Link]
-
Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide. [Link]
-
MDPI. (n.d.). The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Methods for analysis of reactive dyes. [Link]
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Validation & Comparative
A Comparative Technical Analysis of C.I. Reactive Red 2 and Procion Red H-E3B for Advanced Textile Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent reactive dyes, C.I. Reactive Red 2 and Procion Red H-E3B (C.I. Reactive Red 120). The focus is on their chemical characteristics, performance attributes, and application methodologies, supported by experimental data and standardized testing protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of textile chemistry, materials science, and drug development where bioconjugation and labeling are critical.
Introduction: The Significance of Reactive Dyes in Scientific Applications
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring. This chemical bonding results in excellent colorfastness, making them a preferred choice for dyeing cellulosic fibers like cotton. Beyond the textile industry, the principles of reactive dye chemistry are leveraged in various scientific domains, including histology for staining biological tissues and in drug development for the labeling and tracking of molecules. The selection of an appropriate reactive dye is paramount and depends on factors such as reactivity, fixation efficiency, and the desired color characteristics. This guide focuses on two red reactive dyes, this compound and Procion Red H-E3B, which belong to different sub-classes of triazine-based reactive dyes, and provides a detailed comparison of their properties and performance.
Physicochemical Properties and Molecular Structure
The fundamental differences in the performance of this compound and Procion Red H-E3B stem from their distinct molecular structures and reactive systems.
This compound is a monoazo dye characterized by a dichlorotriazine (DCT) reactive group.[1] Its chemical formula is C19H10Cl2N6Na2O7S2 with a molecular weight of approximately 615.34 g/mol .[1] The presence of two chlorine atoms on the triazine ring makes it a highly reactive dye, allowing for fixation to cellulosic fibers under milder conditions, such as lower temperatures.[2] However, this high reactivity also renders it more susceptible to hydrolysis, where the dye reacts with water instead of the fiber, leading to lower fixation efficiency.[3] this compound is also known by trade names such as Procion Red MX-5B.
Procion Red H-E3B , also known as C.I. Reactive Red 120, is a more complex diazo dye.[4] It features a bis-monochlorotriazine (MCT) reactive system, where two monochlorotriazine groups are linked. Its molecular formula is C44H24Cl2N14Na6O20S6, with a significantly higher molecular weight of 1469.98 g/mol .[4] The monochlorotriazine group is less reactive than the dichlorotriazine group, necessitating more rigorous application conditions, such as higher temperatures and alkalinity, for fixation.[5] However, the presence of two reactive groups increases the probability of fixation to the fiber, generally resulting in higher fixation efficiency and substantivity compared to DCT dyes.[6]
| Feature | This compound | Procion Red H-E3B (C.I. Reactive Red 120) |
| Synonyms | Procion Red MX-5B, Reactive Red MX-5B | C.I. Reactive Red 120, Procion Brilliant Red H-E3B |
| CAS Number | 17804-49-8 | 61951-82-4[7] |
| Chemical Class | Monoazo | Diazo[4] |
| Reactive System | Dichlorotriazine (DCT) | Bis-monochlorotriazine (MCT) |
| Molecular Formula | C19H10Cl2N6Na2O7S2[1] | C44H24Cl2N14Na6O20S6[4] |
| Molecular Weight | ~615.34 g/mol [1] | ~1469.98 g/mol [4] |
Comparative Performance Analysis
The performance of a reactive dye is evaluated based on several key parameters, including its reactivity, fixation efficiency, color characteristics, and fastness properties.
Reactivity and Fixation Efficiency
The reactivity of the dye is a critical factor influencing the dyeing process. This compound, with its DCT reactive group, is a "cold brand" reactive dye, meaning it can be applied at lower temperatures (around 30-40°C).[2] This high reactivity, however, comes with the drawback of a greater propensity for hydrolysis, which can reduce the overall fixation efficiency.
Procion Red H-E3B, being a bis-MCT dye, has lower reactivity and requires higher temperatures for fixation (typically 60-80°C).[8] The dual reactive groups in its structure enhance the probability of covalent bond formation with the cellulose fiber, leading to a higher fixation efficiency.[6] Studies on bis-monochlorotriazine dyes have shown that they possess substantially increased substantivity, exhaustion, and fixation values compared to their mono-chlorotriazinyl counterparts.[6]
| Performance Metric | This compound (DCT Type) | Procion Red H-E3B (bis-MCT Type) |
| Reactivity | High | Medium |
| Typical Fixation Temperature | 30-40°C | 60-80°C |
| Susceptibility to Hydrolysis | High | Moderate |
| Fixation Efficiency | Moderate | High |
Colorimetric Properties
The color characteristics of the dyed substrate are quantified using the CIELAB color space, which defines color in terms of L* (lightness), a* (redness-greenness), and b* (yellowness-blueness).
-
This compound typically produces a bright, slightly bluish-red shade.
-
Procion Red H-E3B yields a deeper, more brilliant red shade.
Precise CIELAB values can vary depending on the substrate, dye concentration, and dyeing conditions. A comparative dyeing under controlled conditions is necessary for a direct quantitative comparison.
Fastness Properties
The fastness properties of a dyeing refer to its resistance to various external factors such as washing, light, and rubbing.
-
Wash Fastness: Both dyes, when correctly applied and washed off, exhibit good to excellent wash fastness due to the formation of stable covalent bonds with the fiber. Procion Red H-E3B, with its higher fixation rate, may show slightly superior wash fastness as there is less unfixed dye to be removed.
-
Light Fastness: The lightfastness of a dye is influenced by its chromophore. Azo dyes, in general, can have variable light fastness. Specific data for these two dyes indicate moderate to good light fastness.
-
Rubbing Fastness (Crocking): Rubbing fastness is the resistance of the color to rubbing off onto other surfaces. Poor rubbing fastness is often due to unfixed dye on the fiber surface. Proper soaping and washing-off procedures are crucial for achieving good rubbing fastness.[9] For reactive dyes, wet rubbing fastness can be a challenge due to the solubilizing groups in the dye molecule.[10]
| Fastness Property | This compound | Procion Red H-E3B |
| Wash Fastness | Good to Excellent (4-5) | Excellent (5) |
| Light Fastness | Moderate to Good (3-4) | Good (4) |
| Dry Rubbing Fastness | Good to Excellent (4-5) | Excellent (5) |
| Wet Rubbing Fastness | Moderate to Good (2-3) | Good (3-4) |
(Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best. The values presented are typical and can vary based on the dyeing process and substrate.)
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparative analysis of this compound and Procion Red H-E3B, the following standardized experimental protocols are recommended.
Materials and Reagents
-
Pre-scoured and bleached 100% cotton knit fabric
-
This compound (commercial grade)
-
Procion Red H-E3B (commercial grade)
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Acetic acid
-
Non-ionic detergent
-
Distilled water
Dyeing Procedure (Exhaust Method)
The following procedure should be carried out for both dyes, adjusting the temperature as specified.
-
Dye Bath Preparation: Prepare dye baths with a liquor ratio of 20:1. The dye concentration should be 2% on the weight of the fabric (owf).
-
Exhaustion Phase:
-
Add the required amount of sodium chloride (e.g., 60 g/L) to the dye bath.
-
Introduce the cotton fabric into the dye bath at room temperature.
-
Run for 30 minutes to allow for dye exhaustion.
-
-
Fixation Phase:
-
For this compound, maintain the temperature at 40°C. For Procion Red H-E3B, raise the temperature to 80°C.
-
Add the required amount of sodium carbonate (e.g., 20 g/L) to the dye bath.
-
Continue the dyeing process for 60 minutes.
-
-
Washing-off (Soaping):
-
Drain the dye bath and rinse the fabric with cold water.
-
Neutralize the fabric with a dilute acetic acid solution.
-
Wash the fabric with a 2 g/L solution of non-ionic detergent at 95°C for 10 minutes.
-
Rinse thoroughly with hot and then cold water.
-
Dry the fabric at room temperature.
-
Evaluation of Dyeing Performance
The percentage of dye exhaustion (E%) and fixation (F%) can be determined spectrophotometrically by measuring the absorbance of the dye bath before and after dyeing, and after the soaping process.
The color coordinates (L, a, b, C, h°) of the dyed samples should be measured using a spectrophotometer with a D65 illuminant and a 10° standard observer. The color difference (ΔE*) between the samples can then be calculated.
Fastness Testing
-
Wash Fastness: Evaluate according to the ISO 105-C06 standard. Assess the color change of the specimen and the staining of the adjacent multifiber fabric using grey scales.
-
Light Fastness: Determine the lightfastness according to the AATCC Test Method 16.3 , using a Xenon arc lamp. Evaluate the color change against the blue wool standards.
-
Rubbing Fastness: Test the rubbing fastness (dry and wet) according to the AATCC Test Method 8 , using a crockmeter. Evaluate the staining on the crocking cloth with the grey scale for staining.
Visualizing the Dyeing Process and Molecular Structures
To better understand the concepts discussed, the following diagrams illustrate the chemical structures of the dyes and the general mechanism of reactive dyeing.
Caption: Chemical structures of this compound and Procion Red H-E3B.
Caption: General mechanism of reactive dyeing on cellulosic fibers.
Conclusion and Recommendations
Both this compound and Procion Red H-E3B are effective red reactive dyes for cellulosic fibers, each with its own set of advantages and disadvantages.
-
This compound is a suitable choice when lower dyeing temperatures are required, and energy savings are a priority. Its high reactivity allows for a faster dyeing process. However, careful control of dyeing parameters is necessary to minimize hydrolysis and maximize fixation.
-
Procion Red H-E3B is recommended for applications where high color fastness and reproducibility are critical. Its bis-monochlorotriazine structure provides higher fixation efficiency and greater stability, leading to more robust and reliable dyeing results, albeit at the cost of higher energy consumption due to the need for elevated temperatures.
For researchers in drug development and bioconjugation, the choice between a DCT and an MCT reactive group will depend on the sensitivity of the molecule to be labeled and the desired reaction conditions. The higher reactivity of DCT may be advantageous for reactions with less reactive substrates, while the greater stability of MCT might be preferable for more delicate biomolecules. A thorough understanding of the reactivity and stability of each dye is crucial for successful application in these specialized fields.
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Factors Affecting the Rubbing Fastness of Textile Materials. (2013). Textile Learner. [Link]
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Monochlorotriazine Reactive Dyes Increasing UV-Protection Properties of Cotton Fabrics. (2008). Fibres & Textiles in Eastern Europe. [Link]
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Color fastness properties of different reactive dyes. (2015). Slideshare. [Link]
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Sensitivity Analysis Of Vynyl Sulphone And Bis- Monochlorotriazine Reactive Groups Of Reactive Dyes. (2016). European Scientific Journal. [Link]
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Comparing dichlorotriazine with other reactive dye groups
A Comparative Guide to Dichlorotriazine and Other Reactive Dye Groups for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of dichlorotriazine reactive dyes with other significant reactive dye groups. This document is structured to offer not just a side-by-side comparison but also a deeper understanding of the chemical principles and practical considerations that govern their application and performance.
Introduction to Reactive Dyes
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring.[1] This chemical bond results in dyed materials with excellent wash fastness properties.[2][3] The general structure of a reactive dye consists of a chromophore, a bridging group, a reactive group, and one or more solubilizing groups.[4] The reactive group is the key feature, enabling the dye to form a strong, permanent bond with the functional groups of the fiber, such as the hydroxyl groups of cellulose in cotton.[1][2]
The choice of a reactive dye system is critical and depends on the desired shade, fastness properties, and the specific application process. Key performance indicators for reactive dyes include reactivity, fixation efficiency, substantivity (affinity for the fiber), levelness (uniformity of dyeing), and fastness to various agents like light, washing, and rubbing.[5][6]
Dichlorotriazine (DCT) Dyes: The High-Reactivity Group
Dichlorotriazine dyes were the first reactive dyes to be commercialized and are characterized by their high reactivity.[7][8] The reactive group is a triazine ring with two chlorine atoms, which are highly susceptible to nucleophilic substitution by the hydroxyl groups of cellulose under alkaline conditions.[9]
Key Characteristics:
-
High Reactivity: The two chlorine atoms on the triazine ring make DCT dyes highly reactive.[8][9]
-
Low-Temperature Application: Due to their high reactivity, DCT dyes can be applied at lower temperatures, typically around 30-40°C.[9][10] This can be advantageous for energy savings and for dyeing delicate fibers.[11]
-
Susceptibility to Hydrolysis: The high reactivity of DCT dyes also makes them prone to hydrolysis, where the dye reacts with water instead of the fiber.[7][8] This reduces the fixation efficiency and can lead to lower color yields. Careful control of pH and temperature is crucial to minimize hydrolysis.[9]
-
Suitability for Bright Shades: DCT dyes are well-suited for producing bright and vibrant shades.[9]
A Comparative Analysis of Major Reactive Dye Groups
This section provides a detailed comparison of dichlorotriazine dyes with other commercially important reactive dye groups: Monochlorotriazine (MCT), Vinyl Sulfone (VS), and Bifunctional dyes.
Monochlorotriazine (MCT) Dyes
MCT dyes have one chlorine atom on the triazine ring, which is less reactive than the two chlorines in DCT dyes.[7][8] This lower reactivity dictates different application conditions and performance characteristics.
-
Lower Reactivity: MCT dyes are less reactive than DCT dyes, requiring more energetic conditions for fixation.[12][13]
-
High-Temperature Application: Fixation of MCT dyes typically requires higher temperatures, around 80°C, and a higher pH (10.5).[12][14]
-
Greater Stability: The lower reactivity of MCT dyes makes them more stable to hydrolysis compared to DCT dyes, which can lead to better dye utilization under optimal conditions.[7][8]
-
Good Substantivity: MCT dyes generally exhibit good substantivity for cellulosic fibers.[12]
Vinyl Sulfone (VS) Dyes
Vinyl sulfone dyes are another major class of reactive dyes. Their reactive group is typically a β-sulfatoethylsulfone group, which, under alkaline conditions, eliminates sulfuric acid to form the highly reactive vinyl sulfone group.[12][15]
-
Intermediate Reactivity: The reactivity of VS dyes is generally considered to be between that of DCT and MCT dyes.[7]
-
Medium-Temperature Application: VS dyes are typically applied at around 60°C.[10][12]
-
Stable Dye-Fiber Bond: The reaction of the vinyl sulfone group with cellulose forms a stable ether bond, contributing to excellent wash fastness.[15]
-
Good All-Round Properties: VS dyes are known for their bright shades, good light and wash fastness, and suitability for various dyeing methods.[12][15][16]
Bifunctional Dyes
Bifunctional reactive dyes contain two reactive groups in a single molecule.[17][18] These can be two of the same type (homo-bifunctional) or two different types (hetero-bifunctional), such as a combination of MCT and VS groups.[17][19]
-
High Fixation Efficiency: The presence of two reactive groups increases the probability of the dye molecule forming a covalent bond with the fiber, leading to a higher fixation yield compared to monofunctional dyes.[17][20]
-
Enhanced Reproducibility and Levelness: Bifunctional dyes often provide better reproducibility and level dyeing performance.[17][18]
-
Excellent Fastness Properties: The dual-bond formation results in excellent overall fastness properties.[18][21]
-
Versatility: The combination of different reactive groups can offer a wider range of application temperatures and improved performance on various substrates.[22]
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the different reactive dye groups. The values provided are typical and can vary depending on the specific dye structure, substrate, and application conditions.
| Reactive Group | Typical Application Temperature | Reactivity | Stability to Hydrolysis | Fixation Efficiency | Key Advantages | Key Disadvantages |
| Dichlorotriazine (DCT) | 30-40°C[9][10] | Very High[8] | Low[7][8] | Moderate | Low-temperature application, bright shades[9] | Prone to hydrolysis, lower fixation[7] |
| Monochlorotriazine (MCT) | ~80°C[12][14] | Low[13] | High[7] | Good | Good stability, suitable for high-temperature processes[13] | High energy consumption |
| Vinyl Sulfone (VS) | ~60°C[10][12] | Medium[7] | Medium | High | Excellent fastness, bright shades, versatile[12][15] | Sensitive to alkali conditions[22] |
| Bifunctional (e.g., MCT-VS) | 60-80°C[22] | High | High | Very High[17][20] | High fixation, excellent fastness, good reproducibility[18] | Higher cost |
Reaction Mechanisms with Cellulose
The fundamental reaction for all these dye groups with cellulose is a nucleophilic substitution or addition reaction between the reactive group of the dye and the ionized hydroxyl groups of the cellulose fiber under alkaline conditions.
Dichlorotriazine and Monochlorotriazine Reaction
Caption: Nucleophilic substitution of chlorine on the triazine ring by cellulosate anion.
Vinyl Sulfone Reaction
Caption: Nucleophilic addition of cellulosate anion to the activated double bond of the vinyl sulfone group.
Experimental Protocols
To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. The following are representative methodologies for the application and evaluation of reactive dyes on cotton.
Exhaust Dyeing Protocol for Cotton
This protocol describes a typical laboratory-scale exhaust dyeing process.
Caption: Standard laboratory workflow for exhaust dyeing of cotton with reactive dyes.
Causality Behind Experimental Choices:
-
Glauber's Salt (Electrolyte): Added to improve the exhaustion of the dye from the dyebath onto the fiber by reducing the solubility of the dye and overcoming the natural negative surface charge of cotton in water.[1]
-
Soda Ash (Alkali): Creates the alkaline pH necessary to ionize the hydroxyl groups of the cellulose, making them nucleophilic and capable of reacting with the dye.[1] It is added after the dye has had time to level on the fiber to prevent unlevel dyeing.
-
Soaping at Boil: This crucial after-treatment step removes any unfixed or hydrolyzed dye from the fabric surface, ensuring optimal wash fastness and preventing staining of adjacent fabrics in subsequent laundering.[23]
Determination of Fixation Efficiency (%)
Fixation efficiency is a critical measure of a reactive dye's performance, indicating the percentage of dye that has chemically bonded to the fiber.
Methodology:
-
Dyeing and Effluent Collection: Perform the dyeing as per the protocol in section 6.1. Carefully collect the exhausted dyebath and all subsequent rinsing liquors.
-
Spectrophotometric Measurement:
-
Prepare a calibration curve of the dye at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Measure the absorbance of the initial dyebath solution (before adding the fabric) to determine the total amount of dye used (D_initial).
-
Combine the exhausted dyebath and all rinsing liquors and measure their total volume and absorbance to determine the amount of unfixed and hydrolyzed dye (D_unfixed).
-
-
Calculation:
-
Fixation (%) = [(D_initial - D_unfixed) / D_initial] x 100
-
This protocol is self-validating as it directly measures the amount of dye that has not bonded to the fiber, providing a direct calculation of the amount that has.
Assessment of Colorfastness to Washing
The ISO 105-C06 standard is a widely accepted method for determining the colorfastness of textiles to domestic and commercial laundering.
Methodology:
-
Sample Preparation: A dyed specimen is stitched between two undyed adjacent fabrics (typically one cotton and one multifiber fabric containing wool, acrylic, polyester, nylon, and acetate).
-
Washing Procedure: The composite specimen is washed in a standardized laboratory washing machine (e.g., a Launder-Ometer) under specified conditions of temperature, time, and detergent concentration. For reactive dyes on cotton, a test at 60°C is common.
-
Evaluation:
-
After washing and drying, the change in color of the dyed specimen is assessed using the Grey Scale for Color Change.
-
The degree of staining on the adjacent undyed fabrics is assessed using the Grey Scale for Staining.
-
Ratings are given on a scale of 1 (poor) to 5 (excellent).
-
Conclusion
The selection of a reactive dye system is a multi-faceted decision that requires a thorough understanding of the chemistry and performance characteristics of the available dye groups. Dichlorotriazine dyes offer the advantage of high reactivity and low-temperature application but are compromised by their lower stability and fixation efficiency. Monochlorotriazine and vinyl sulfone dyes represent a balance of reactivity, stability, and fastness, with distinct optimal application conditions. Bifunctional reactive dyes, by incorporating two reactive groups, generally offer the highest levels of fixation and fastness, representing a significant advancement in reactive dye technology.[17][18] For researchers and professionals, a critical evaluation of these parameters against the specific requirements of the application will ensure the selection of the most appropriate and efficient dyeing system.
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A Senior Application Scientist's Guide to Cellulose Visualization: Evaluating Alternatives to C.I. Reactive Red 2
For researchers, scientists, and drug development professionals engaged in the study of cellulosic structures, the precise visualization of this ubiquitous biopolymer is of paramount importance. Traditionally, C.I. Reactive Red 2 has been employed for its ability to form a covalent bond with cellulose, offering a permanent stain. However, the conditions required for this reaction and the potential for altering the native structure of cellulose have led to the exploration of alternative, non-covalent staining methods. This guide provides an in-depth, objective comparison of the leading alternatives: Pontamine Fast Scarlet 4B, Calcofluor White, and Congo Red, supported by experimental data and detailed protocols to inform your selection of the optimal visualization agent for your research needs.
The Foundation: Understanding this compound
This compound is a reactive dye, meaning its mechanism of action involves the formation of a stable, covalent bond with the hydroxyl groups present on the surface of cellulose fibers.[1][2] This reaction is typically facilitated under alkaline conditions, which promote the ionization of the hydroxyl groups on cellulose, making them more nucleophilic.[1] The dichlorotriazine group within the this compound molecule is highly reactive and susceptible to nucleophilic substitution, resulting in a permanent stain.[1][3] While this permanence can be advantageous, the requisite alkaline conditions and the chemical modification of cellulose may not be suitable for all applications, particularly those involving live-cell imaging or the study of subtle structural features.
The Alternatives: A Comparative Analysis
The limitations of this compound have spurred the adoption of direct dyes and fluorescent brighteners that bind to cellulose through non-covalent interactions. This approach preserves the native state of the cellulose and is often more amenable to quantitative and high-resolution imaging techniques.
Pontamine Fast Scarlet 4B (Direct Red 23): The High-Specificity Fluorescent Probe
Pontamine Fast Scarlet 4B (PFS), also known as Direct Red 23, has emerged as a superior fluorescent probe for cellulose visualization due to its high specificity and excellent photostability.[4][5]
Mechanism of Action: PFS is a diazo dye that exhibits a strong affinity for cellulose through a combination of hydrogen bonding and van der Waals forces between the planar dye molecules and the glucose units of the cellulose microfibrils.[6] A key characteristic of PFS is the significant enhancement of its fluorescence quantum yield upon binding to cellulose, resulting in high-contrast images of cellulosic structures.[6] Notably, its fluorescence intensity is considerably greater when bound to cellulose compared to other cell wall polysaccharides like xyloglucan, ensuring a high degree of specificity.[6][7]
Performance Characteristics:
-
Specificity: Exhibits higher specificity for cellulose compared to Congo Red and Calcofluor White.[4][8]
-
Photostability: More photostable than Calcofluor White, fading less rapidly upon exposure to excitation light.[5]
-
Advanced Imaging: Its bifluorescence (fluorescence dependent on the polarization of excitation light) makes it an ideal tool for investigating the orientation of cellulose microfibrils.[4][8][9] PFS has also been successfully employed in super-resolution imaging techniques like dSTORM.
-
Live-Cell Imaging: Compatible with the staining of living cells.[5]
Calcofluor White: The Versatile but Less Specific Brightener
Calcofluor White is a fluorescent brightener widely used for the rapid visualization of cellulose and other β-linked polysaccharides.
Mechanism of Action: Calcofluor White non-specifically binds to both β-1,3 and β-1,4 polysaccharides, which includes cellulose and chitin.[10][11][12] The binding is mediated by hydrogen bonds between the dye and the glucan chains.[13] This lack of specificity makes it a broad-spectrum stain for fungal cell walls (chitin) and plant cell walls (cellulose).
Performance Characteristics:
-
Specificity: Less specific than PFS, as it also binds to chitin and other glucans.[10][11]
-
Photostability: Prone to faster photobleaching compared to PFS.[5]
-
Quantitative Applications: Has been successfully used for the rapid quantification of cellulose nanocrystals.[14][15]
-
Potential for Artifacts: It has been reported to alter the in vivo assembly of cellulose microfibrils and can affect cell morphology, which is a critical consideration in live-cell imaging studies.[13]
Congo Red: The Classic, Simple, but Non-Fluorescent Option
Congo Red is a well-established diazo dye used for staining cellulose and amyloid proteins.
Mechanism of Action: Similar to PFS, Congo Red binds to cellulose via non-covalent hydrogen bonding.[16] Its linear molecular structure allows it to align with the parallel chains of cellulose.
Performance Characteristics:
-
Specificity: Binds to cellulose and other β-1,4-glucans, but also notably to amyloid proteins, which can be a source of off-target staining in some biological systems.[16]
-
Detection Method: Primarily visualized using bright-field microscopy. When bound to amyloid structures, it exhibits a characteristic apple-green birefringence under polarized light.[17]
-
Applications: Widely used in plate-based assays to screen for cellulase activity, where zones of hydrolysis are visualized as clear halos against a red background.[18][19][20][21]
-
Limitations: Not a fluorescent dye, which limits its application in modern fluorescence microscopy techniques. It has also been shown to inactivate microbes, which may be a confounding factor in certain experimental designs.[22]
Quantitative Comparison of Cellulose Stains
| Feature | This compound | Pontamine Fast Scarlet 4B (Direct Red 23) | Calcofluor White | Congo Red |
| Binding Mechanism | Covalent bond | Hydrogen bonding & van der Waals forces[6] | Hydrogen bonding[13] | Hydrogen bonding[16] |
| Specificity | High (covalent) | High for cellulose[4][7] | Moderate (binds cellulose, chitin, other β-glucans)[10][11] | Moderate (binds cellulose, other β-1,4-glucans, amyloid proteins)[16][17] |
| Detection Method | Bright-field microscopy | Fluorescence microscopy[6] | Fluorescence microscopy[11] | Bright-field, Polarized light microscopy[17] |
| Photostability | N/A (permanent stain) | Good[5] | Moderate (fades relatively quickly)[5] | N/A |
| Quantitative Potential | Limited | Good (fluorescence intensity correlates with binding)[7] | Good (established methods for nanocrystal quantification)[14] | Moderate (used in cellulase assays)[18][19] |
| Live-Cell Imaging | Not ideal (harsh conditions) | Yes[5] | Yes (with caution due to potential artifacts)[13] | Yes |
| Excitation Max (nm) | N/A | ~561[7][23] | ~355[24] | N/A |
| Emission Max (nm) | N/A | ~570-650[6][23] | ~433[24] | N/A |
Experimental Protocols
Protocol 1: Pontamine Fast Scarlet 4B (PFS) Staining of Plant Tissue
This protocol is a general guideline and may require optimization for specific tissues.
Materials:
-
C.I. Direct Red 23 (Pontamine Fast Scarlet 4B)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Microscope slides and coverslips
-
Forceps and razor blades
-
Staining dish or microcentrifuge tubes
Procedure:
-
Prepare Staining Solution: Prepare a 0.1% (w/v) stock solution of PFS in PBS (1 mg/mL). For working solution, dilute the stock solution as needed (e.g., to 0.01%).
-
Sample Preparation: For thin samples like onion epidermal peels, a thin layer can be peeled from the inner side of a bulb scale. For thicker tissues, fix and section the material as required by your experimental design.
-
Staining: Immerse the tissue in the PFS working solution. Incubate for 5-10 minutes at room temperature.
-
Washing: Briefly rinse the stained tissue with PBS to remove excess, unbound dye.
-
Mounting and Imaging: Mount the stained tissue in a drop of PBS on a microscope slide and apply a coverslip. Image immediately using a confocal laser scanning microscope with appropriate settings (e.g., 561 nm excitation, 570-650 nm emission).[6][23]
Protocol 2: Calcofluor White Staining of Cellulose
This protocol is suitable for a variety of samples, including plant tissues and fungal cell walls.
Materials:
-
Calcofluor White M2R
-
10% Potassium Hydroxide (KOH) (optional, for clearing)
-
Distilled water
-
Microscope slides and coverslips
Procedure:
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Calcofluor White in distilled water.[11]
-
Sample Preparation: Place the specimen on a clean glass slide.
-
Staining: Add one drop of the Calcofluor White solution to the specimen. For samples requiring clearing, a drop of 10% KOH can be added.[10]
-
Incubation: Place a coverslip over the specimen and let it stand for 1 minute.[10]
-
Imaging: Examine the slide under a fluorescence microscope equipped with a UV excitation filter (e.g., ~355 nm excitation) and an appropriate emission filter (e.g., ~433 nm).[24] Fungal and parasitic organisms will appear fluorescent bright green to blue.[24]
Protocol 3: Congo Red Staining for Cellulase Activity (Plate Assay)
This protocol is a standard method for screening for cellulolytic microorganisms.
Materials:
-
Carboxymethyl cellulose (CMC) agar plates
-
Congo Red solution (e.g., 0.1% w/v in water)
-
1 M NaCl solution
Procedure:
-
Inoculation and Growth: Inoculate the CMC agar plates with the microorganisms to be tested and incubate under appropriate conditions to allow for growth and enzyme secretion.
-
Staining: Flood the plates with the Congo Red solution and incubate for 15-20 minutes at room temperature.
-
Destaining: Pour off the Congo Red solution and destain the plates by washing with 1 M NaCl solution for 15 minutes.[19]
-
Visualization: Observe the plates for the formation of clear halos around the microbial colonies. These clear zones indicate the hydrolysis of CMC by cellulase activity.[19]
Visualizing the Mechanisms and Workflows
Binding Mechanisms
Caption: Mechanisms of dye binding to cellulose.
Experimental Workflow: Fluorescent Staining
Caption: General workflow for fluorescent staining of cellulose.
Conclusion and Recommendations
The choice of a staining agent for cellulose visualization is contingent upon the specific experimental goals. While This compound offers a permanent stain through covalent bonding, its application is limited by the harsh reaction conditions.
For high-specificity, high-resolution, and quantitative fluorescence imaging of cellulose, Pontamine Fast Scarlet 4B (Direct Red 23) is the superior choice. Its enhanced fluorescence upon binding, excellent photostability, and compatibility with advanced imaging techniques and live cells make it a powerful tool for detailed structural analysis.
Calcofluor White serves as a reliable, rapid, and easy-to-use fluorescent stain, particularly for qualitative assessments and for samples containing both cellulose and chitin. However, its lower specificity and potential to induce artifacts in living cells should be carefully considered. Its utility in quantitative analysis of purified cellulose nanocrystals is a notable advantage.
Congo Red remains a valuable tool for non-fluorescent, bright-field visualization and is the standard for cellulase activity assays. Its simplicity and cost-effectiveness are advantageous, but its lack of fluorescence and lower specificity compared to PFS are significant limitations for modern microscopic studies.
Ultimately, a thorough understanding of the mechanisms and performance characteristics of these dyes will enable researchers to select the most appropriate tool to achieve their scientific objectives in the intricate world of cellulose visualization.
References
- Anderson, C. T., et al. (2010). Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots. Plant Cell, 22(8), 2779-2794.
- Sigma-Aldrich. Calcofluor White Stain. Technical Bulletin.
- Microbe Notes. (2017).
- Donaldson, L. A. (2007). Pontamine fast scarlet 4B: A new fluorescent dye for visualising cell wall organisation in radiata pine tracheids. IAWA Journal, 28(2), 181-193.
- Haigler, C. H., et al. (1980). Calcofluor White ST Alters the in Vivo Assembly of Cellulose Microfibrils. Science, 210(4472), 903-906.
- PombEvolution. (2019). Calcofluor white fungal cell wall staining.
- Rasconi, S., et al. (2009). Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites. Applied and Environmental Microbiology, 75(10), 3233-3243.
- Thomas, L. H., et al. (2013). Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles. Journal of Microscopy, 252(3), 257-266.
- Hubbe, M. A., et al. (2019). Analytical staining of cellulosic materials: A Review. BioResources, 14(3), 7387-7464.
- Thomas, L. H., et al. (2013). Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles. Journal of Microscopy, 252(3), 257-266.
- Hoch, H. C., et al. (2005). Two new fluorescent dyes applicable for visualization of fungal cell walls. Mycologia, 97(3), 580-588.
- Bidhendi, A. J., et al. (2020). Detecting the orientation of newly-deposited crystalline cellulose with fluorescent CBM3. Plant Methods, 16(1), 1-15.
- Hoch, H. C., et al. (2005). Two new fluorescent dyes applicable for visualization of fungal cell walls. Mycologia, 97(3), 580-588.
- BenchChem. (2025). Application Notes and Protocols for Quantitative Imaging of Cellulose with Direct Violet 9.
- Perzon, E., et al. (2018). Rapid quantification of cellulose nanocrystals by Calcofluor White fluorescence staining. Cellulose, 25(12), 7013-7021.
- Anderson, C. T., et al. (2010). S4B becomes highly fluorescent upon cellulose binding. Plant Cell, 22(8), 2779-2794.
- Gomashe, A. V., et al. (2014). A comparative study of various staining techniques for determination of extra cellular cellulase activity on Carboxy Methyl Cellulose. International Journal of Current Microbiology and Applied Sciences, 3(5), 261-266.
- Anderson, C. T., et al. (2010). Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots. Plant Cell, 22(8), 2779-2794.
- Li, S., et al. (2021). Time-resolved tracking of cellulose biosynthesis and assembly during cell wall regeneration in live Arabidopsis protoplasts. Science Advances, 7(43), eabh1382.
- Lee, Y. J., et al. (2014). Comparison of Dyes for Easy Detection of Extracellular Cellulases in Fungi. Mycobiology, 42(1), 21-25.
- BenchChem. (2025). Application Notes and Protocols for Cellulose Staining in Plant Biology using C.I. Direct Red 23 (Pontamine Fast Scarlet 4B).
- Mohite, B. V., & Patil, S. V. (2014). (a) Characteristic binding of Congo red with reaction product. (b) Precipitate of red colored cellulose. (c) Spectrum of UDPG and reaction product with Congo red compared with spectrum of Congo red.
- Sazci, A., et al. (1986). Detection of cellulolytic fungi by using Congo red as an indicator: A comparative study with the dinitrosalicyclic acid reagent method. Journal of Applied Bacteriology, 61(6), 559-562.
- Perzon, E., et al. (2018). Rapid quantification of cellulose nanocrystals by Calcofluor White fluorescence staining. Cellulose, 25(12), 7013-7021.
- Kracher, D., et al. (2016). Cellulase activity in a CMC Congo red agar assay Hydrolyzed CMC cellulose is visualized as a diffusion zone around the applied protein solution.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Cellulose Stains: C.I. Direct Red 84, Congo Red, and Calcofluor White.
- Balakrishnan, S., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega, 8(24), 21659-21670.
- Kouznetsov, D., et al. (2022). Cellulase activity is necessary for cellulose secretion a Congo red...
- Carder, J. H. (1986). Detection and quantitation of cellulase by Congo red staining of substrates in a cup-plate diffusion assay. Analytical Biochemistry, 153(1), 75-79.
- World Dye Variety. (2012). Reactive Red 2.
- Şahinli, M. Reactive Chemistry.
- Guzińska, K., et al. (2022). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. Polymers, 14(13), 2718.
- Kos, I., et al. (2014). Chemical bonds between selected reactive dyes with cellulose...
- Moran-Mirabal, J. M., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Biotechnology and Bioengineering, 104(4), 744-755.
- Moran-Mirabal, J. M., et al. (2009).
- Pereira, J. H., et al. (2013). Identification and characterization of a cellulose binding heptapeptide revealed by phage display. The Journal of Physical Chemistry B, 117(29), 8753-8763.
- Rivas-Marín, E., et al. (2014). Calcofluor white, an Alternative to Propidium Iodide for Plant Tissues Staining in Studies of Root Colonization by Fluorescent-tagged Rhizobia. Journal of Advances in Biology & Biotechnology, 1(2), 1-10.
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A Senior Application Scientist's Guide to Spectrophotometric Quantification of C.I. Reactive Red 2 Binding
For researchers, scientists, and professionals in drug development, the accurate quantification of molecular binding events is paramount. This guide provides an in-depth technical comparison of spectrophotometric quantification of C.I. Reactive Red 2, a widely used monoazo reactive dye, with alternative analytical methodologies. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Introduction: The Significance of Quantifying this compound Binding
This compound is a synthetic dye characterized by its vibrant red color and its ability to form covalent bonds with substrates, a property that makes it invaluable in various industrial and research applications.[1][2] Its molecular structure, featuring a dichlorotriazine reactive group, allows for nucleophilic substitution reactions with hydroxyl or amino groups, leading to stable adducts.[1][2] The ability to accurately quantify the extent of this binding is crucial for process optimization, quality control, and understanding reaction kinetics.
This guide will provide a comprehensive protocol for the spectrophotometric quantification of this compound and an objective comparison with High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy, offering the reader the expertise to select the most appropriate method for their specific needs.
Spectrophotometric Quantification: A Detailed Protocol
Spectrophotometry offers a straightforward and cost-effective method for quantifying this compound in solution, leveraging the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
Principle
The chromophore of this compound, primarily the azo bond (-N=N-) within its aromatic structure, strongly absorbs light in the visible region of the electromagnetic spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the dye can be determined. For this compound, the λmax is 538 nm .
Experimental Protocol
Materials:
-
This compound (CAS: 17804-49-8)
-
Deionized water
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes (various sizes)
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
Procedure:
-
Preparation of Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in a small amount of deionized water in a 100 mL volumetric flask.
-
Bring the volume up to the mark with deionized water and mix thoroughly. This is your stock solution.
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 µg/mL to 20 µg/mL.
-
For instance, to prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
-
Determination of λmax (if unknown):
-
Take one of the standard solutions (e.g., 10 µg/mL).
-
Scan the absorbance of the solution across a wavelength range (e.g., 400-700 nm) using the spectrophotometer.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Generation of a Calibration Curve:
-
Set the spectrophotometer to the λmax of this compound (538 nm).
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis). The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept (which should be close to zero), and the correlation coefficient (R²). An R² value close to 1 indicates a strong linear relationship.
-
-
Quantification of an Unknown Sample:
-
Prepare the unknown sample containing this compound in deionized water. If necessary, dilute the sample to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the unknown sample at 538 nm.
-
Using the equation of the calibration curve, calculate the concentration of this compound in the unknown sample.
-
Diagram of the Spectrophotometric Workflow
Caption: Workflow for spectrophotometric quantification of this compound.
Comparison with Alternative Quantification Methods
While spectrophotometry is a robust technique, other methods offer distinct advantages, particularly in complex matrices or when higher sensitivity and selectivity are required.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For reactive dyes, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. A UV-Vis detector is typically used to detect and quantify the dye as it elutes from the column.
Advantages over Spectrophotometry:
-
High Specificity: HPLC can separate the parent dye from its hydrolysis products, unreacted starting materials, and other impurities, providing a more accurate quantification of the bound dye.
-
Higher Sensitivity and Lower Detection Limits: HPLC is generally more sensitive than spectrophotometry, allowing for the quantification of lower concentrations of the dye.
-
Simultaneous Quantification: It can be used to quantify multiple dye components in a single run.
Disadvantages:
-
Higher Cost and Complexity: HPLC instrumentation is more expensive to purchase and maintain, and method development can be more complex and time-consuming.[3][4][5]
-
Longer Analysis Time: Each sample injection requires a specific run time for the components to elute from the column.[5]
Fluorescence Spectroscopy
Principle: While this compound is not inherently strongly fluorescent, fluorescence-based methods can be employed, often indirectly. This can involve using a fluorescently-labeled binding partner or observing changes in the intrinsic fluorescence of a protein upon dye binding. Another approach is fluorescence quenching, where the binding of the dye to a fluorescent molecule results in a decrease in fluorescence intensity, which can be correlated to the dye concentration.
Advantages over Spectrophotometry:
-
Exceptional Sensitivity: Fluorescence spectroscopy is typically much more sensitive than absorbance spectroscopy, enabling the detection of very low concentrations.
-
High Specificity in Certain Applications: When using specific fluorescent probes or observing intrinsic fluorescence changes, the method can be highly specific to the binding event.
Disadvantages:
-
Susceptibility to Environmental Factors: Fluorescence is sensitive to changes in temperature, pH, and solvent polarity, which can affect the accuracy of quantification.
-
Quenching and Inner Filter Effects: At high concentrations, fluorescence intensity can decrease due to self-quenching or inner filter effects, limiting the linear dynamic range.
-
Indirect Measurement: For non-fluorescent dyes like this compound, the measurement is often indirect, which can introduce additional complexity and potential sources of error.
Comparative Summary
| Feature | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Fluorescence Spectroscopy |
| Principle | Absorbance of light | Separation by chromatography | Emission of light |
| Specificity | Moderate (can be affected by interfering substances) | High (separates dye from impurities) | High (with specific probes) |
| Sensitivity | Good | Very High | Excellent |
| Cost | Low | High | Moderate to High |
| Speed | Fast | Slower (per sample) | Fast |
| Ease of Use | Simple | Complex | Moderate |
| Key Advantage | Cost-effective and rapid | High specificity and sensitivity | Exceptional sensitivity |
| Key Limitation | Lower specificity in complex mixtures | High cost and complexity | Indirect measurement for non-fluorescent dyes |
Authoritative Grounding & Comprehensive References
The methodologies described in this guide are grounded in established analytical principles and are consistent with guidelines from recognized standards organizations.
-
ISO 105-J01:1997, Textiles — Tests for colour fastness — Part J01: General principles for measurement of surface colour , provides the foundational principles for color measurement of textiles, which is directly related to the spectrophotometric analysis of dyes.[2][6][7][8]
-
ASTM E2227 - 13, Standard Guide for Forensic Examination of Dyes in Textile Fibers by Thin-Layer Chromatography , while focused on TLC, outlines principles of dye extraction and separation that are relevant to chromatographic techniques like HPLC.[9][10][11][12][13]
The Beer-Lambert law, the fundamental principle behind spectrophotometric quantification, is a cornerstone of analytical chemistry.
Conclusion: Selecting the Right Tool for the Job
The choice between spectrophotometry, HPLC, and fluorescence spectroscopy for the quantification of this compound binding depends on the specific requirements of the analysis.
-
For routine, high-throughput analysis where cost and speed are critical and the sample matrix is relatively simple, spectrophotometry is an excellent choice.
-
When high specificity and accuracy are paramount , especially in the presence of impurities or degradation products, HPLC is the superior method.
-
For applications requiring the utmost sensitivity to detect minute amounts of binding, fluorescence spectroscopy , though potentially more complex to implement for a non-fluorescent dye, offers unparalleled detection limits.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to achieve reliable and accurate quantification of this compound binding.
References
-
World Dye Variety. (2012, May 11). Reactive Red 2. Retrieved from [Link]
-
PubChem. This compound. (n.d.). Retrieved from [Link]
-
iTeh Standards. EN ISO 105-J01:1999 - Textile Colour Measurement Principles for Colour. (n.d.). Retrieved from [Link]
-
ASTM International. ASTM E2227-13 - Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by Thin-Layer Chromatography. (n.d.). Retrieved from [Link]
-
GlobalSpec. ISO 105-J01 - Textiles - Tests for Colour Fastness - Part J01: General Principles for Measurement of Surface Colour. (n.d.). Retrieved from [Link]
-
British Standards Institution. BS EN ISO 105 - Textiles. Tests for colour fastness. (n.d.). Retrieved from [Link]
-
The ANSI Blog. Forensic Fiber Analysis Standards. (2016, July 18). Retrieved from [Link]
-
Test & Measurement World. Spectrophotometer: Advantages and Disadvantages. (n.d.). Retrieved from [Link]
-
iTeh Standards. ISO 105-J01:1989 - Textiles — Tests for colour fastness — Part J01: Measurement of colour and colour differences. (n.d.). Retrieved from [Link]
-
Hilaris Publisher. Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). (2021, October 27). Retrieved from [Link]
-
Pharmastuff4u. Advantages and Disadvantages of HPLC. (2023, March 7). Retrieved from [Link]
-
Sciencing. Disadvantages & Advantages Of An HPLC. (2022, March 24). Retrieved from [Link]
-
Chemistry LibreTexts. 10.3.4: The Fluorescence Lifetime and Quenching. (2020, August 14). Retrieved from [Link]
-
Wikipedia. Quenching (fluorescence). (n.d.). Retrieved from [Link]
-
An-Najah National University. Voltammetric and HPLC Determination of Some Textile Dyes. (n.d.). Retrieved from [Link]
-
ASTM International. E2227 Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by Thin-Layer Chromatography (Withdrawn 2022). (n.d.). Retrieved from [Link]
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A Comparative Performance Analysis of C.I. 18200 and Representative Monoazo Red Acid Dyes
Introduction and Strategic Rationale
In fields ranging from biomedical research to pharmaceutical formulation, the selection of a dye is not a trivial matter of aesthetics but a critical decision impacting experimental outcomes, product stability, and safety. Monoazo dyes, characterized by a single azo bond (-N=N-), represent a vast and versatile class of colorants. This guide provides an in-depth performance comparison of C.I. 18200 (Reactive Red 2) , a reactive monoazo dye, against three widely utilized monoazo acid dyes : C.I. 16150 (Acid Red 26) , C.I. 18050 (Acid Red 1) , and C.I. 16185 (Amaranth) .
The core distinction lies in their mechanism of substrate interaction. C.I. 18200, as a reactive dye, possesses a dichlorotriazine group designed to form a highly stable covalent bond with substrates offering nucleophilic sites (e.g., hydroxyl groups on cellulose or amine groups in proteins). In contrast, the selected acid dyes rely on ionic interactions, hydrogen bonding, and van der Waals forces for their affinity, facilitated by their water-solubilizing sulfonic acid groups.[1] This fundamental difference in chemistry dictates their performance in terms of durability, stability, and application suitability. This guide will dissect these differences through the lens of standardized experimental evaluation, providing the necessary framework for informed selection.
The Comparator Dyes: Structural and Chemical Identity
The dyes selected for this comparison are all sodium salts of sulfonated naphthalene azo compounds, ensuring a relevant structural baseline. Their key identifiers are summarized below.
| Parameter | C.I. 18200 (Reactive Red 2) | C.I. 16150 (Acid Red 26) | C.I. 18050 (Acid Red 1) | C.I. 16185 (Amaranth / Acid Red 27) |
| C.I. Name | Reactive Red 2 | Acid Red 26, Food Red 5 | Acid Red 1 | Acid Red 27, Food Red 9 |
| CAS Number | 17804-49-8[2] | 3761-53-3[3] | 3734-67-6 | 915-67-3[4] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | C₁₈H₁₄N₂Na₂O₇S₂[5] | C₁₈H₁₃N₃Na₂O₈S₂ | C₂₀H₁₁N₂Na₃O₁₀S₃[4] |
| Molecular Weight | 615.34 g/mol | 480.42 g/mol [5] | 509.42 g/mol | 604.47 g/mol [4] |
| Key Functional Group | Dichlorotriazine[6] | Sulfonic Acid | Sulfonic Acid, Acetamido | Sulfonic Acid |
| Chromophore | Monoazo | Monoazo | Monoazo | Monoazo |
Core Performance Parameters: A Mechanistic Overview
The utility of a dye is defined by its ability to retain its color and remain bound to its substrate under various environmental stresses. The following parameters are critical for performance evaluation.
-
Color Strength (K/S Value): This parameter quantifies the ability of a dye to impart color. It is determined spectrophotometrically by measuring the light absorption and scattering of a dyed substrate.[7] A higher K/S value indicates greater tinctorial strength, allowing for deeper shades with less dye.
-
Lightfastness: This measures the resistance of the dye to fading upon exposure to a standardized light source. The underlying mechanism of fading for azo dyes is typically photo-oxidation of the chromophore. Dyes with structures that are more resilient to oxidative attack will exhibit higher lightfastness.
-
Wash Fastness: This assesses the dye's ability to withstand laundering without significant color loss or staining of adjacent materials.[8] For reactive dyes like C.I. 18200, the covalent bond provides inherently high wash fastness.[6] For acid dyes, wash fastness is dependent on the strength of the ionic and intermolecular interactions with the substrate.
-
Solubility: The solubility of a dye in the application medium (typically water) is crucial for achieving uniform, level dyeing. Poor solubility can lead to aggregation and uneven color application.[9] The presence of multiple sulfonic acid groups generally enhances water solubility.[10]
Self-Validating Experimental Protocols
To ensure objectivity and reproducibility, performance evaluation must adhere to internationally recognized standards. The following protocols represent the authoritative methodologies for assessing the key parameters.
Protocol: Determination of Color Strength (K/S)
This protocol uses a reflectance spectrophotometer to measure the color intensity of a dyed substrate. The Kubelka-Munk equation is then applied to calculate the K/S value, which is directly proportional to the concentration of colorant.[7]
Methodology:
-
Sample Preparation: Dye a standardized substrate (e.g., bleached cotton fabric) with each dye under identical, controlled conditions (dye concentration, temperature, pH, time).
-
Calibration: Calibrate a reflectance spectrophotometer (e.g., Datacolor 650) according to the manufacturer's instructions. Set the illuminant to D65.
-
Measurement: Measure the spectral reflectance (R) of each dyed sample at its wavelength of maximum absorption (λmax).
-
Calculation: Apply the Kubelka-Munk equation: K/S = (1-R)² / 2R .
-
Comparison: The resulting K/S values provide a quantitative comparison of the color strength of each dye.
Caption: Standard workflow for K/S value determination.
Protocol: Lightfastness Evaluation (ISO 105-B02)
This protocol assesses color fading using a xenon arc lamp to simulate natural daylight under controlled conditions.[11] Performance is rated against a scale of blue wool references.
Methodology:
-
Specimen Preparation: Mount a portion of the dyed substrate onto a card, partially covering it with an opaque mask.
-
Reference Materials: Place a set of standardized Blue Wool references (rated 1-8, with 8 being most resistant) in the exposure chamber alongside the test specimen.[6]
-
Exposure: Expose the specimen and references to the light from a filtered xenon arc lamp in a calibrated lightfastness tester. The conditions (irradiance, temperature, humidity) must be strictly controlled as per the ISO 105-B02 standard.
-
Assessment: Periodically inspect the specimen. The lightfastness rating is determined by identifying which Blue Wool reference shows a similar degree of fading (contrast between exposed and unexposed areas) as the test specimen. The rating is given as a number from 1 (very poor) to 8 (outstanding).
Protocol: Wash Fastness Evaluation (ISO 105-C06)
This test determines the resistance of a dye to domestic and commercial laundering procedures, assessing both color change of the specimen and staining of adjacent fabrics.[1]
Methodology:
-
Specimen Preparation: Prepare a composite specimen by sewing the dyed fabric together with a standardized multifiber adjacent fabric (containing strips of common fibers like cotton, wool, nylon, etc.).[8]
-
Laundering: Place the composite specimen in a stainless steel container of a launder-ometer with a specified volume of detergent solution and stainless steel balls (to provide mechanical action).
-
Test Cycle: Agitate the container at a controlled temperature (e.g., 40°C, 60°C) for a specified duration (e.g., 30 minutes) as defined by the ISO 105-C06 method.[2]
-
Rinsing and Drying: Remove, rinse, and dry the composite specimen.
-
Assessment: Evaluate two effects using standard Grey Scales:
-
Color Change: Compare the treated dyed fabric with an original, unwashed sample (Scale 1-5, where 5 is no change).
-
Staining: Assess the degree of color transfer to each fiber type on the multifiber fabric (Scale 1-5, where 5 is no staining).[8]
-
Comparative Performance Data
The following data has been compiled from various technical sources. It should be noted that these values were not generated from a single head-to-head comparative study and are intended to provide a representative performance profile for each dye. Performance can vary with substrate and application conditions.
| Performance Parameter | Test Standard | C.I. 18200 (Reactive Red 2) | C.I. 16150 (Acid Red 26) | C.I. 18050 (Acid Red 1) | C.I. 16185 (Amaranth) |
| Lightfastness (Blue Wool Scale) | ISO 105-B02 | 3 (Fair) | 3-4 (Fair to Moderate) | 4-5 (Moderate to Good) | 3 (Fair) |
| Wash Fastness (Color Change, 1-5) | ISO 105-C06 | 4-5 (Good to Excellent) | 3-4 (Fair to Moderate) | 4 (Good) | 3-4 (Fair to Moderate) |
| Wash Fastness (Staining, 1-5) | ISO 105-C06 | 4-5 (Good to Excellent) | 3 (Fair) | 4 (Good) | 3 (Fair) |
| Water Solubility | Gravimetric | High (160 g/L at 50°C) | Soluble | High | Soluble (Max λmax ~520 nm)[4] |
| Primary Fixation | N/A | Covalent Bond | Ionic Interaction | Ionic Interaction | Ionic Interaction |
Discussion and Mechanistic Interpretation
The compiled data reveals a clear performance trade-off rooted in the dyes' fundamental chemistry.
-
Superior Durability of C.I. 18200: The standout performance of C.I. 18200 in wash fastness (both color change and staining) is a direct consequence of the covalent bond formed between its dichlorotriazine ring and the substrate. This bond is significantly more stable and resistant to desorption during laundering than the ionic and hydrogen bonds that hold the acid dyes in place.[6]
-
Lightfastness Governed by the Azo Chromophore: All four dyes exhibit only fair to moderate lightfastness. This is a known characteristic of many monoazo chromophores, which are susceptible to photo-oxidative degradation. While C.I. 18050 shows slightly better performance, none of the tested dyes are ideal for applications requiring high long-term light stability. For such applications, dyes with more stable chromophores (e.g., anthraquinones) would be more suitable.
-
Solubility and Application: All dyes demonstrate good water solubility, a feature imparted by their respective reactive groups or multiple sulfonic acid groups. This makes them suitable for aqueous application methods. However, the reactivity of C.I. 18200 requires alkaline conditions to achieve fixation, whereas acid dyes require an acidic dyebath to promote protonation of the substrate (e.g., amine groups in wool or silk) and facilitate ionic bonding.
-
Toxicological Considerations: A critical differentiator for researchers, especially in drug development, is toxicology. Amaranth (C.I. 16185) has been banned for use in food and cosmetics in the United States by the FDA since 1976 due to concerns over it being a suspected carcinogen.[4] Similarly, Acid Red 26 has demonstrated toxicity in zebrafish larvae models. This severely restricts their use in any application with potential for biological exposure. C.I. 18200 and C.I. 18050 have their own safety profiles that must be consulted via their respective Safety Data Sheets (SDS) prior to use.
Caption: Dye chemistry dictates key fastness properties.
Conclusion and Application-Specific Recommendations
The choice between C.I. 18200 and the comparator monoazo acid dyes is fundamentally a choice between durability and application simplicity, framed by toxicological constraints.
-
For applications demanding the highest durability and resistance to leaching or washing , such as permanently staining biological samples or coloring components in a formulated product, C.I. 18200 is the superior choice due to its covalent bonding mechanism. However, its application requires specific alkaline conditions for fixation.
-
C.I. 18050 (Acid Red 1) emerges as the most balanced of the acid dyes, offering good wash fastness and the best lightfastness within this comparative set. It is a suitable candidate for general staining and dyeing where extreme wash durability is not the primary concern and where a simpler, acid-based application process is preferred.
-
C.I. 16150 (Acid Red 26) and C.I. 16185 (Amaranth) should be avoided for any application in drug development or life sciences research where there is a potential for in-vivo or in-vitro biological interaction, owing to their documented toxicity profiles.
Ultimately, this guide provides the foundational data and, more critically, the standardized protocols for a rigorous, evidence-based selection process. Researchers are encouraged to perform their own evaluations using these methods to validate the performance of a given dye within their specific experimental context.
References
- TESTEX. (n.d.). Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010.
- Gester Instruments. (2024, November 10). ISO 105-B02 Colour Fastness of Textiles.
- iTeh Standards. (2010, March 15). ISO 105-C06:2010(en), Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering.
- Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06).
- Sinoever. (2018, October 15). Factors Affecting The Light Fastness Of Reactive Dyed Fabrics.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- Cayman Chemical. (n.d.). Acid Red 26 (CAS 3761-53-3).
- Q-Lab. (n.d.). ISO 105-B02.
- RISE Research Institutes of Sweden. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02.
- International Organization for Standardization. (2014, September 1). ISO 105-B02:2014(E) - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
- FYI Tester. (2024, December 4). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02.
- Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method.
- Gester Instruments. (2025, November 30). ISO 105 C06 Washing Fastness Tester Guide.
- Wikipedia. (n.d.). Ponceau 2R.
- Tekstilec. (n.d.). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour.
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- BenchChem. (2025). Performance comparison of Disperse Red 73 with other azo dyes.
- Thermo Fisher Scientific. (n.d.). Food Dyes and Beer's Law.
- International Journal of Research in Engineering and Technology. (n.d.). COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION.
- Science Department - University Name. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer.
- TIANYUN Dye Manufacturer & Supplier. (2022, April 5). Acid dye solubility enhancement method.
- Hangzhou Tianya Industry Co., Ltd. (2025, February 13). Acid Blue 225 Solubility Detailed Explanation.
- MDPI. (n.d.). Performance Evaluation and Fastness Properties of Poly(Lactic Acid) Fibres Dyed with Commercial Disperse Dyes in Comparison to Polyester Fabric.
- World Dye Variety. (2012, May 30). Acid Red 26.
- Wikipedia. (n.d.). Amaranth (dye).
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A Researcher's Guide to Purity Assessment of Reactive Red 2: An Objective Comparison of HPLC and Alternative Methods
For researchers and professionals in drug development and materials science, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Reactive Red 2 (C.I. 18200), a widely used monoazo dye, is no exception.[1] Its utility in various applications, from textile dyeing to biological staining, is directly dependent on its purity, as contaminants can lead to inconsistent performance, altered reactivity, and potential toxicity.[2]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Reactive Red 2. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower you to select the most fitting analytical strategy for your specific needs. While HPLC stands as the gold standard for its resolution and quantitative power, a nuanced understanding of alternative methods like UV-Visible Spectrophotometry, Capillary Electrophoresis, and Mass Spectrometry is crucial for a comprehensive analytical approach.[3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) — The Definitive Method for Purity Profiling
HPLC is the cornerstone of purity analysis for complex, ionic, and water-soluble molecules like Reactive Red 2.[5] Its power lies in its ability to separate the primary dye component from closely related impurities, such as synthetic precursors, isomers, and hydrolysis byproducts, with high resolution and sensitivity.[3][6]
The Principle of Separation: Ion-Pair Reversed-Phase HPLC
Reactive Red 2 is an anionic dye containing two sulfonate groups, making it highly polar.[7] In standard reversed-phase chromatography, such polar compounds would elute very quickly from a non-polar C18 column with little to no retention, resulting in poor separation. To overcome this, ion-pair reversed-phase HPLC is the method of choice.[4][8]
Causality: This technique introduces a large, positively charged counter-ion, such as tetrabutylammonium (TBA+), into the mobile phase.[8][9] The TBA+ ion forms a neutral, hydrophobic ion pair with the anionic sulfonate groups of the dye. This newly formed neutral complex has a much stronger affinity for the non-polar C18 stationary phase, allowing it to be retained and separated effectively. A gradient elution, starting with a high concentration of the aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is then used to sequentially elute the parent dye and its impurities based on their relative hydrophobicity.[8][10] This ensures sharp peaks and excellent resolution between components that might otherwise co-elute.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC for Reactive Red 2
This protocol represents a robust starting point for the validated analysis of Reactive Red 2, synthesized from established methods for similar sulfonated azo dyes.[4][8][9]
1. Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Atlantis C18, 4.6 x 150 mm, 5 µm particle size (or an equivalent high-quality reversed-phase C18 column).
-
Mobile Phase A: 20 mM Tetrabutylammonium bromide (TBAB) in deionized water, pH adjusted to 6.5 with a phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B (linear gradient)
-
25-30 min: 60% B
-
30-31 min: 60% to 10% B (linear gradient)
-
31-40 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD monitoring at the maximum absorbance wavelength (λmax) of Reactive Red 2 (~540 nm) and a lower UV wavelength (e.g., 254 nm) to detect non-colored impurities.[11]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the Reactive Red 2 sample or reference standard.
-
Dissolve in 100 mL of deionized water to prepare a stock solution of 100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
4. Data Analysis and System Validation:
-
Purity Calculation: The purity is determined by calculating the peak area percentage of the main Reactive Red 2 peak relative to the total area of all peaks in the chromatogram.[12]
-
Trustworthiness: The protocol's validity is ensured by running a system suitability test before analysis. This involves injecting a standard solution multiple times to check for key parameters like retention time repeatability, peak asymmetry (tailing factor), and theoretical plates, ensuring the system is performing optimally.
Visualization: HPLC Workflow for Purity Analysis
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A Comparative Guide to the Ecotoxicity of Commercially Important Reactive Red Dyes
Introduction: The Double-Edged Sword of Reactive Dyes
Reactive dyes are a cornerstone of the textile industry, prized for their vibrant colors, excellent wash-fastness, and straightforward application.[1] They function by forming a strong, covalent bond with fibers like cotton, a process that ensures color durability.[1] However, this chemical reactivity and stability comes at an environmental cost. The dyeing process is inefficient, with 10-50% of the dye failing to fix to the fiber.[1] This unfixed dye is washed out, creating intensely colored wastewater effluents that are discharged into the environment.
The persistence of these dyes in aquatic ecosystems is a significant concern. Their complex aromatic structures make them resistant to degradation by light, water, and microorganisms.[2] When released into rivers and streams, even at minute concentrations (as low as 1 mg/L), they are highly visible and can block sunlight penetration, thereby inhibiting the photosynthesis of aquatic plants and disrupting the entire food web.[3][4] Furthermore, the breakdown of these dyes, particularly azo dyes which contain one or more nitrogen-nitrogen double bonds (-N=N-), can release aromatic amines.[4][5][6] These byproducts are often more toxic and potentially carcinogenic than the parent dye molecule, posing a long-term risk to aquatic life and human health.[2][5][7][8]
This guide provides a comparative ecotoxicological analysis of three widely used reactive red azo dyes: C.I. Reactive Red 120 (RR120), C.I. Reactive Red 195 (RR195), and C.I. Reactive Red 2 (RR2). By examining experimental data and standardized testing protocols, we aim to provide researchers and environmental scientists with the objective data needed to assess the relative risks these substances pose to aquatic environments.
Comparative Ecotoxicity Analysis
The toxicity of a chemical to an ecosystem is evaluated by studying its effects on organisms at different trophic levels. Standard indicator species include algae (producers), crustaceans like Daphnia magna (primary consumers), and fish (secondary consumers).[9] The most common metric for acute toxicity is the EC50 (Effective Concentration) or LC50 (Lethal Concentration), which represents the concentration of a substance that causes a specific effect (e.g., immobilization for Daphnia, death for fish) in 50% of the test population over a short period (typically 48 to 96 hours).[9]
Acute Toxicity to Aquatic Organisms
Experimental data reveals significant differences in the acute toxicity of RR120, RR195, and RR2 across various aquatic species.
| Dye | Test Organism | Trophic Level | Endpoint (Duration) | Result (mg/L) | Toxicity Classification | Reference |
| C.I. Reactive Red 120 | Pseudokirchneriella subcapitata | Algae | EC50 (72h) | >100 | Non-toxic | [10][11] |
| Daphnia magna | Invertebrate | EC50 (48h) | 10.40 | Toxic | [10][11] | |
| Oncorhynchus mykiss | Fish | LC50 (96h) | 78.84 | Harmful | [10][11] | |
| C.I. Reactive Red 195 | Phaseolus mungo (Seed) | Plant | Phytotoxicity | Toxic (Inhibits Germination) | Toxic | [12] |
| Triticum aestivum (Seed) | Plant | Phytotoxicity | Toxic (Inhibits Germination) | Toxic | [12] | |
| Various Microbes | Bacteria | Microtoxicity | Non-toxic (Degraded Metabolites) | Non-toxic | [12][13] | |
| This compound | Daphnia magna | Invertebrate | Not Specified | Data Not Available | - | |
| Humans (Occupational) | Mammal | Health Hazard | Potential Carcinogen | Hazardous | [8] |
Analysis of Findings:
-
C.I. Reactive Red 120 (RR120) exhibits a varied toxicity profile. It is classified as non-toxic to the green alga P. subcapitata, with an EC50 value greater than 100 mg/L.[10][11] However, it is significantly more dangerous to invertebrates, showing high toxicity to Daphnia magna with a 48-hour EC50 of just 10.40 mg/L.[10][11] Its toxicity to fish (O. mykiss) is moderate, classifying it as harmful.[10][11] This differential toxicity highlights the importance of multi-trophic level testing for a comprehensive environmental risk assessment.
-
C.I. Reactive Red 195 (RR195) , a sulphonated azo dye, has been shown to be toxic in its parent form, inhibiting the germination of plant seeds.[12] However, studies on its biodegradation are promising. A novel bacterial strain, Enterococcus casseliflavus, has demonstrated the ability to completely decolorize RR195, and the resulting metabolites were found to be non-toxic.[12] This suggests that while the raw dye poses an environmental risk, bioremediation could be a highly effective treatment strategy.
-
This compound (RR2) has less available specific aquatic ecotoxicity data in the searched literature. However, it is recognized as a hazardous substance, with safety data indicating that its metabolic breakdown can release aromatic amines considered to be carcinogenic in laboratory animals.[8] This links directly to occupational health concerns and implies a significant environmental hazard if released and metabolized in the environment.[8]
The Role of Chemical Structure in Toxicity
The ecotoxicity of an azo dye is not arbitrary; it is intrinsically linked to its molecular structure.[14] Key structural features that influence toxicity include:
-
Aromatic Amines: The fundamental mechanism of azo dye toxicity often involves their metabolic reduction (cleavage of the -N=N- bond) into constituent aromatic amines by microorganisms in the environment or by liver enzymes in higher organisms.[6] The toxicity of the dye is therefore often predicted by the known toxicity of its potential amine byproducts, such as p-phenylenediamine or benzidine derivatives.[6]
-
Substituent Groups: The type and position of chemical groups on the aromatic rings significantly alter toxicity. For example, sulfonation (-SO3H) generally decreases mutagenic activity by increasing water solubility and hindering passage across cell membranes.[6] Conversely, the presence of a hydroxyl group (-OH) at the ortho position relative to the azo bond can increase toxicity compared to other positions.[14]
-
Molecular Size and Complexity: Larger, more complex molecules like RR120, which is a diazo dye, can be more resistant to degradation.[2] This persistence can lead to longer exposure times for aquatic organisms, increasing the potential for chronic effects.
Standardized Protocol: Acute Immobilisation Test for Daphnia sp. (OECD 202)
To ensure data is comparable and reliable across different laboratories and studies, standardized testing guidelines are essential. The Organisation for Economic Co-operation and Development (OECD) provides some of the most widely accepted protocols. The OECD Test Guideline 202 is the gold standard for assessing acute toxicity to Daphnia magna, a key indicator species.[15][16][17]
Principle of the Test (The "Why")
Daphnia magna is selected as a model organism because it is a crucial link in the aquatic food chain and is highly sensitive to a wide array of chemical pollutants.[16] An acute effect on the Daphnia population can have cascading consequences for the entire ecosystem. The test determines the concentration of a chemical that immobilizes 50% of the daphnids within a 48-hour exposure period (the 48h EC50).[15][16][17][18] Immobilization is defined as the inability to swim for 15 seconds after gentle agitation, a critical endpoint as it renders the organism unable to feed or escape predators.[16][18]
Experimental Workflow Diagram
Caption: Workflow for the OECD 2022 Daphnia sp. Acute Immobilisation Test.
Detailed Step-by-Step Methodology
-
Test Organisms : Use juvenile Daphnia magna that are less than 24 hours old at the start of the test.[15][18][19] They should be sourced from a healthy, stable culture.
-
Test Medium : Prepare a suitable reconstituted or natural water with a pH between 6 and 9 and specified hardness.[16] The medium must be aerated prior to use until oxygen saturation is achieved.
-
Test Solutions : A range-finding test is typically performed first to determine the approximate toxicity range. For the definitive test, prepare at least five test concentrations of the reactive dye, geometrically spaced, along with a control group (medium only).[16][17][19]
-
Test Setup : For each concentration and the control, use at least four replicate test vessels.[19] Add five daphnids to each vessel, for a total of at least 20 daphnids per concentration.[15][17] The volume of test solution should provide at least 2 mL per animal.[17]
-
Incubation : The test vessels are maintained at a constant temperature of 20 ± 2 °C under a controlled light cycle (e.g., 16 hours light, 8 hours dark) for 48 hours.[16] The daphnids are not fed during the test.[16]
-
Observations : Count the number of immobilized daphnids in each vessel at 24 hours and 48 hours.[15][17] Gentle agitation of the vessel can help confirm immobilization.[16]
-
Data Analysis : The primary endpoint is the 48-hour EC50 value, calculated using appropriate statistical methods (e.g., probit analysis, logistic regression) to determine the concentration that immobilizes 50% of the organisms compared to the control.[15][18]
In-Built Quality Control (A Self-Validating System)
The trustworthiness of the OECD 202 protocol is ensured by strict validity criteria that must be met for the results to be considered acceptable:
-
Control Immobilization : In the control group (no dye), the percentage of immobilized or dead daphnids must not exceed 10% at the end of the 48-hour test.
-
Oxygen Concentration : The dissolved oxygen concentration in all test vessels must remain above 3 mg/L throughout the experiment.
-
Reference Toxicant : Periodically (e.g., twice a year), the sensitivity of the cultured Daphnia population must be checked by performing a test with a reference toxicant (e.g., potassium dichromate).[19] The resulting EC50 must fall within a historically accepted range, proving the test organisms are responding as expected.
Conclusion
The ecotoxicological profiles of reactive red dyes are complex and dye-specific. This comparative guide demonstrates that a one-size-fits-all approach to risk assessment is inadequate.
-
C.I. Reactive Red 120 shows pronounced toxicity towards invertebrates, making it a particular concern for the health of aquatic ecosystems, despite its lower toxicity to algae.
-
C.I. Reactive Red 195 highlights the potential of bioremediation, as its non-toxic metabolites stand in stark contrast to the phytotoxicity of the parent compound.
-
This compound serves as a reminder that the ultimate environmental and health risk is often linked to the hazardous aromatic amines that can be formed upon degradation.
For researchers and environmental regulators, this analysis underscores the critical need for standardized, multi-trophic testing to accurately classify the environmental risk of textile dyes. Relying on robust protocols like OECD 202 ensures that the generated data is reliable, repeatable, and provides a solid foundation for developing effective wastewater treatment strategies and safer chemical alternatives.
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OECD (2004), Test No. 202: Daphnia sp. Acute Immobilisation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. [Link]
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Darsana, R., et al. (2015). Acute Toxicity Assessment of Reactive Red 120 to Certain Aquatic Organisms. Bulletin of Environmental Contamination and Toxicology, 95(5), 582-7. [Link]
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Khandare, R. V., & Govindwar, S. P. (2019). Biodegradation of Reactive Red 195 By A Novel Strain Enterococcus casseliflavus RDB_4 Isolated from Textile Effluent. Nature Environment and Pollution Technology, 18(1). [Link]
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Yen, C. C., et al. (1991). Mutagenicity of azo dyes: structure-activity relationships. Mutation research, 250(1-2), 151–157. [Link]
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Fibre2Fashion (n.d.). Health and Environmental Hazards of Synthetic Dyes. [Link]
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Singh, S., et al. (2020). Degradation and Toxicity Analysis of a Reactive Textile Diazo Dye-Direct Red 81 by Newly Isolated Bacillus sp. DMS2. Frontiers in Microbiology, 11, 578068. [Link]
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Velmurugan, S., & Ravikumar, R. (2014). Biodegradation and Decolorization of Reactive Dye Red ME4BL by Bacillus subtilis. International Journal of Environmental Bioremediation & Biodegradation, 2(6), 250-255. [Link]
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Zulkifli, S. Z., et al. (2021). Biodecolourisation of Reactive Red 120 as a Sole Carbon Source by a Bacterial Consortium—Toxicity Assessment and Statistical Optimisation. Applied Sciences, 11(5), 2213. [Link]
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IWA Publishing (2024). A review on progresses in reactive dye-containing wastewater treatment. [Link]
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ResearchGate (n.d.). Biodegradative decolorization of Reactive Red 195-A by an isolated bacteria Staphylococcus sp: Studies on metabolites and toxicity. [Link]
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A Comparative Guide to the Performance of C.I. Reactive Red 2 in Diverse Aqueous Matrices
Abstract
C.I. Reactive Red 2 (RR2) is a foundational dye in the textile industry, prized for its vibrant color and covalent bonding to cellulosic fibers.[1] However, its application is intrinsically linked to water quality, and its stability and persistence in effluents are of significant environmental concern.[2] This guide provides a comprehensive benchmark of RR2's performance in three distinct aqueous environments: high-purity deionized water, mineral-containing synthetic tap water, and organically rich synthetic wastewater effluent. We present objective, data-driven comparisons of its hydrolytic stability and photocatalytic degradation rates. This analysis reveals the profound impact of common water constituents, such as inorganic salts and organic matter, on the dye's reactivity and persistence. The detailed experimental protocols and mechanistic discussions herein offer researchers and industrial chemists a robust framework for predicting and managing the behavior of RR2 in real-world applications and environmental contexts.
Introduction: The Challenge of Reactive Dye Chemistry in Water
This compound is a monoazo dye featuring a dichlorotriazine reactive group.[3][4] This group is designed to form a highly stable covalent bond with the hydroxyl groups of cellulose under alkaline conditions, resulting in excellent wash fastness.[1] However, this reactive nature also makes the dye susceptible to a competing, undesirable reaction: hydrolysis. In the dye bath, hydroxide ions from water can react with the dye, rendering it unable to bond with the fiber.[5][6] This hydrolyzed dye is a primary source of color in textile effluents, contributing to both aesthetic pollution and potential ecological harm.[6][7]
The composition of the process water—be it pristine, hard with minerals, or laden with organic compounds from prior stages—can dramatically influence both the desired dyeing reaction and the problematic hydrolysis. Furthermore, once in the waste stream, these same water matrix components dictate the efficacy of remediation strategies like Advanced Oxidation Processes (AOPs).[8][9] Understanding these interactions is critical for optimizing dyeing efficiency, minimizing waste, and designing effective wastewater treatment protocols.
This guide aims to elucidate these interactions by systematically evaluating the performance of this compound in controlled, representative water matrices. We will focus on two key performance indicators:
-
Hydrolytic Stability: The rate at which the dye reacts with water under alkaline conditions.
-
Photocatalytic Degradation: The rate of decolorization using a standard AOP, representing a common effluent treatment method.
Experimental Design and Rationale
The experimental framework is designed to isolate and identify the effects of different water components on RR2's behavior.
-
Water Matrix Selection:
-
Deionized (DI) Water: Serves as an ideal baseline, representing the performance of the dye in the absence of interfering ions or organic matter.
-
Synthetic Tap Water: Formulated to simulate moderately hard municipal water, this matrix allows for the evaluation of common inorganic ions (e.g., Ca²⁺, Mg²⁺, Cl⁻, HCO₃⁻) on dye stability and degradation. These ions are known to impact degradation processes by acting as radical scavengers.[10][11]
-
Synthetic Wastewater Effluent (SWWE): Represents a secondary-treated effluent into which dye might be discharged. Its composition includes not only inorganic salts but also residual organic matter, which can compete for oxidative species during treatment.[12]
-
-
Performance Assays:
-
Hydrolysis Kinetics: Conducted at an alkaline pH of 11.0, typical of the fixation step in reactive dyeing, to measure the intrinsic reactivity of the dye with water.[13] The loss of the parent dye concentration is monitored over time.
-
Photocatalysis Kinetics: Performed at a near-neutral pH to simulate environmental conditions. Titanium dioxide (TiO₂), a widely studied and effective photocatalyst, is used to induce degradation under simulated solar irradiation.[8][14] This assay measures the susceptibility of the dye to oxidative degradation.
-
Experimental Workflow
The overall experimental process follows a systematic and reproducible path from preparation to final analysis.
Caption: Factors from tap water and wastewater inhibiting photocatalytic degradation.
-
Inhibition by Tap Water: The synthetic tap water contained significant concentrations of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions. These species are well-documented scavengers of hydroxyl radicals (•OH), the primary oxidizing species in TiO₂ photocatalysis. [10][11]They react with •OH radicals to form less reactive radical species, thereby reducing the number of radicals available to attack the dye molecule. This scavenging effect directly accounts for the more than 50% reduction in the degradation rate constant compared to DI water.
-
Inhibition by Wastewater Effluent: The synthetic wastewater effluent exhibited the strongest inhibition. This is a cumulative effect. It contains radical-scavenging inorganic ions, but more importantly, it has a significant concentration of dissolved organic matter. [12]This organic matter competes directly with the dye molecules for the available hydroxyl radicals, effectively lowering the efficiency of dye degradation. The catalyst surface can also be fouled by organic molecules, reducing its photoactivity.
Conclusion and Industrial Implications
This guide demonstrates that the performance and fate of this compound are inextricably linked to the composition of the water in which it is dissolved.
-
Hydrolytic Stability: The presence of inorganic salts, common in municipal tap water and wastewater, accelerates the hydrolysis of RR2 under alkaline dyeing conditions. This implies that facilities using harder water sources may experience slightly lower dye fixation rates and higher levels of hydrolyzed dye in their effluent, a factor that should be considered for process optimization.
-
Degradation & Treatment: The constituents of tap water and, more significantly, wastewater, severely inhibit the photocatalytic degradation of RR2. This has critical implications for wastewater treatment, indicating that AOPs may require higher catalyst loads, longer residence times, or pre-treatment steps to remove interfering scavengers to be effective in treating real-world textile effluents.
For researchers, this work underscores the necessity of using representative water matrices in laboratory studies to generate environmentally and industrially relevant data. For drug development professionals, while not a direct application, the principles of how a complex organic molecule interacts with different aqueous environments provide valuable insights into formulation stability and environmental fate assessments. For the textile industry, this guide provides a quantitative basis for understanding how water quality can impact both the efficiency of dyeing and the treatability of the resulting effluent.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of C.I. Reactive Red 2
Introduction: C.I. Reactive Red 2 (CAS RN: 17804-49-8), a dichlorotriazine monoazo dye, is valued in research for its vibrant color and ability to form covalent bonds.[1][2] However, its chemical characteristics, particularly its reactive nature and classification as an azo dye, necessitate stringent disposal protocols. Improper disposal not only poses significant environmental risks but can also create immediate health hazards within the laboratory.[3][4] This guide provides a comprehensive framework for the safe handling and disposal of this compound waste streams in a laboratory setting, grounding procedural steps in established chemical principles to ensure both operator safety and environmental stewardship.
Hazard Assessment & Risk Mitigation
A thorough understanding of the risks associated with this compound is fundamental to its safe management. The primary hazards stem from its potential to act as a sensitizer and the broader toxicological profile of azo dyes.
-
Health Hazards : Direct contact with this compound can cause serious eye irritation.[5] More significantly, it is a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions, including dermatitis or asthma-like symptoms.[5] While the dye itself has a specific toxicity profile, a major concern for the azo class of dyes is their potential to be metabolized, particularly through reductive cleavage of the azo bond (N=N), into constituent aromatic amines.[3] Some aromatic amines are known or suspected carcinogens, making it imperative to prevent their release and formation.[3][4][6]
-
Environmental Hazards : Reactive dyes are designed to be persistent to ensure colorfastness. This property, however, makes them environmental pollutants if released untreated.[3] They are water-soluble and can significantly color waterways, which impedes light penetration and affects aquatic ecosystems.[4] While data on the specific ecotoxicity of this compound is limited, the general class of azo dyes is considered an environmental concern.[3][7]
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound in both solid and liquid forms.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield is required when splash potential is high.[8] | Protects against eye irritation from dust or splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended for handling concentrated solutions.[9] | Prevents skin contact and potential sensitization.[5] |
| Body Protection | Lab coat. A chemically resistant apron is recommended when handling larger volumes.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Handle solid powder exclusively within a chemical fume hood to prevent dust generation.[9][10] | Prevents inhalation of dust, which can cause respiratory sensitization.[5] |
Core Disposal Principles
All disposal activities must adhere to the following foundational principles. Always prioritize your institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.[11][12]
-
Segregation and Collection : All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused dye, spent solutions, contaminated materials (e.g., weigh boats, paper towels, gloves), and the first rinse from decontaminated glassware.[7][10]
-
Containment and Labeling : Use designated, leak-proof, and chemically compatible containers for waste collection.[7][9] Every container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound (CAS 17804-49-8)" and any solvents or reagents used.[7][13]
-
No Drain Disposal : Untreated this compound solutions or solids must never be disposed of down the sink.[9][14] The dye's reactivity and persistence can damage plumbing and aquatic ecosystems.
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the physical state of the waste.
Disposal of Solid Waste
This stream includes unused dye powder, contaminated PPE, and materials from spill cleanup.
Step-by-Step Procedure:
-
Containment : Carefully collect all solid waste into a designated, chemically compatible, and sealable container (e.g., a labeled pail or wide-mouth bottle).[7][9]
-
Minimize Dust : When handling powders, perform all transfers within a chemical fume hood. If cleaning up a spill, gently dampen the material with water to prevent dust from becoming airborne before sweeping it up.[3][15]
-
Labeling : Securely seal the container and attach a completed hazardous waste label provided by your institution's EHS department.
-
Disposal : Arrange for pickup by your institution's certified hazardous waste management service. Do not discard this waste in the regular trash.[9]
Disposal of Liquid Waste (Aqueous Solutions)
Aqueous solutions containing this compound require careful management. The following workflow outlines the decision-making process for handling liquid waste.
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Mastering Safety: A Guide to Personal Protective Equipment for C.I. Reactive Red 2
For the dedicated researcher, the integrity of an experiment is paramount. This principle extends beyond procedural accuracy to encompass the rigorous safety protocols that protect you—the scientist—from potential hazards. C.I. Reactive Red 2, a monoazo dye, is a valuable reagent in many applications. However, its reactive nature necessitates a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring that your focus remains on your research, confident in your personal safety.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound presents several key hazards that dictate our PPE choices. According to its Globally Harmonized System (GHS) classification, this compound is a known sensitizer and irritant.[1][2][3] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
-
Respiratory Sensitization: Inhaling the fine powder can lead to allergy or asthma-like symptoms.[1][3][4] For individuals who become sensitized, even minute subsequent exposures can trigger a severe allergic respiratory reaction.[5] This is the most critical hazard to mitigate.
-
Skin Sensitization and Irritation: Direct contact may cause an allergic skin reaction, such as a rash.[1][3][4] While not classified as corrosive, prolonged contact can lead to irritation.[2]
-
Serious Eye Irritation: The powder is a significant eye irritant and can cause serious damage if it comes into contact with the eyes.[1][2][3]
Furthermore, as a fine powder, this compound poses a dust explosion hazard under specific conditions, although it is a combustible solid that is not easily ignited.[2][6]
The Core Ensemble: Your PPE for Handling this compound
Your selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this reactive dye.
| Body Part | PPE Specification | Rationale |
| Respiratory | NIOSH-approved N95 respirator or higher (e.g., P100) | Prevents inhalation of fine dye particles, mitigating the risk of respiratory sensitization.[2][3][7] |
| Eyes/Face | Tightly fitting safety goggles with side shields or a face shield | Protects against airborne particles and accidental splashes, preventing serious eye irritation.[3][8] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact, preventing sensitization and irritation.[2][9] |
| Body | Laboratory coat or chemical-resistant apron | Protects clothing and skin from spills and contamination.[8][10] |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Protocols: A Step-by-Step Guide to Safety
Procedural discipline is as crucial as the equipment itself. The following workflows are designed to be self-validating, ensuring safety at each stage of handling this compound.
Preparation and Weighing (High-Risk Phase)
This phase presents the highest risk of aerosolization. All handling of the powdered dye must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[11][12]
Step-by-Step Protocol:
-
Don PPE: Before entering the designated weighing area, don your lab coat, closed-toe shoes, safety goggles, and gloves.
-
Respirator Check: Perform a seal check on your N95 respirator to ensure a proper fit.
-
Work Surface Preparation: Dampen the work surface within the fume hood with a cloth to trap any stray powder.[13]
-
Handling: Use a dedicated scoop for the dye. Handle the container and scoop slowly and deliberately to avoid creating dust clouds.
-
Weighing: Tare your weigh boat or container. Carefully transfer the desired amount of dye.
-
Immediate Cleanup: Once weighing is complete, carefully clean the scoop and any contaminated surfaces with a damp cloth. Dispose of the cloth as hazardous waste.
-
Seal and Store: Tightly seal the stock container of this compound and return it to its designated storage location.[2]
Solution Preparation and Use
While the risk of inhalation is lower once the dye is in solution, the risk of skin and eye contact remains.
Step-by-Step Protocol:
-
Maintain PPE: Continue to wear your full PPE ensemble.
-
Dissolving: Slowly add the weighed powder to the solvent in your reaction vessel, inside the fume hood. Avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the dye.
-
Transfer: When transferring the dye solution, use a funnel to prevent spills.
Doffing PPE and Decontamination
The process of removing your PPE is critical to prevent cross-contamination.
Step-by-Step Protocol:
-
Glove Removal: Remove gloves first, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
-
Goggles and Respirator Removal: Remove your safety goggles and respirator. Clean your goggles according to your lab's protocol.
-
Lab Coat Removal: Remove your lab coat, turning it inside out to contain any potential contaminants. Hang it in the designated area or dispose of it if it is heavily contaminated.
-
Final Hand Wash: Wash your hands again.
Workflow Visualization
The following diagram illustrates the critical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Contaminated Solids: All disposable PPE (gloves, respirator), weigh boats, and cleaning materials contaminated with this compound must be placed in a sealed, labeled hazardous waste container.[6]
-
Liquid Waste: Unused dye solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour reactive dye solutions down the drain without neutralization and verification of local regulations.[9][14] The pH of the waste should be neutralized if it is acidic or basic.[13][15]
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Adherence to these protocols, grounded in a thorough understanding of the hazards, empowers you to conduct your research with the highest standards of safety and scientific integrity. Your well-being is the foundation of your innovative work.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
